Kisspeptin-10, rat (TFA)
Description
BenchChem offers high-quality Kisspeptin-10, rat (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kisspeptin-10, rat (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O15.C2HF3O2/c1-33(2)23-45(58(91)74-43(13-8-22-70-63(68)69)57(90)75-44(54(67)87)25-36-16-20-39(83)21-17-36)73-53(86)31-72-56(89)46(26-34-9-4-3-5-10-34)77-62(95)50(32-81)80-61(94)49(29-52(66)85)79-59(92)47(27-37-30-71-42-12-7-6-11-40(37)42)78-60(93)48(28-51(65)84)76-55(88)41(64)24-35-14-18-38(82)19-15-35;3-2(4,5)1(6)7/h3-7,9-12,14-21,30,33,41,43-50,71,81-83H,8,13,22-29,31-32,64H2,1-2H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,72,89)(H,73,86)(H,74,91)(H,75,90)(H,76,88)(H,77,95)(H,78,93)(H,79,92)(H,80,94)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRYTJFHFFTIK-QDUZOICUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H84F3N17O17 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1432.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Orchestrator of Fertility: An In-depth Technical Guide to the Mechanism of Action of Kisspeptin-10 in Rat GnRH Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin-10, a potent decapeptide member of the kisspeptin family, has emerged as a critical gatekeeper of reproductive function. Its profound stimulatory effect on Gonadotropin-Releasing Hormone (GnRH) neurons is fundamental to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, fertility. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Kisspeptin-10 on rat GnRH neurons, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: A Multi-faceted Signaling Cascade
Kisspeptin-10 exerts its potent excitatory effects on GnRH neurons through its cognate G protein-coupled receptor, GPR54 (also known as Kiss1R).[1][2][3][4] The binding of Kisspeptin-10 to GPR54 initiates a cascade of intracellular events, leading to neuronal depolarization, increased firing frequency, and ultimately, the pulsatile release of GnRH.[4]
The primary signaling pathway activated by the Kisspeptin-10/GPR54 complex is the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Beyond this canonical pathway, Kisspeptin-10 has also been shown to activate other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38, and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway. These pathways are implicated in modulating GnRH gene expression and secretion.
The culmination of this signaling is a profound change in the electrophysiological properties of the GnRH neuron. This is primarily achieved through the modulation of multiple ion channels. A key event is the activation of a non-selective cation conductance, mediated by Transient Receptor Potential Canonical (TRPC) channels, which leads to an inward current and depolarization. Concurrently, Kisspeptin-10 inhibits inwardly rectifying potassium (Kir) channels, further contributing to the depolarization and increased excitability of the neuron.
Signaling Pathway Diagram
Quantitative Data on Kisspeptin-10 Action
The following tables summarize the quantitative effects of Kisspeptin-10 on rat and mouse GnRH neurons, providing a basis for comparative analysis and drug development.
| Parameter | Kisspeptin-10 Concentration | Species | Effect | Reference |
| Electrophysiology | ||||
| Depolarization | 10-100 nM | Mouse | 4.3 ± 0.7 mV (female) to 7.3 ± 0.6 mV (male) | |
| 1-100 nM | Mouse | Maximum depolarization of 22.6 ± 0.6 mV | ||
| Firing Rate Increase | 100 nM | Mouse | 87 ± 4% increase in 75% of adult GnRH neurons | |
| 1 nM | Mouse | Significant increase in firing activity | ||
| EC50 for Depolarization | Mouse | 2.8 ± 0.2 nM | ||
| Intracellular Calcium | ||||
| [Ca2+]i Increase | 100 nM | Mouse | ~10% increase | |
| 10 nM | Mouse | Increased frequency of calcium spiking in ~85% of GnRH neurons | ||
| 30-300 nM | Rat (GT1-7 cells) | Dose-dependent increase in fluorescence ratio | ||
| GnRH Release | ||||
| GnRH Secretion | 10^-9 M | Rat (GT1-7 cells) | ~2-fold increase after 4h | |
| 0.5-500 nM | Mouse | Dose-dependent increase from MBH explants | ||
| GnRH mRNA Expression | 10^-9 M | Rat (GT1-7 cells) | Up to 4-fold increase after 4h |
Experimental Protocols
Perforated-Patch Electrophysiology
Objective: To measure the direct effects of Kisspeptin-10 on the membrane potential and firing rate of GnRH neurons while maintaining the intracellular environment.
Methodology:
-
Brain Slice Preparation: Acute coronal brain slices (200-300 µm) containing the preoptic area are prepared from adult rats.
-
Neuron Identification: GnRH neurons are identified using techniques such as infrared-differential interference contrast (IR-DIC) microscopy or in transgenic animals expressing a fluorescent reporter (e.g., GFP) under the GnRH promoter.
-
Recording: A glass micropipette filled with an internal solution containing a pore-forming agent (e.g., amphotericin B or gramicidin) is used to form a high-resistance seal with the neuron's membrane.
-
Data Acquisition: Changes in membrane potential and action potential firing are recorded in current-clamp mode before, during, and after the bath application of Kisspeptin-10.
-
Pharmacology: To dissect the ionic mechanisms, channel blockers (e.g., for TRPC or Kir channels) can be co-applied with Kisspeptin-10.
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in GnRH neurons in response to Kisspeptin-10.
Methodology:
-
Cell Preparation: GnRH neurons are either studied in acute brain slices or as primary cultures.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Imaging: A fluorescence microscopy system is used to excite the dye and capture the emitted fluorescence. Ratiometric imaging (for dyes like Fura-2) or changes in fluorescence intensity (for single-wavelength dyes) are recorded over time.
-
Stimulation: A baseline recording is established before Kisspeptin-10 is introduced into the perfusion medium.
-
Analysis: The change in fluorescence is quantified to determine the relative change in [Ca2+]i.
In Vitro GnRH Release Assay
Objective: To quantify the amount of GnRH released from hypothalamic tissue in response to Kisspeptin-10.
Methodology:
-
Tissue Preparation: Hypothalamic explants, particularly the median eminence, are dissected from rats.
-
Incubation: The explants are placed in a perifusion system or in static culture wells with artificial cerebrospinal fluid (aCSF).
-
Stimulation: After a baseline collection period, the explants are exposed to various concentrations of Kisspeptin-10.
-
Sample Collection: The perifusate or culture medium is collected at regular intervals.
-
Quantification: The concentration of GnRH in the collected samples is measured using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow Diagram
Conclusion
Kisspeptin-10 acts as a potent and direct stimulator of rat GnRH neurons through a complex and well-orchestrated signaling network. The activation of the Gαq/11-PLC pathway, leading to intracellular calcium mobilization and the modulation of TRPC and Kir channels, is central to its depolarizing action. Furthermore, the engagement of MAPK and PI3K/Akt pathways highlights the multifaceted role of Kisspeptin-10 in not only triggering GnRH release but also potentially regulating the long-term function and plasticity of these critical neurons. A thorough understanding of this intricate mechanism of action is paramount for the development of novel therapeutic strategies targeting the HPG axis for the treatment of reproductive disorders.
References
- 1. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kisspeptin-10 in the Onset of Puberty in Rats: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of kisspeptin-10 in initiating and regulating pubertal onset in rats. It synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of this critical neuroendocrine system.
Introduction: The Gatekeeper of Puberty
The onset of puberty is a complex biological process orchestrated by the activation of the hypothalamic-pituitary-gonadal (HPG) axis. A key player in this intricate network is kisspeptin, a neuropeptide encoded by the Kiss1 gene, which acts through its cognate G protein-coupled receptor, GPR54 (also known as KISS1R).[1][2] Kisspeptin-10, a potent decapeptide fragment of the full-length kisspeptin, has been identified as a primary trigger for the pubertal surge in gonadotropin-releasing hormone (GnRH), which subsequently stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, setting in motion the cascade of events leading to sexual maturation.[1][3][4]
Evidence from studies on rats demonstrates that the expression of both Kiss1 and Gpr54 mRNA in the hypothalamus significantly increases around the time of puberty. This upregulation of the kisspeptin signaling system is considered a critical step for the initiation of puberty.
Quantitative Data on Kisspeptin-10's Effects
The administration of kisspeptin-10 to prepubertal rats has profound and quantifiable effects on the HPG axis, effectively advancing the timing of puberty. The following tables summarize key quantitative findings from various studies.
Table 1: Effects of Kisspeptin-10 Administration on Pubertal Timing in Female Rats
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| Vaginal Opening | Repeated kisspeptin-10 administration | Vehicle | Advanced vaginal opening | |
| Pubertal Onset | Chronic high-dose kisspeptin (100 nmoles/day) | Saline | Delayed pubertal onset | |
| Pubertal Onset | Kisspeptin receptor antagonist (Peptide 234) in MePD | Vehicle | Delayed puberty onset |
Table 2: Effects of Kisspeptin-10 on Gonadotropin and Testosterone Levels in Rats
| Animal Model | Kisspeptin-10 Dose | Route of Administration | Effect on LH | Effect on FSH | Effect on Testosterone | Reference |
| Adult Male Rats | 0.3 nmol/kg | Intravenous | Robust increase | - | - | |
| Adult Male Rats | 3.0 and 30 nmol/kg | Intravenous | Maximal increase | - | - | |
| Adult Male Wistar Rats | 50 pmol | Intracerebroventricular | Significant increase | Significant increase | Significant increase | |
| Prepubertal Male Rats (5 weeks old) | 1 ng and 1 µg (12 days) | Intraperitoneal | Significant decrease | - | Significant decrease | |
| Adult Female Rats | 7.5, 35, and 100 nmol | Intravenous | Dose-dependent increase | - | - | |
| Pubertal Female Rats | 7-day infusion | Intracerebral | Sustained elevation | Sustained elevation | - |
Table 3: Electrophysiological Effects of Kisspeptin-10 on GnRH Neurons
| Animal Model | Kisspeptin-10 Concentration | Effect on GnRH Neurons | Reference |
| Adult Male and Female Mice | 10-100 nM | Potent, long-lasting depolarization (>90% of neurons) | |
| Juvenile Male Mice (P8-P19) | 100 nM | Depolarization in 27% of neurons | |
| Prepubertal Male Mice (P26-P33) | 100 nM | Depolarization in 44% of neurons | |
| Adult Male and Female Mice | 100 nM | Increased firing frequency (87.1% increase) |
Signaling Pathways and Mechanisms of Action
Kisspeptin-10 exerts its effects by binding to GPR54 on GnRH neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus. This interaction initiates a downstream signaling cascade that leads to the depolarization and activation of GnRH neurons, resulting in the pulsatile release of GnRH.
The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates ion channel activity to cause neuronal depolarization. Studies have also implicated the involvement of extracellular signal-regulated kinases (ERK1/2) and p38 mitogen-activated protein kinases (MAPK) in this pathway.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
Intracerebroventricular (ICV) Administration of Kisspeptin-10
This protocol is used to deliver kisspeptin-10 directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the direct assessment of its central effects.
Animal Model: Adult male Wistar rats.
Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. A small hole is drilled in the skull at specific coordinates corresponding to the lateral ventricle.
-
Cannula Implantation: A guide cannula is stereotaxically implanted into the lateral ventricle and secured to the skull with dental cement.
-
Recovery: Allow the animals to recover from surgery for a specified period (e.g., one week).
-
Injection: For the experiment, an injection cannula is inserted into the guide cannula. Kisspeptin-10, dissolved in sterile saline, is infused at a specific volume and rate. Control animals receive a vehicle injection.
-
Sample Collection: Blood samples are collected at various time points post-injection via tail vein or cardiac puncture for hormone analysis. Brain tissue can be collected for immunohistochemistry or gene expression analysis.
Electrophysiological Recording of GnRH Neuron Activity
This protocol allows for the direct measurement of the electrical activity of GnRH neurons in response to kisspeptin-10 application.
Animal Model: GnRH-GFP transgenic mice (where GnRH neurons express green fluorescent protein for easy identification). While the primary focus is on rats, protocols from mice are often adapted and are highly relevant.
Procedure:
-
Brain Slice Preparation: Euthanize the animal and rapidly remove the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal brain slices containing the preoptic area and hypothalamus are prepared using a vibratome.
-
Recording Chamber: Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Neuron Identification: Identify GnRH-GFP neurons using fluorescence microscopy.
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, establish a whole-cell patch-clamp recording from a GnRH neuron. This allows for the measurement of membrane potential and firing rate.
-
Kisspeptin Application: After obtaining a stable baseline recording, apply kisspeptin-10 to the perfusion bath at a known concentration.
-
Data Acquisition and Analysis: Record the changes in membrane potential and action potential firing frequency before, during, and after kisspeptin-10 application.
Implications for Drug Development
The critical role of the kisspeptin-GPR54 system in initiating puberty and regulating reproductive function makes it a highly attractive target for therapeutic intervention.
-
Kisspeptin Agonists: For conditions of delayed puberty or hypogonadotropic hypogonadism, kisspeptin agonists could potentially be used to stimulate the HPG axis and induce sexual maturation.
-
Kisspeptin Antagonists: In cases of central precocious puberty, kisspeptin antagonists could be employed to delay the premature activation of the reproductive axis. Furthermore, antagonists may have applications in contraception and in the treatment of sex-hormone-dependent diseases.
However, it is crucial to note that the response to kisspeptin administration can be complex. Studies have shown that chronic or continuous high-dose administration of kisspeptin can lead to desensitization of the GPR54 receptor, ultimately suppressing the reproductive axis and delaying puberty. This highlights the importance of pulsatile delivery and careful dose-response studies in the development of kisspeptin-based therapies.
Conclusion
Kisspeptin-10 has unequivocally emerged as a master regulator of pubertal onset in rats and other mammals. Its potent ability to stimulate GnRH neurons provides the critical trigger for the activation of the HPG axis. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the intricacies of this system and harness its therapeutic potential. Future research should continue to explore the upstream and downstream modulators of the kisspeptin system to develop more targeted and effective interventions for reproductive disorders.
References
- 1. Kisspeptin/G protein-coupled receptor-54 system as an essential gatekeeper of pubertal development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrinologiapediatrica.org [endocrinologiapediatrica.org]
- 3. karger.com [karger.com]
- 4. Coming of Age in the Kisspeptin Era: Sex differences, Development, and Puberty - PMC [pmc.ncbi.nlm.nih.gov]
Kisspeptin-10 and GPR54 in Rats: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of kisspeptin-10 to its cognate receptor, GPR54 (also known as Kiss1r), in rats. This document details the quantitative binding data, experimental protocols for key assays, and the intricate signaling pathways involved, offering a critical resource for researchers in reproductive biology, neuroscience, and oncology.
Core Concepts: The Kisspeptin-GPR54 System
The kisspeptin-GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Kisspeptins are a family of peptides derived from the Kiss1 gene, with kisspeptin-10 being the shortest biologically active fragment.[4][5] These peptides bind to the G protein-coupled receptor, GPR54, initiating a cascade of intracellular events that ultimately lead to the release of gonadotropin-releasing hormone (GnRH). The rat model is crucial for studying this system due to its physiological similarities to humans in reproductive endocrinology.
Quantitative Binding Affinity of Kisspeptin-10 to Rat GPR54
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While various forms of kisspeptin exhibit similar high-affinity binding to GPR54, this section consolidates available quantitative data for kisspeptin-10 in rat-specific or relevant rodent models.
| Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |
| Kd | ~1-2 | CHO-K1 cells expressing rat GPR54 | ¹²⁵I-kisspeptin-10 | |
| IC50 | ~1 | CHO-K1 cells expressing rat GPR54 | ¹²⁵I-kisspeptin-10 | |
| Ki | 0.042 - 2.35 | Varies (general rodent/human) | Varies |
Note: The Ki values represent a range reported across different studies and may not be specific to rat GPR54 but are relevant for comparative purposes.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity relies on robust experimental design. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.
Radioligand Binding Assay (Competition)
This protocol outlines a typical competition binding assay to determine the affinity of unlabeled kisspeptin-10 for the rat GPR54 receptor.
1. Materials:
- Membrane preparations from cells or tissues expressing rat GPR54 (e.g., CHO-K1 cells, hypothalamic tissue).
- Radiolabeled kisspeptin-10 (e.g., ¹²⁵I-kisspeptin-10).
- Unlabeled kisspeptin-10 (competitor).
- Binding buffer (e.g., HEPES buffer with BSA and protease inhibitors).
- Filtration apparatus with glass fiber filters.
- Scintillation counter.
2. Procedure:
- Incubate a constant concentration of the radiolabeled kisspeptin-10 with the GPR54-expressing membrane preparations.
- Add increasing concentrations of unlabeled kisspeptin-10 to the incubation mixture.
- Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
- To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled kisspeptin-10 is included.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The binding of kisspeptin-10 to GPR54 initiates a complex signaling cascade. Understanding these pathways is crucial for elucidating the physiological effects of this system.
GPR54 Signaling Pathway
Upon activation by kisspeptin, GPR54, a Gq/11-coupled receptor, primarily activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) cascades, particularly the ERK1/2 pathway, are also activated.
Caption: GPR54 signaling cascade upon kisspeptin-10 binding.
Experimental Workflow for Binding Affinity Determination
The logical flow of experiments to characterize the binding of a novel compound to the rat GPR54 receptor is depicted below. This workflow ensures a systematic approach from initial screening to detailed kinetic analysis.
Caption: Workflow for GPR54 binding affinity analysis.
Conclusion
The interaction between kisspeptin-10 and the GPR54 receptor in rats is a cornerstone of reproductive neuroendocrinology research. A thorough understanding of their binding affinity, the methodologies to measure it, and the resultant signaling pathways is paramount for the development of novel therapeutics targeting this system. This guide provides a foundational resource for professionals dedicated to advancing this field of study.
References
- 1. The Role of Kisspeptin–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]
- 2. Developmental and hormonally regulated messenger ribonucleic acid expression of KiSS-1 and its putative receptor, GPR54, in rat hypothalamus and potent luteinizing hormone-releasing activity of KiSS-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Kisspeptin–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
Intracellular signaling pathways activated by Kisspeptin-10 in rat hypothalamus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate intracellular signaling pathways activated by Kisspeptin-10 within the rat hypothalamus. Kisspeptin-10, a potent neuropeptide, plays a pivotal role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its interaction with the G-protein coupled receptor, GPR54 (also known as Kiss1R). Understanding the downstream molecular events is crucial for the development of novel therapeutics targeting reproductive disorders and other neuroendocrine functions. This document provides a comprehensive overview of the key signaling cascades, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Activated by Kisspeptin-10
Kisspeptin-10 binding to its receptor, GPR54, primarily initiates a signaling cascade through the Gq/11 protein.[1] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored intracellular calcium ([Ca2+]i).[1][2] This surge in cytosolic calcium is a key event in neuronal activation.[2] Concurrently, DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream target proteins, further propagating the signal.
In addition to the canonical PLC pathway, Kisspeptin-10 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. Evidence also suggests a potential involvement of the Protein Kinase A (PKA) signaling pathway, indicating a complex and interconnected signaling network.
Quantitative Data on Kisspeptin-10 Effects
The following tables summarize quantitative findings from studies on the effects of Kisspeptin-10 in rat hypothalamic cell models.
Table 1: Effect of Kisspeptin-10 on Gene Expression in Hypo-E22 Rat Hypothalamic Cells
| Gene | Kisspeptin-10 Concentration | Fold Change vs. Control | Significance | Reference |
| Neuropeptide Y (NPY) | 100 nM | Increased | p < 0.05 | |
| Neuropeptide Y (NPY) | 1 µM | Increased | p < 0.001 | |
| Neuropeptide Y (NPY) | 10 µM | Increased | p < 0.001 | |
| Brain-Derived Neurotrophic Factor (BDNF) | 100 nM | No significant change | - | |
| Brain-Derived Neurotrophic Factor (BDNF) | 1 µM | No significant change | - | |
| Brain-Derived Neurotrophic Factor (BDNF) | 10 µM | Decreased | p < 0.05 |
Data adapted from studies using real-time RT-PCR.
Table 2: Effect of Kisspeptin-10 on Extracellular Neurotransmitter Levels in Hypo-E22 Rat Hypothalamic Cells
| Neurotransmitter | Kisspeptin-10 Concentration | Change vs. Control | Significance | Reference |
| Dopamine (DA) | 100 nM - 10 µM | Decreased | p < 0.01 | |
| Serotonin (5-HT) | 100 nM - 10 µM | Decreased | p < 0.01 | |
| Norepinephrine (NE) | 100 nM - 10 µM | No significant change | - |
Data adapted from studies using HPLC.
Table 3: Effect of Kisspeptin-10 on Signaling Pathway Promoter Activity in mHypoA-55 Mouse Hypothalamic Cells
| Promoter Element | Kisspeptin-10 (KP10) Treatment | Fold Increase in Activity | Significance | Reference |
| Serum Response Element (SRE) | KP10 | 20.0 ± 2.54 | - | |
| cAMP-Response Element (CRE) | KP10 | 2.32 ± 0.36 | - |
Note: While this study used a mouse cell line, it provides valuable insight into the activation of ERK and PKA pathways downstream of Kisspeptin-10.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in this guide.
Real-Time RT-PCR for Gene Expression Analysis
This protocol is used to quantify changes in mRNA levels of target genes in response to Kisspeptin-10 treatment.
Methodology:
-
Cell Culture and Treatment: Hypo-E22 rat hypothalamic cells are cultured to confluence. The cells are then treated with varying concentrations of Kisspeptin-10 (e.g., 100 nM, 1 µM, 10 µM) or a vehicle control for a specified duration.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent, according to the manufacturer's instructions.
-
Reverse Transcription: One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for NPY, BDNF, and a housekeeping gene (e.g., β-actin) for normalization. The reaction is performed using a SYBR Green-based detection method in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.
High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
This protocol is employed to measure the extracellular concentrations of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture and Sample Collection: Hypo-E22 cells are cultured and treated with Kisspeptin-10 as described above. At the end of the treatment period, the culture medium is collected.
-
Sample Preparation: The collected medium is centrifuged to remove cellular debris. The supernatant is then filtered and may be subjected to a purification step to concentrate the monoamines.
-
HPLC Analysis: The prepared samples are injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Chromatographic Separation: The monoamines are separated based on their physicochemical properties as they pass through the column with a specific mobile phase.
-
Detection and Quantification: The electrochemical detector measures the oxidation of the eluted monoamines, generating a signal proportional to their concentration. The concentrations are determined by comparing the peak areas of the samples to those of known standards.
Intracellular Calcium Imaging
This technique allows for the real-time visualization and measurement of changes in intracellular free calcium concentrations in response to Kisspeptin-10.
Methodology:
-
Cell Preparation: Immortalized GnRH-secreting neurons (e.g., GT1-7 cells) are grown on glass coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, by incubating them in a solution containing the dye.
-
Microscopy: The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Recording: A baseline level of fluorescence is recorded before the application of any stimulus.
-
Stimulation: Kisspeptin-10 is introduced to the cells via perfusion.
-
Image Acquisition: Fluorescence images are captured at regular intervals before, during, and after the application of Kisspeptin-10. For ratiometric dyes like Fura-2, images are typically acquired at two different excitation wavelengths.
-
Data Analysis: The ratio of fluorescence intensities at the two wavelengths is calculated for individual cells over time. This ratio is proportional to the intracellular free calcium concentration. The changes in this ratio are then plotted to visualize the calcium response to Kisspeptin-10. Studies have shown that Kisspeptin-10 can cause a triphasic change in intracellular calcium concentrations in GT1-7 neurons.
Conclusion
The activation of intracellular signaling pathways by Kisspeptin-10 in the rat hypothalamus is a multifaceted process, central to the regulation of reproductive function. The primary Gq/11-PLC-IP3/DAG cascade, coupled with the activation of the MAPK/ERK pathway, orchestrates a robust cellular response characterized by increased intracellular calcium and altered gene expression. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this critical neuroendocrine system and explore its therapeutic potential. The intricate interplay of these pathways underscores the complexity of hypothalamic signaling and opens new avenues for targeted pharmacological interventions.
References
The Effects of Kisspeptin-10 on Gonadotropin Secretion in Male Rats: A Technical Guide
Introduction
Kisspeptin, a peptide product of the KiSS-1 gene, and its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), have emerged as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This system is a critical gatekeeper for the onset of puberty and the maintenance of reproductive function in mammals.[3] Kisspeptin-10, the most potent C-terminal fragment of the full-length peptide, has been shown to be a powerful secretagogue of gonadotropins.[4][5] Its primary mechanism of action is the stimulation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. This guide provides an in-depth technical overview of the effects of kisspeptin-10 on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in male rats, targeting researchers, scientists, and professionals in drug development.
Kisspeptin-10 Signaling Pathway in GnRH Neurons
Kisspeptin-10 exerts its potent stimulatory effect on the HPG axis by directly activating GnRH neurons. The binding of kisspeptin-10 to the GPR54 receptor on the surface of a GnRH neuron initiates a well-defined intracellular signaling cascade. This process is crucial for the depolarization of the neuron and the subsequent release of GnRH into the hypophyseal portal system, which then stimulates the anterior pituitary to secrete LH and FSH.
The signaling pathway is initiated by the activation of a Gq/11 protein coupled to GPR54. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC). This cascade culminates in the modulation of multiple ion channels, leading to a robust and sustained depolarization of the GnRH neuron and the pulsatile release of GnRH.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Dose Dependent Effect of Kisspeptin-10 Administration on Spermatogenesis and Hypothalamic Pituitary Gonadal Axis in Prepubertal Rats - ProQuest [proquest.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The Role of Kisspeptin-10 in the Rat Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kisspeptin-10, a potent endogenous ligand for the G protein-coupled receptor 54 (GPR54), has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth overview of the function of Kisspeptin-10 in the rat HPG axis, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of reproductive neuroendocrinology and related disciplines.
Introduction
The discovery of Kisspeptin and its receptor, GPR54 (also known as KISS1R), has revolutionized our understanding of the neuroendocrine control of reproduction.[1] Inactivating mutations in the KISS1R gene in humans lead to hypogonadotropic hypogonadism, highlighting the indispensable role of this signaling system in pubertal onset and reproductive function. Kisspeptin-10, a decapeptide and the most potent of the Kisspeptin family, acts as a powerful secretagogue of Gonadotropin-Releasing Hormone (GnRH), thereby stimulating the downstream release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[2] This, in turn, modulates gonadal function, including steroidogenesis and gametogenesis. The rat has been extensively used as a model organism to elucidate the physiological functions of Kisspeptin-10, providing crucial insights into its mechanism of action and therapeutic potential.
Quantitative Data on Kisspeptin-10's Effects on the HPG Axis in Rats
The administration of Kisspeptin-10 to rats elicits robust and dose-dependent responses in the HPG axis. The following tables summarize the quantitative data from various studies, providing a comparative overview of the effects of Kisspeptin-10 on hormone levels.
Table 1: Dose-Response Effects of Intracerebroventricular (ICV) Administration of Kisspeptin-10 on Luteinizing Hormone (LH) Secretion in Ovariectomized Rats.
| Dose of Kisspeptin-10 (pmol) | Mean Area Under the LH Profile (arbitrary units) | Reference |
| 1 | Not significantly different from control | [3] |
| 10 | Significantly increased vs. control | [3] |
| 100 | Significantly increased vs. 10 pmol | [3] |
Table 2: Time-Course of Hormonal Changes Following a Single Intracerebroventricular (ICV) Injection of Kisspeptin-10 in Male Rats.
| Hormone | Time Post-Injection | Observation | Reference |
| LH | 15 min | Peak levels observed | |
| LH | 75-90 min | Return to pre-injection levels | |
| Testosterone | 150-180 min | Peak levels observed |
Table 3: Effects of Peripheral (Intravenous) Administration of Kisspeptin-10 on Luteinizing Hormone (LH) in Male Rats.
| Dose of Kisspeptin-10 (nmol/kg) | Observation | Reference |
| 0.3 | Robust LH burst | |
| 3.0 | Maximal LH response | |
| 30 | Maximal LH response |
Table 4: Receptor Binding Affinity of Human Kisspeptin-10.
| Receptor | Ki (nM) | Reference |
| Rat KISS1 (GPR54) | 1.59 | |
| Human KISS1 (GPR54) | 2.33 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols used in the study of Kisspeptin-10 in rats.
Intracerebroventricular (ICV) Cannulation and Injection
Objective: To administer Kisspeptin-10 directly into the cerebral ventricles to study its central effects on the HPG axis.
Animal Model: Adult male or female Sprague-Dawley or Wistar rats. For studies on pulsatile LH secretion, ovariectomized females with estrogen replacement are often used.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm. For targeting specific hypothalamic nuclei like the arcuate nucleus (ARC), coordinates are adjusted (e.g., AP: -2.8 mm, ML: ±0.4 mm, DV: -9.8 mm).
-
Implant a guide cannula (e.g., 26-gauge) to the target depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
For injection, gently restrain the conscious animal, remove the dummy cannula, and insert an injection cannula (e.g., 33-gauge) that extends slightly beyond the guide cannula.
-
Infuse a small volume (e.g., 1-2 µL) of Kisspeptin-10 solution or vehicle over a period of 1-2 minutes.
Hormone Measurement: Radioimmunoassay (RIA) and ELISA
Objective: To quantify the concentration of LH, FSH, and testosterone in rat serum or plasma.
Sample Collection: Blood samples are typically collected via tail vein, saphenous vein, or from an indwelling jugular vein catheter for frequent sampling. For terminal studies, trunk blood is collected after decapitation. Serum is obtained by allowing the blood to clot, followed by centrifugation. Plasma is obtained by collecting blood in tubes containing an anticoagulant (e.g., EDTA) and then centrifuging.
Radioimmunoassay (RIA) for Rat LH and FSH:
-
Principle: A competitive binding assay where a fixed amount of radiolabeled hormone (e.g., with 125I) competes with the unlabeled hormone in the sample for a limited number of antibody binding sites.
-
Reagents:
-
Specific primary antibody against rat LH or FSH (often provided by the National Hormone and Pituitary Program - NHPP, formerly NIAMDD).
-
Radiolabeled rat LH or FSH.
-
Standard solutions of rat LH or FSH.
-
A secondary antibody that precipitates the primary antibody (e.g., goat anti-rabbit gamma globulin).
-
-
Procedure (General):
-
Incubate the sample or standard with the primary antibody.
-
Add the radiolabeled hormone and incubate.
-
Add the secondary antibody to precipitate the antibody-hormone complexes.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of the hormone in the sample. A standard curve is used for quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Rat LH and FSH:
-
Principle: Typically a sandwich or competitive ELISA format. In a sandwich ELISA, the hormone is "sandwiched" between two antibodies. In a competitive ELISA, the hormone in the sample competes with a labeled hormone for antibody binding sites. Commercial kits are widely available.
-
Procedure (General for a Sandwich ELISA):
-
A microplate is pre-coated with a capture antibody specific for the target hormone.
-
Samples and standards are added to the wells and incubated.
-
After washing, a detection antibody (often biotinylated) is added.
-
Following another wash, an enzyme-linked conjugate (e.g., streptavidin-HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of hormone in the sample.
-
Visualizations: Signaling Pathways and Experimental Workflows
Kisspeptin-10 Signaling Pathway in a GnRH Neuron
The binding of Kisspeptin-10 to its receptor, GPR54, on GnRH neurons initiates a signaling cascade that leads to GnRH release.
General Experimental Workflow for Studying Kisspeptin-10 Effects in Rats
This diagram illustrates a typical experimental workflow for investigating the in vivo effects of Kisspeptin-10 on the HPG axis in rats.
Logical Relationship of Kisspeptin-10 Action in the HPG Axis
This diagram outlines the hierarchical and causal relationships within the HPG axis following Kisspeptin-10 stimulation.
Conclusion
Kisspeptin-10 is a potent and pivotal regulator of the HPG axis in the rat. Its primary action is the stimulation of GnRH release from hypothalamic neurons, which in turn drives the secretion of gonadotropins and subsequent gonadal function. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding of Kisspeptin-10's role in reproductive physiology. Future research will likely continue to unravel the intricate regulatory mechanisms governing the Kisspeptin system and its potential therapeutic applications in reproductive disorders.
References
- 1. abbexa.com [abbexa.com]
- 2. Kisspeptin signalling in the hypothalamic arcuate nucleus regulates GnRH pulse generator frequency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kisspeptin Signalling in the Hypothalamic Arcuate Nucleus Regulates GnRH Pulse Generator Frequency in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of Rat Kisspeptin-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin-10, a decapeptide encoded by the Kiss1 gene, has emerged as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in the neuroendocrine control of reproduction.[1][2] This technical guide provides a comprehensive overview of the discovery and initial characterization of rat Kisspeptin-10, with a focus on its interaction with its cognate receptor, GPR54 (also known as KISS1R). The content herein is intended to serve as a detailed resource for researchers and professionals involved in reproductive biology, neuroscience, and drug development. Kisspeptin-10 is the shortest endogenous peptide fragment of the Kiss1 precursor that retains full biological activity.[3] Its potent stimulatory effect on gonadotropin-releasing hormone (GnRH) neurons makes it a subject of intense investigation for its physiological roles and therapeutic potential.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of Kisspeptin-10 with the rat GPR54 receptor and its downstream biological effects.
| Parameter | Ligand | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human Kisspeptin-10 | Rat GPR54 | 1.59 nM | Radioligand Binding Assay | (Please note: Data for human peptide on rat receptor) |
| In Vitro Potency (EC50) | TAK-683 (synthetic analog) | Rat KISS1R | 1.6 nM | Functional Assay (unspecified) | |
| In Vitro Activity | Rat Kisspeptin-10 | Rat GPR54 | Significant | Calcium Mobilization in GnRH neurons |
Table 1: In Vitro Characterization of Kisspeptin-10 and its Analogs at the Rat GPR54 Receptor.
| Experimental Model | Administration Route | Dose of Kisspeptin-10 | Observed Effect | Reference |
| Adult Male Rats | Intravenous (IV) | 7.5, 35, and 100 nmol | Dose-dependent increase in Luteinizing Hormone (LH) secretion. | |
| Adult Male Rats | Intravenous (IV) | 100 nmol | Stimulatory effect on LH secretion blocked by the GnRH antagonist Cetrorelix. | |
| Prepubertal Rats | Intracerebroventricular (ICV) | 1 pmol | Elicited maximal LH responses in pubertal but not juvenile rats. | |
| Immature Female Rats | Repeated Central Administration | High doses | Induced precocious vaginal opening and activation of the gonadotropic axis. |
Table 2: In Vivo Effects of Rat Kisspeptin-10 on the Hypothalamic-Pituitary-Gonadal Axis.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by Kisspeptin-10 and the typical experimental workflow for its characterization.
References
Neuroanatomical Atlas of Kisspeptin-10 Sensitive Neurons in the Rat Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroanatomical distribution of neurons sensitive to Kisspeptin-10 in the rat brain. Kisspeptin, a product of the Kiss1 gene, and its receptor, GPR54 (also known as Kiss1r), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and have emerged as key players in reproductive function and pubertal onset.[1][2][3] Beyond reproduction, emerging evidence suggests the involvement of kisspeptin signaling in various other physiological processes, including metabolic regulation and behavior.[4] This document summarizes the key brain regions where Kisspeptin-10 sensitive neurons are located, presents the available quantitative data, details the experimental protocols used for their identification, and visualizes the associated signaling pathways and experimental workflows.
Distribution of Kisspeptin-10 Sensitive Neurons
Kisspeptin-10 sensitive neurons are identified by the expression of the Kiss1 receptor (Kiss1r or GPR54). The distribution of these neurons is widespread, with significant populations found in hypothalamic and extra-hypothalamic regions. The primary locations of Kiss1 mRNA-expressing neurons, which are the source of kisspeptin, are concentrated in two main hypothalamic nuclei: the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV).[5] Kisspeptin-immunoreactive fibers project from these nuclei to various brain regions, where they act on Kiss1r-expressing neurons.
Hypothalamic Distribution
The hypothalamus is the central hub for kisspeptin's role in reproductive neuroendocrinology.
Table 1: Distribution of Kiss1r/GPR54-Expressing Neurons in the Rat Hypothalamus
| Brain Region | Level of Expression | Co-localization/Notes | References |
| Anteroventral Periventricular Nucleus (AVPV) | High | Plays a crucial role in the preovulatory GnRH/LH surge in females. Expression is sexually dimorphic, with females having significantly more Kiss1 mRNA-expressing neurons than males. | |
| Arcuate Nucleus (ARC) | Moderate to High | A major site of Kiss1 expression. Kiss1r is expressed in pro-opiomelanocortin (POMC) neurons (~63%) and to a lesser extent in tuberoinfundibular dopamine (TIDA) neurons (~15%). These neurons are involved in the negative feedback effects of sex steroids. | |
| Preoptic Area (POA) | High | The vast majority of Kiss1r-expressing neurons in this area also co-express GnRH. This is a primary site of action for kisspeptin in stimulating GnRH release. | |
| Paraventricular Nucleus (PVN) | Moderate | Kiss1r mRNA is co-expressed in a subset of oxytocin neurons, but not vasopressin neurons. | |
| Periventricular Area (rostral) | Moderate | Contains a concentrated population of neurons with strong Kiss1r expression. | |
| Supraoptic Nucleus (SON) | Relatively Weak | ||
| Supramammillary Nuclei | Relatively Weak |
Extra-Hypothalamic Distribution
Kisspeptin signaling is not confined to the hypothalamus, indicating its involvement in a broader range of brain functions.
Table 2: Distribution of Kiss1r/GPR54-Expressing Neurons in Extra-Hypothalamic Regions of the Rat Brain
| Brain Region | Level of Expression | Notes | References |
| Olfactory Bulb | Strong | Suggests a role in processing olfactory cues related to reproduction. | |
| Medial Septum | Strong | Part of the limbic system, involved in emotion and memory. | |
| Diagonal Band of Broca | Strong | Interconnected with the limbic system. | |
| Bed Nucleus of the Stria Terminalis (BNST) | Present | Kisspeptin fibers are located here. | |
| Medial Amygdala | Present | Kisspeptin fibers and a small number of kisspeptin neurons are found here. Involved in processing social and reproductive chemosensory signals. | |
| Thalamus (Anterior and Paraventricular Nuclei) | Present | Kisspeptin fibers are present. | |
| Hippocampus | Present | Kiss1r mRNA has been detected, and kisspeptin has been shown to increase intracellular calcium in hippocampal neurons. | |
| Cortex (Frontal) | Present | Early studies indicated the presence of Kiss1r mRNA. | |
| Striatum | Present | Early studies indicated the presence of Kiss1r mRNA. | |
| Midbrain | Moderate to Weak | Includes regions like the periaqueductal gray and dorsal raphe nucleus. | |
| Pons | Present | Early studies indicated the presence of Kiss1r mRNA. | |
| Dorsal Root Ganglion (DRG) | Present | Kisspeptin and GPR54 are expressed in small- to large-sized neurons. |
Kisspeptin-10 Signaling Pathway
Kisspeptin-10 binds to its G protein-coupled receptor, GPR54, primarily coupling to the Gαq/11 protein. This initiates a signaling cascade that leads to neuronal depolarization and activation. The key steps involve the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates ion channel activity, leading to neuronal firing and neurotransmitter release.
Caption: Kisspeptin-10 signaling cascade in a neuron.
Experimental Protocols
The localization and characterization of Kisspeptin-10 sensitive neurons in the rat brain rely on several key experimental techniques.
In Situ Hybridization (ISH) for Kiss1r mRNA
This technique is used to visualize the expression of the messenger RNA encoding the kisspeptin receptor, thus identifying the neurons capable of responding to kisspeptin.
A. Tissue Preparation:
-
Adult rats are deeply anesthetized and transcardially perfused with a fixative, typically 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brains are dissected, post-fixed overnight in the same fixative, and then cryoprotected by immersion in a sucrose solution (e.g., 30% in PBS) until they sink.
-
The cryoprotected brains are frozen and sectioned on a cryostat at a thickness of 20-30 µm.
-
Sections are mounted onto coated glass slides (e.g., SuperFrost Plus) and stored at -80°C until use.
B. Hybridization:
-
Sections are thawed, air-dried, and post-fixed.
-
They are then treated with proteinase K to improve probe penetration and acetylated to reduce background signal.
-
A labeled antisense RNA probe for Kiss1r is applied to the sections in a hybridization buffer. A sense probe is used as a negative control.
-
Hybridization is carried out overnight in a humidified chamber at an appropriate temperature (e.g., 55-65°C).
C. Detection:
-
Following hybridization, slides undergo a series of stringent washes to remove the unbound probe.
-
If a digoxigenin (DIG)-labeled probe is used, the sections are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
The signal is visualized by adding a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate where the probe has bound.
-
Slides are then dehydrated, cleared, and coverslipped for microscopic analysis.
Immunohistochemistry (IHC) for Kisspeptin and GPR54
IHC is employed to detect the kisspeptin peptide within neurons and their fibers, as well as the GPR54 receptor protein.
A. Tissue Preparation:
-
The perfusion and sectioning process is similar to that for ISH.
B. Staining Procedure:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
The primary antibody (e.g., rabbit anti-kisspeptin or rabbit anti-GPR54) is diluted in the blocking solution and applied to the sections for an extended incubation period (e.g., overnight at 4°C).
-
After washing off the unbound primary antibody, a secondary antibody that is conjugated to a fluorescent molecule (for immunofluorescence) or an enzyme (for chromogenic detection) is applied.
-
For immunofluorescence, the sections are washed and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI). For chromogenic detection, a substrate is added to produce a colored product.
-
Double-labeling IHC can be performed using primary antibodies from different species to visualize the co-localization of kisspeptin/GPR54 with other neuronal markers (e.g., GnRH, tyrosine hydroxylase).
Calcium Imaging of Kisspeptin-10 Neuronal Activation
This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to Kisspeptin-10 application, providing a functional readout of neuronal activation.
A. Cell Preparation:
-
Primary neurons are cultured from specific brain regions (e.g., hippocampus, hypothalamus) of rat embryos or pups.
-
Alternatively, immortalized neuronal cell lines that endogenously express GPR54 (e.g., GT1-7 cells) can be used.
B. Calcium Indicator Loading:
-
Cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fura Red AM) by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes).
C. Imaging and Analysis:
-
The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera and a light source capable of excitation at different wavelengths.
-
A baseline fluorescence is recorded.
-
Kisspeptin-10 is then applied to the cells via the perfusion system.
-
Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the [Ca²⁺]i.
-
The magnitude and kinetics of the calcium response are analyzed to characterize the effect of Kisspeptin-10.
Visualized Workflows and Relationships
Experimental Workflow for Localization
The following diagram illustrates a typical workflow for identifying and characterizing Kisspeptin-10 sensitive neurons.
Caption: Workflow for localizing Kisspeptin-10 sensitive neurons.
Neuroanatomical Network of Key Kisspeptin Populations
This diagram illustrates the hierarchical and functional relationships between the primary kisspeptin neuron populations and their key targets in the rat brain.
Caption: Key kisspeptin neuronal populations and their targets.
References
- 1. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sexual differentiation of Kiss1 gene expression in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Reproduction: A Technical Guide to the Physiological Functions of Kisspeptin-10 in Rats
For Researchers, Scientists, and Drug Development Professionals
Kisspeptin-10, a decapeptide member of the kisspeptin family, is renowned for its pivotal role in regulating the hypothalamic-pituitary-gonadal axis and reproductive function. However, a growing body of evidence reveals that its physiological influence in rats extends far beyond reproduction, encompassing the cardiovascular system, glucose homeostasis, renal function, and behavior. This technical guide provides an in-depth exploration of these non-reproductive functions, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.
Cardiovascular System: A Positive Inotrope and Vasoconstrictor
Kisspeptin-10 exerts significant effects on the cardiovascular system in rats, acting as both a potent positive inotropic agent and a vasoconstrictor.[1] The kisspeptin receptor (Kiss1r, formerly GPR54) is expressed in the heart and blood vessels, mediating these actions.[2][1]
Quantitative Data on Cardiovascular Effects
| Parameter | Tissue/Cell Type | Value | Species | Reference |
| Kisspeptin Receptor (Kiss1r) Binding Affinity (KD) | Myocardium | 0.44 nM | Rat | |
| Effect on Myocardial Gene Expression (vs. Control) | Myocardium | ITGB8, ITGA4, BNP: Upregulated | Rat | |
| Effect on Myocardial Protein Expression (vs. Control) | Myocardium | ITGB8, ITGA4, BNP: Significantly Increased (P < 0.05) | Rat |
Experimental Protocols
In Vitro Assessment of Inotropic Effects:
-
Tissue Preparation: Isolated atria from male Sprague-Dawley rats are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The atria are paced at a constant frequency (e.g., 1 Hz).
-
Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of Kisspeptin-10 to the organ bath.
-
Data Acquisition: Changes in the force of contraction are recorded using an isometric force transducer.
Immunohistochemistry for Kiss1r Localization:
-
Tissue Processing: Rat hearts are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining: Sections are incubated with a primary antibody against Kiss1r, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Analysis: The localization of Kiss1r immunoreactivity in cardiomyocytes, vascular smooth muscle cells, and endothelial cells is observed using microscopy.
Signaling Pathway
The cardiovascular effects of Kisspeptin-10 are primarily mediated through the Gq/11 protein-coupled Kiss1r. Activation of this receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, contributing to increased myocardial contractility (positive inotropy). Concurrently, activation of the Rho/Rho-associated kinase (ROCK) pathway by Gq/11 contributes to vasoconstriction.
References
Kisspeptin-10: A Key Modulator of Metabolic Homeostasis in Rodent Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kisspeptin-10, a decapeptide product of the Kiss1 gene, is a critical regulator of the reproductive axis, primarily through its action on gonadotropin-releasing hormone (GnRH) neurons. However, a growing body of evidence highlights its multifaceted role in modulating various aspects of metabolism. The expression of kisspeptin and its receptor, GPR54 (also known as KISS1R), in metabolically active tissues such as the pancreas, adipose tissue, and liver, underscores its potential as a significant player in systemic energy balance.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of kisspeptin-10's function in rat metabolic regulation, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Role in Glucose Homeostasis and Insulin Secretion
Kisspeptin-10 has been shown to directly influence pancreatic β-cell function and systemic glucose tolerance. In vitro studies using isolated mouse and rat islets have demonstrated that kisspeptin-10 potentiates glucose-induced insulin secretion in a concentration-dependent manner.[4][5] This effect is crucial for maintaining glucose homeostasis, and dysregulation of this pathway may contribute to metabolic disorders.
Quantitative Data on Insulin Secretion
| Treatment | Animal Model | Glucose Concentration | Kisspeptin-10 Concentration | Outcome | Reference |
| Intravenous administration | Conscious, unrestrained rats | Not specified | Not specified | Increased circulating insulin levels | |
| In vitro | Isolated mouse islets | 20 mmol/l | 1 µmol/l (maximal effect) | Potentiation of glucose-induced insulin secretion | |
| In vitro | Isolated mouse islets | 2 mmol/l | Not specified | No effect on insulin secretion |
Signaling Pathways in Pancreatic β-Cells
The stimulatory effect of kisspeptin-10 on insulin secretion is mediated by the GPR54 receptor on pancreatic β-cells. Activation of GPR54 initiates a cascade of intracellular signaling events involving Phospholipase C (PLC) and the p42/44 Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to an increase in intracellular calcium concentrations, a critical step for insulin granule exocytosis. Interestingly, the signaling is independent of protein kinase C (PKC) and p38 MAPK.
Figure 1: Kisspeptin-10 signaling pathway in pancreatic β-cells.
Therapeutic Potential in Gestational Diabetes Mellitus (GDM)
Recent studies in a rat model of GDM have shown that kisspeptin-10 treatment can improve symptoms by suppressing insulin resistance in placental trophoblast cells. Kisspeptin-10 administration improved fasting blood glucose levels and insulin sensitivity. The underlying mechanism involves the activation of the cyclic AMP/protein kinase A (cAMP/PKA) pathway, leading to the upregulation of Glut-4, Insr, and Irs1 expression.
Regulation of Food Intake and Body Weight
The role of kisspeptin-10 in the central regulation of appetite and body weight is complex, with some conflicting reports in the literature. The effects appear to be dependent on the route of administration, dosage, and the metabolic state of the animal.
Quantitative Data on Food Intake and Body Weight
| Treatment | Animal Model | Administration Route | Kisspeptin-10 Dose | Outcome | Reference |
| Chronic administration (PND 26-60) | Young female rats | Intracerebroventricular (i.c.v.) | 50 pmol daily | Decreased body weight at PND 60 | |
| Single injection | Ad-libitum fed male rats | Intracerebroventricular (i.c.v.) | 3 nmol | Decreased cumulative food intake 24h post-injection | |
| Single injection | Male rats | Intracerebroventricular (i.c.v.) | 0.3-3 nmol | No effect on food intake | |
| Chronic administration (26 days) | Female rats | Intraperitoneal | 100 nmoles per day | Reduced feed intake and body weight |
Hypothalamic Mechanisms of Appetite Control
Kisspeptin-10 can influence the activity of key hypothalamic neurons involved in appetite regulation, including neuropeptide Y (NPY) and pro-opiomelanocortin (POMC) neurons. In vitro studies using rat hypothalamic cells have shown that kisspeptin-10 increases the gene expression of the orexigenic peptide NPY, while inhibiting the anorexigenic brain-derived neurotrophic factor (BDNF). Furthermore, kisspeptin-10 was found to decrease the extracellular levels of serotonin and dopamine, neurotransmitters known to influence feeding behavior.
Figure 2: Hypothalamic effects of kisspeptin-10 on appetite regulation.
Regulation of Lipid Metabolism
Kisspeptin-10 also plays a role in the regulation of lipid metabolism, directly acting on adipocytes.
Effects on Adipocytes
In isolated rat adipocytes, kisspeptin-10 has been shown to:
-
Increase lipolysis by enhancing the expression of perilipin and hormone-sensitive lipase.
-
Modulate glucose uptake and lipogenesis.
-
Stimulate leptin secretion and decrease adiponectin secretion.
These findings suggest that kisspeptin-10 can influence the storage and mobilization of lipids, as well as the secretion of adipokines that are crucial for systemic metabolic control.
Experimental Protocols
The following section outlines common experimental methodologies used in the study of kisspeptin-10's metabolic effects in rats.
Animal Models
-
Sprague-Dawley Rats: Commonly used for studies on glucose metabolism and insulin secretion.
-
Wistar Rats: Frequently used in studies investigating the effects of kisspeptin on food intake and body weight.
-
Gestational Diabetes Mellitus (GDM) Rat Model: Induced by a high-fat diet and streptozotocin injection to study the therapeutic effects of kisspeptin-10 in a disease state.
Administration of Kisspeptin-10
-
Intravenous (i.v.) Injection: Used to study the peripheral effects of kisspeptin-10 on insulin secretion and other metabolic parameters. Doses can range from 0.3 to 30 nmol/kg body weight.
-
Intracerebroventricular (i.c.v.) Injection: Employed to investigate the central effects of kisspeptin-10 on appetite and energy expenditure.
-
Intraperitoneal (i.p.) Injection: A common route for chronic administration studies.
Figure 3: General experimental workflow for studying kisspeptin-10's metabolic effects in rats.
Analytical Techniques
-
Radioimmunoassay (RIA) or ELISA: For the quantification of plasma insulin, leptin, adiponectin, and other hormones.
-
Gas Chromatography/Time-of-Flight Mass Spectrometry (GC/TOF-MS): For the analysis of serum metabolites.
-
Real-Time PCR and Western Blotting: To measure the gene and protein expression of key metabolic regulators in tissues.
-
Automated Monitoring Systems: For precise measurement of food and water intake.
Conclusion and Future Directions
Kisspeptin-10 has emerged as a pleiotropic regulator of metabolism in rats, influencing glucose homeostasis, insulin secretion, appetite, and lipid metabolism through both central and peripheral mechanisms. The intricate signaling pathways and diverse physiological effects of kisspeptin-10 present exciting opportunities for the development of novel therapeutic strategies for metabolic disorders such as gestational diabetes and obesity.
Future research should focus on elucidating the precise molecular mechanisms underlying the metabolic actions of kisspeptin-10 in different tissues. Furthermore, long-term studies are needed to fully understand the therapeutic potential and safety profile of targeting the kisspeptin system for the treatment of metabolic diseases. The development of selective GPR54 agonists and antagonists will be instrumental in dissecting the complex roles of kisspeptin signaling in health and disease.
References
- 1. Kisspeptin-10 inhibits proliferation and regulates lipolysis and lipogenesis processes in 3T3-L1 cells and isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Role(s) for Kisspeptin in Metabolism in Mammals [frontiersin.org]
- 4. Kisspeptin stimulation of insulin secretion: mechanisms of action in mouse islets and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
The Dichotomous Role of Kisspeptin-10 in Vascular Dynamics: A Technical Overview of its Effects on Vasoconstriction and Angiogenesis in Rats
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted effects of Kisspeptin-10 (Kp-10), a decapeptide product of the Kiss1 gene, on vascular function in rats, with a specific focus on its potent vasoconstrictor properties and its inhibitory influence on angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and oncological research.
Kisspeptins, acting through their cognate G protein-coupled receptor, GPR54 (also known as Kiss1R), have emerged as critical regulators of reproductive function.[1][2][3][4] However, a growing body of evidence reveals their significant, yet complex, roles within the cardiovascular system.[5] This guide synthesizes key findings on the vasoconstrictor and anti-angiogenic actions of Kp-10 in rat models, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Kisspeptin-10 as a Potent Vasoconstrictor
Kisspeptin-10 has been identified as a powerful vasoconstrictor in various vascular beds. Studies utilizing rat aortic rings have demonstrated that Kp-10 induces potent contractions, comparable in potency to established vasoactive peptides like angiotensin II and endothelin-1. The vasoconstrictor effect is mediated by the activation of GPR54 on vascular smooth muscle cells.
Quantitative Analysis of Vasoconstrictor Activity
The following table summarizes the quantitative data from studies investigating the vasoconstrictor effects of Kisspeptin-10 in isolated rat aorta.
| Agonist | Preparation | pD₂ (Mean ± SEM) | Eₘₐₓ (% KCl) (Mean ± SEM) | Number of Animals (n) | Reference |
| Kisspeptin-10 | Endothelium-denuded rat aorta | 9.96 ± 0.53 | 76 ± 17 | 4 | |
| Kisspeptin-54 | Endothelium-denuded rat aorta | 10.47 ± 0.26 | 97 ± 1 | 3 | |
| Endothelin-1 | Endothelium-denuded rat aorta | 8.13 ± 0.11 | 99 ± 1 | 7 |
pD₂ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Eₘₐₓ represents the maximal contractile response as a percentage of the contraction induced by potassium chloride (KCl).
Signaling Pathway of Kisspeptin-10-Induced Vasoconstriction
The binding of Kisspeptin-10 to GPR54 on vascular smooth muscle cells initiates a signaling cascade through the Gαq/11 protein subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca²⁺ concentration is a primary driver of smooth muscle contraction.
References
- 1. The Vasoactive Potential of Kisspeptin-10 in the Peripheral Vasculature | PLOS One [journals.plos.org]
- 2. Kisspeptin-10 inhibits OHSS by suppressing VEGF secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kisspeptins and GPR54--the new biology of the mammalian GnRH axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kisspepeptin-GPR54 signaling in the neuroendocrine reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of kisspeptin-10 on serum metabolism and myocardium in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration Protocol for Kisspeptin-10 (TFA) in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] It acts as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[1][2][3] Activation of this receptor robustly stimulates the secretion of gonadotropin-releasing hormone (GnRH), which in turn triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4] Consequently, this signaling cascade leads to the production of testosterone in males. This document provides detailed protocols for the in vivo administration of Kisspeptin-10 (TFA) to rats, along with data on its effects and a summary of its signaling pathway. The trifluoroacetic acid (TFA) salt form of the peptide is commonly used due to its enhanced solubility in aqueous solutions.
Quantitative Data Summary
The administration of Kisspeptin-10 in rats elicits a dose-dependent response in plasma LH and testosterone levels. The following tables summarize the effects observed in various studies.
Table 1: Effect of Intravenous (IV) Bolus Injection of Kisspeptin-10 on Plasma LH and Testosterone in Male Rats
| Dosage (nmol/kg) | Equivalent (µ g/rat ) | Peak LH Response | Peak Testosterone Response | Reference |
| 0.3 | 0.1 | Robust LH burst | Significant increase | |
| 1.0 | - | Significant increase | Significant increase | |
| 3.0 | 1.0 | Apparent maximal LH burst | - | |
| 10 | - | Maximal stimulation | - | |
| 30 | 10 | Apparent maximal LH burst | - |
Note: The exact magnitude of the response can vary based on the specific experimental conditions, including the rat strain, age, and baseline hormone levels.
Table 2: Effect of Intraperitoneal (IP) Administration of Kisspeptin-10 in Prepubertal Male Rats (12-day treatment)
| Dosage | Effect on Plasma LH | Effect on Plasma Testosterone | Reference |
| 10 pg | No significant change | No significant change | |
| 1 ng | Significant reduction | Significant reduction | |
| 1 µg | Significant reduction | Significant reduction |
Note: Chronic or subchronic administration in prepubertal models may lead to receptor desensitization and down-regulation of the HPG axis, resulting in paradoxical inhibitory effects.
Experimental Protocols
Protocol 1: Acute Intravenous (IV) Administration for Stimulation of LH and Testosterone
This protocol is designed to assess the acute stimulatory effects of Kisspeptin-10 on the HPG axis.
Materials:
-
Kisspeptin-10 (rat, TFA) peptide
-
Sterile 0.9% saline solution (vehicle)
-
Adult male Sprague-Dawley or Wistar rats
-
Intracardiac or jugular vein cannulae (for serial blood sampling)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for LH and testosterone)
Procedure:
-
Peptide Reconstitution:
-
Kisspeptin-10 (TFA) is typically supplied as a lyophilized powder.
-
Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration. For example, to prepare a 1 µg/µL stock solution, dissolve 1 mg of the peptide in 1 mL of saline.
-
Vortex gently to ensure complete dissolution.
-
Store reconstituted peptide at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Animal Preparation:
-
Acclimatize adult male rats to the experimental conditions.
-
For serial blood sampling, implant intracardiac or jugular vein cannulae under anesthesia several days prior to the experiment to allow for recovery.
-
-
Administration:
-
On the day of the experiment, flush the cannula with a small volume of heparinized saline to ensure patency.
-
Collect a baseline blood sample (t=0).
-
Administer a single intravenous bolus of Kisspeptin-10 solution at the desired dose (e.g., 0.3 to 30 nmol/kg). For a 300g rat, a dose of 1 nmol/kg is equivalent to approximately 0.4 µg.
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) to capture the dynamic hormone response.
-
Keep the volume of each blood sample to a minimum to avoid excessive blood loss. Replace the withdrawn blood volume with warmed sterile saline.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until hormone analysis.
-
Measure plasma LH and testosterone concentrations using appropriate assay kits.
-
Protocol 2: Subchronic Intraperitoneal (IP) Administration in Prepubertal Rats
This protocol is adapted from studies investigating the effects of continuous Kisspeptin-10 exposure on reproductive development.
Materials:
-
Kisspeptin-10 (rat, TFA) peptide
-
Sterile 0.9% saline solution
-
Prepubertal male rats (e.g., 35 days old)
-
Standard animal handling and injection equipment
Procedure:
-
Peptide Preparation:
-
Prepare the Kisspeptin-10 solution in sterile saline at the desired concentrations (e.g., 10 pg, 1 ng, and 1 µg per injection volume).
-
-
Administration:
-
Administer Kisspeptin-10 via intraperitoneal injection twice daily for a period of 12 days.
-
The control group should receive saline injections.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples for hormone analysis.
-
Tissues such as the testes and prostate can be collected for histological or molecular analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Kisspeptin-10 Signaling Pathway in the HPG Axis
References
- 1. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kisspeptin-10, rat TFA|COA [dcchemicals.com]
- 4. Metabolic actions of kisspeptin signaling: Effects on body weight, energy expenditure, and feeding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Delivery of Kisspeptin-10 for Luteinizing Hormone Response in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kisspeptins, ligands for the G protein-coupled receptor 54 (GPR54), are potent secretagogues of gonadotropin-releasing hormone (GnRH) and are pivotal in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3][4] Kisspeptin-10, a decapeptide, has been demonstrated to elicit a robust release of Luteinizing Hormone (LH) following systemic administration in various species, including rats.[5] These application notes provide detailed protocols for the intravenous (IV) delivery of Kisspeptin-10 in conscious, freely moving male rats to study the dynamic LH secretory response. The provided methodologies and data will aid researchers in designing and executing experiments to investigate the therapeutic potential of Kisspeptin analogs in reproductive health and disease.
Data Presentation
Table 1: Dose-Dependent LH Response to a Single Intravenous Bolus of Kisspeptin-10 in Male Rats
| Kisspeptin-10 Dose (nmol/kg BW) | Equivalent Dose (µ g/rat ) | Peak LH Response Time | Duration of LH Pulse |
| 0.3 | 0.1 | 15-30 min | ~45 min |
| 3.0 | 1.0 | 15-30 min | 90-105 min |
| 30 | 10 | 15-30 min | 90-105 min |
Note: The magnitude of the LH burst was dose-dependent, with the response to 0.3 nmol/kg being approximately half of that evoked by 3.0 and 30 nmol/kg. The ED₅₀ for LH release after IV administration of Kisspeptin-10 was determined to be approximately 0.5 nmol/kg BW.
Table 2: Comparison of Integrated LH Secretory Responses to Kisspeptin-10 and Kisspeptin-52
| Peptide (equimolar dose) | Peak LH Levels | Duration of Elevated LH | Integrated LH Response (120 min post-injection) |
| Kisspeptin-10 | Similar to Kisspeptin-52 | Shorter | Lower |
| Kisspeptin-52 | Similar to Kisspeptin-10 | Longer (up to 120 min) | Significantly higher than Kisspeptin-10 |
Note: While peak LH levels were similar, the decay in serum LH concentrations was delayed after Kisspeptin-52 injection, leading to a greater overall integrated LH response.
Experimental Protocols
Protocol 1: Single Intravenous Bolus Administration of Kisspeptin-10 in Conscious Male Rats
Objective: To evaluate the dose-dependent effect of a single IV injection of Kisspeptin-10 on dynamic LH secretion.
Materials:
-
Adult male rats (e.g., Sprague Dawley), weighing approximately 250-300g.
-
Kisspeptin-10 (lyophilized powder).
-
Sterile physiological saline (0.9% NaCl).
-
Intracardiac cannulae.
-
Syringes and needles.
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes).
-
Centrifuge.
-
Hormone assay kits for rat LH.
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Implant intracardiac cannulae for stress-free blood sampling in freely moving animals, following established surgical procedures. Allow animals to recover for a sufficient period post-surgery.
-
-
Kisspeptin-10 Solution Preparation:
-
Reconstitute lyophilized Kisspeptin-10 in sterile physiological saline to achieve the desired stock concentration.
-
Prepare serial dilutions to obtain the final injection concentrations for the different dose groups (e.g., 0.3, 3.0, and 30 nmol/kg BW).
-
-
Experimental Procedure:
-
On the day of the experiment, connect the indwelling cannula to a sampling line.
-
Allow the animals to acclimate to the experimental setup.
-
Collect baseline blood samples (e.g., three samples at 15-minute intervals) before the injection.
-
Administer a single intravenous bolus of the prepared Kisspeptin-10 solution or vehicle (physiological saline) over 1 minute.
-
Collect serial blood samples (e.g., 250 µl) at 15-minute intervals for a total period of up to 360 minutes post-injection.
-
To prevent hemodilution, replace the withdrawn blood volume hourly with a warmed suspension of red blood cells in sterile saline.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until hormone analysis.
-
Measure LH concentrations using a validated radioimmunoassay (RIA) or ELISA kit for rat LH.
-
Protocol 2: Repeated Intravenous Administration of Kisspeptin-10
Objective: To assess the effect of repeated Kisspeptin-10 injections on the pattern of LH secretion.
Procedure:
-
Follow the same animal preparation and solution preparation steps as in Protocol 1.
-
Administer four consecutive intravenous boluses of Kisspeptin-10 (e.g., 30 nmol/kg BW) at 75-minute intervals.
-
Collect serial blood samples every 15 minutes throughout the 450-minute experimental period.
-
A control group should receive vehicle injections at the same time points.
-
Process and analyze the samples for LH concentrations as described in Protocol 1.
Mandatory Visualizations
Caption: Kisspeptin signaling pathway for LH release.
References
- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of single or repeated intravenous administration of kisspeptin upon dynamic LH secretion in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kisspeptin-GnRH pathway in human reproductive health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes: Intracerebroventricular Administration of Kisspeptin-10 in Rats
Introduction
Kisspeptins, a family of peptides encoded by the Kiss1 gene, are pivotal regulators of the reproductive axis.[1] The most potent, C-terminal decapeptide, Kisspeptin-10, binds to the G protein-coupled receptor 54 (GPR54 or Kiss1r) to exert its effects.[2][3] These neurons are primarily located in the hypothalamus and are integral to stimulating Gonadotropin-Releasing Hormone (GnRH) neurons, which form the final common pathway for central control of the Hypothalamo-Pituitary-Gonadal (HPG) axis.[1][2] Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of Kisspeptin-10 into the brain's ventricular system, bypassing the blood-brain barrier and enabling the precise study of its central effects on neuroendocrine and behavioral pathways.
Mechanism of Action
Centrally administered Kisspeptin-10 directly activates GnRH neurons. The binding of Kisspeptin-10 to Kiss1r on GnRH neurons initiates a signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, causing neuronal depolarization and the release of GnRH. This surge in GnRH then stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which act on the gonads to regulate steroidogenesis and gametogenesis.
Applications in Research
-
Neuroendocrinology: Investigating the regulation of the HPG axis, including puberty onset, gonadotropin secretion, and sex steroid feedback mechanisms.
-
Reproductive Biology: Studying the central control of sexual function and behavior.
-
Metabolism and Appetite: Exploring the role of kisspeptin as a link between energy homeostasis and reproduction.
-
Drug Development: Screening and characterizing novel Kiss1r agonists or antagonists for therapeutic potential in reproductive disorders or endocrine-related cancers.
Quantitative Data Summary
The following tables summarize the quantitative effects of ICV Kisspeptin-10 administration in rats as reported in the literature.
Table 1: Effects of ICV Kisspeptin-10 on Hormone Levels in Rats
| Animal Model | Kisspeptin-10 Dose | Hormone Measured | Key Finding | Reference |
| Adult Male Wistar Rats | 50 pmol (ICV) | LH, FSH, Testosterone | Significantly higher serum LH, FSH, and Testosterone levels compared to the control group. | |
| Adult Male Rats | 0.1 nmol, 1 nmol (intra-MePD) | Luteinizing Hormone (LH) | Caused a significant increase in LH secretion. | |
| Ovariectomized Adult Sprague Dawley Rats | 100 nmol (IV infusion) | Luteinizing Hormone (LH) | Induced a dose-dependent increase in LH secretion, which was blocked by a GnRH antagonist. | |
| Conscious Male Rats | 0.3 nmol/kg (IV) | Luteinizing Hormone (LH) | Evoked robust LH bursts, with the magnitude being dose-dependent. |
Table 2: Behavioral and Cellular Effects of ICV Kisspeptin-10 in Rats
| Animal Model | Kisspeptin-10 Dose/Concentration | Parameter Measured | Key Finding | Reference |
| Male Rats | 1 nmol (intra-MePD) | Sexual Behavior | Caused a significant increase in the number of ex-copula erections. | |
| Adult Female Sprague Dawley Rats | 10 nmol/kg/day (chronic ICV infusion) | Cellular Signaling | Significantly increased phosphorylation of ERK 2 in the hippocampus. | |
| Rat Hypothalamic (Hypo-E22) Cells | 100 nM–10 μM | Gene Expression | Concentration-independently increased the gene expression of Neuropeptide Y (NPY). | |
| Rat Hypothalamic (Hypo-E22) Cells | 10 μM | Gene Expression | Inhibited Brain-Derived Neurotrophic Factor (BDNF) gene expression. | |
| Rat Hypothalamic (Hypo-E22) Cells | 100 nM–10 μM | Neurotransmitter Levels | Decreased extracellular serotonin (5-HT) and dopamine (DA) levels. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for ICV Cannula Implantation
This protocol details the surgical procedure for implanting a permanent guide cannula into a lateral ventricle of the rat brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Heating pad
-
Electric clippers
-
Surgical scrubs (e.g., 2% chlorhexidine, povidone-iodine) and 70% ethanol
-
Sterile surgical kit (scalpel, forceps, hemostats, etc.)
-
High-speed surgical drill with sterile bits
-
Stainless steel guide cannula (e.g., 22-gauge for rats) and dummy cannula
-
Stainless steel surgical screws
-
Dental cement
-
Ophthalmic ointment
-
Analgesics (as prescribed by institutional guidelines)
-
Sterile saline solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol (e.g., ketamine/xylazine mixture or isoflurane). Once anesthetized, confirm the lack of a pedal reflex.
-
Animal Mounting: Shave the top of the rat's head. Apply ophthalmic ointment to the eyes to prevent drying. Mount the rat in the stereotaxic apparatus, ensuring the head is held firmly by the ear bars and incisor bar.
-
Surgical Site Preparation: Scrub the shaved area with surgical scrub and disinfect with 70% ethanol. Make a midline incision on the scalp to expose the skull.
-
Coordinate Determination: Identify and clean the skull surface, ensuring the bregma and lambda landmarks are clearly visible. Adjust the head position until the skull is level between bregma and lambda.
-
Cannula and Screw Placement: Using a rat brain atlas (e.g., Paxinos and Watson), determine the coordinates for the lateral ventricle. A typical coordinate is AP: -0.6 mm, ML: ±1.5 mm relative to bregma. Mark the entry point on the skull. Drill 2-3 small holes for anchor screws, avoiding major sutures and blood vessels.
-
Craniotomy: At the marked injection site, drill a hole through the skull, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Lower the guide cannula to the predetermined depth (e.g., DV: -3.5 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement, ensuring it fully covers the anchor screws and the base of the cannula pedestal.
-
Closure and Recovery: Once the cement has hardened, insert a dummy cannula to keep the guide patent. Suture the scalp if necessary. Remove the animal from the stereotaxic frame and place it in a clean cage on a heating pad for recovery. Administer post-operative analgesics as required. Allow a recovery period of at least 5-7 days before experimentation.
Protocol 2: Preparation of Kisspeptin-10 Solution
Materials:
-
Lyophilized Kisspeptin-10
-
Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution: Allow the lyophilized Kisspeptin-10 vial to reach room temperature before opening to prevent condensation.
-
Dilution: Reconstitute the peptide in a sterile vehicle to create a concentrated stock solution. For example, add a precise volume of aCSF to the vial to achieve a known concentration (e.g., 1 mg/mL).
-
Aliquot and Store: Gently swirl or vortex to ensure the peptide is fully dissolved. Prepare single-use aliquots of the desired final concentration for injection (e.g., 50 pmol in a 2-5 µL volume).
-
Storage: Store lyophilized peptide at -20°C. After reconstitution, store stock solutions and aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 3: Intracerebroventricular (ICV) Injection Procedure
Materials:
-
Conscious, recovered rat with implanted cannula
-
Prepared Kisspeptin-10 solution
-
Internal/injector cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene tubing
-
Hamilton syringe (e.g., 10 µL)
-
Syringe pump (optional, for controlled infusion)
Procedure:
-
Animal Handling: Gently restrain the rat. This procedure is often better performed by two people.
-
Prepare for Injection: Clean the top of the cannula headpiece with a 70% ethanol wipe. Carefully unscrew and remove the dummy cannula.
-
Load the Syringe: Load the Hamilton syringe with the Kisspeptin-10 solution, ensuring there are no air bubbles. Connect the syringe to the internal cannula via polyethylene tubing.
-
Injection: Carefully insert the internal cannula into the guide cannula until it is fully seated.
-
Administer the Bolus: Inject the solution slowly over a period of 15-30 seconds for a typical bolus volume of <10 µL. A syringe pump can be used for more controlled, slower infusions.
-
Post-Injection: Leave the injector cannula in place for an additional 60 seconds to minimize backflow up the cannula track.
-
Final Steps: Gently withdraw the injector cannula and replace it with the sterile dummy cannula. Return the animal to its home cage and proceed with behavioral observation or sample collection as per the experimental design.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Determining the Optimal Dosage of Kisspeptin-10 (rat, TFA) for Eliciting an LH Surge
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kisspeptins, the peptide products of the KiSS-1 gene, are potent endogenous ligands for the G protein-coupled receptor 54 (GPR54), now known as KISS1R.[1][2] They have emerged as critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and powerful stimulators of gonadotropin-releasing hormone (GnRH) secretion.[3] Kisspeptin-10 is the shortest, fully active fragment of the full-length peptide, Kisspeptin-54.[4] Due to its potent ability to stimulate GnRH neurons, administration of Kisspeptin-10 leads to a robust release of luteinizing hormone (LH) from the pituitary gland.
These application notes provide a detailed guide to determining the optimal dosage of Kisspeptin-10 (rat, TFA) for eliciting an LH surge in rats, summarizing key data from literature and providing standardized experimental protocols. The trifluoroacetic acid (TFA) salt, a common counterion from the peptide purification process, can affect the net weight and solubility of the peptide. While it generally enhances solubility in aqueous solutions, researchers should account for its presence in mass calculations.
Kisspeptin-10 Signaling Pathway
Kisspeptin-10 stimulates LH secretion by acting upstream of the pituitary. It binds to its receptor (KISS1R) on GnRH neurons in the hypothalamus. This activation triggers the release of GnRH into the hypophyseal portal system, which then stimulates gonadotrope cells in the anterior pituitary to synthesize and release LH.
Quantitative Data Summary: Dose-Response Relationships
The optimal dosage of Kisspeptin-10 is highly dependent on the route of administration and the physiological state of the animal. Intravenous (IV) administration provides a direct and rapid systemic response.
Table 1: Dose-Response of Intravenous (IV) Kisspeptin-10 on LH Secretion in Conscious Male Rats Data synthesized from Tovar et al. (2006).
| Dose (nmol/kg) | Equivalent Dose | Peak LH Time | LH Surge Duration | Observations |
| 0.3 | ~0.1 µ g/rat | ~15-30 min | Returns to baseline by 45 min | Elicited a consistent and unambiguous LH secretory burst, 4- to 5-fold higher than vehicle controls. |
| 3.0 | ~1.0 µ g/rat | ~15-30 min | Returns to baseline by 75-90 min | Evoked a maximal LH response in terms of peak amplitude. |
| 3.0 | ~10 µ g/rat | ~15-30 min | Returns to baseline by 90-105 min | Peak amplitude was not significantly different from the 3.0 nmol/kg dose, suggesting a plateau effect. |
Note on Physiological State:
-
Fasting: In male rats fasted for 48 hours, a 30 nmol/kg IV bolus of Kisspeptin-10 was still able to potently elicit an LH surge similar in amplitude and duration to that seen in fed rats, even though basal LH levels were suppressed.
-
Repetitive Dosing: Repeated IV injections of a maximal dose (30 nmol/kg) at 75-minute intervals evoked consistent LH secretory pulses, indicating no acute desensitization within this timeframe.
-
Female Rats: In female rats, the response to Kisspeptin-10 is modulated by the stage of the estrous cycle. Continuous intracerebroventricular (ICV) infusion in adult females can lead to desensitization, where an initial LH rise is followed by a return to baseline levels.
Experimental Protocols
The following protocols provide a framework for conducting a dose-response study to determine the optimal Kisspeptin-10 dosage for eliciting an LH surge in rats.
Protocol 1: Preparation of Kisspeptin-10 (rat, TFA) Stock Solution
-
Calculate Molarity: The molecular weight of Kisspeptin-10 (rat) is approximately 1318.5 g/mol . The TFA salt will add to the total mass; the peptide content is typically >80%. For precise dosing, the net peptide content provided by the manufacturer should be used for calculations.
-
Reconstitution: Briefly centrifuge the vial of lyophilized Kisspeptin-10 powder to ensure all powder is at the bottom.
-
Solvent Selection: Reconstitute the peptide in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). Kisspeptin-10 is soluble in water.
-
Stock Solution: Create a high-concentration stock solution (e.g., 1 mg/mL). For a 1 mg vial, add 1 mL of sterile saline. Mix gently by pipetting or vortexing lightly.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile saline to achieve the desired final concentrations for injection.
Protocol 2: In Vivo Dose-Response Study in Conscious Male Rats
This protocol is adapted from studies using conscious, freely moving male rats to avoid the confounding effects of anesthesia on the HPG axis.
-
Animal Model:
-
Species: Adult male Wistar or Sprague-Dawley rats.
-
Housing: House individually under controlled conditions (12:12 light/dark cycle, 22°C) with ad libitum access to food and water, unless fasting is part of the experimental design.
-
-
Surgical Preparation (Optional, for conscious sampling):
-
For serial blood sampling in conscious animals, implant an indwelling catheter into the jugular vein 2-3 days prior to the experiment to allow for recovery.
-
-
Experimental Procedure:
-
Acclimatization: Allow rats to acclimate to the experimental room and handling for at least 1 hour.
-
Baseline Sampling: Collect 2-3 baseline blood samples at 15-minute intervals prior to injection to establish basal LH levels.
-
Administration: Administer a single intravenous (IV) bolus of Kisspeptin-10 (e.g., 0.3, 3.0, 30 nmol/kg) or vehicle (saline) through the catheter.
-
Post-Injection Sampling: Collect serial blood samples at 15, 30, 45, 60, 75, 90, and 120 minutes after the injection.
-
-
Blood Sample Processing:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -20°C or -80°C until assayed for LH.
-
-
LH Measurement:
-
Quantify plasma LH concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) specific for rat LH.
-
-
Data Analysis:
-
Calculate the mean LH concentration at each time point for each dose group.
-
Determine the peak LH concentration and the time to peak.
-
Calculate the integrated LH response (Area Under the Curve, AUC) to quantify the total LH secreted.
-
Use appropriate statistical tests (e.g., ANOVA) to compare responses between dose groups and the vehicle control.
-
Experimental Workflow Diagram
Conclusion
Determining the optimal dose of Kisspeptin-10 to elicit an LH surge in rats requires careful consideration of experimental variables. For inducing a robust, near-maximal LH surge via a single intravenous injection in conscious, ad libitum-fed adult male rats, a dosage of 3.0 nmol/kg is recommended as an effective starting point. A dose as low as 0.3 nmol/kg can elicit a significant response, while doses above 3.0 nmol/kg may not significantly increase the peak LH amplitude. Researchers must adapt these protocols based on the specific sex, metabolic state, and age of the animals, as well as the intended route and duration of administration.
References
Application Notes and Protocols for Calcium Imaging in GT1-7 Cells with Kisspeptin-10 Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring intracellular calcium ([Ca2+]i) dynamics in GT1-7 mouse hypothalamic GnRH neuronal cells upon stimulation with Kisspeptin-10. This document outlines the necessary reagents, experimental workflow, and data analysis steps, and includes a summary of expected results and the underlying signaling pathway.
Introduction
Kisspeptins, acting through their receptor GPR54 (also known as Kiss1R), are potent regulators of the hypothalamic-pituitary-gonadal (HPG) axis and play a critical role in puberty onset and the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1][2] The GT1-7 cell line, an immortalized GnRH-secreting neuronal cell line, serves as a valuable in vitro model for studying the cellular mechanisms of GnRH regulation. Kisspeptin-10, a decapeptide form of kisspeptin, stimulates GnRH secretion in GT1-7 cells, a process that is intricately linked to changes in intracellular calcium concentrations.[3][4]
Upon binding to GPR54, Kisspeptin-10 activates a signaling cascade that leads to an increase in intracellular calcium. This calcium signal is a key second messenger that triggers the cellular machinery responsible for GnRH release. Understanding the dynamics of this calcium response is crucial for investigating the function of the HPG axis and for the development of novel therapeutics targeting reproductive disorders.
Key Experimental Protocols
Cell Culture and Plating
-
Cell Line: GT1-7 Mouse Hypothalamic GnRH Neuronal Cell Line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating for Imaging: For calcium imaging experiments, seed GT1-7 cells onto poly-L-lysine-coated coverslips or black-walled, clear-bottomed 96-well plates at a density that allows for the visualization of individual cells. Allow cells to adhere and grow for 24-48 hours before the experiment.
Calcium Imaging Protocol using Fura-2 AM
This protocol is a widely used method for ratiometric calcium imaging, which minimizes issues like uneven dye loading and photobleaching.
-
Preparation of Fura-2 AM Stock Solution: Prepare a 1 mg/ml stock solution of Fura-2 AM in high-quality anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Dye Loading Solution:
-
For a final concentration of 1 µM Fura-2 AM, dilute the stock solution in an imaging buffer.
-
Imaging Buffer Composition (in mM): 130.0 NaCl, 3.0 KCl, 0.6 MgCl2, 2.0 CaCl2, 1.0 NaHCO3, 10.0 HEPES, and 10.0 glucose, with the pH adjusted to 7.4.
-
To aid in dye loading, Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to the loading solution.
-
To prevent dye extrusion, Probenecid (1 mM final concentration) can also be included.
-
-
Cell Loading:
-
Wash the plated GT1-7 cells once with the imaging buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in a 5% CO2 humidified incubator, protected from light.
-
-
De-esterification:
-
After loading, wash the cells twice with the imaging buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases.
-
-
Image Acquisition:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes before adding the stimulus.
-
Apply Kisspeptin-10 at the desired concentration to the imaging chamber.
-
Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Data Presentation
Kisspeptin-10 Dose-Dependent Calcium Response in GT1-7 Cells
The following table summarizes the dose-dependent effect of Kisspeptin-10 on intracellular calcium levels in GT1-7 cells, as indicated by the percentage increase in the Fura-2 fluorescence ratio above baseline.
| Kisspeptin-10 Concentration | Mean Peak Increase in [Ca2+]i (as % of baseline) | Number of Cells (n) | Statistical Significance (P-value) |
| 30 nM | 2 ± 0.7% | 54 | Not Significant |
| 100 nM | 28.3 ± 3.2% | 78 | < 0.001 |
| 300 nM | 33.3 ± 5.3% | 144 | < 0.001 |
Data adapted from Ozcan et al., 2011.
Signaling Pathway and Experimental Workflow
Kisspeptin-10 Signaling Pathway in GT1-7 Cells
Kisspeptin-10 binds to the G protein-coupled receptor, GPR54. This interaction activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). This signaling cascade ultimately contributes to the depolarization of the neuron and the secretion of GnRH. The changes in intracellular calcium are significantly reduced by pre-treatment with a PKC inhibitor, highlighting the importance of this pathway.
Caption: Kisspeptin-10 signaling pathway in GT1-7 cells.
Experimental Workflow for Calcium Imaging
The following diagram illustrates the key steps in the calcium imaging experiment.
Caption: Experimental workflow for calcium imaging.
Important Considerations
-
Cell Line Variability: It has been noted that different subclones of GT1-7 cells may exhibit varied responsiveness to Kisspeptin-10. Some may require stable transfection with the Kiss1 receptor (myc-KISS1R) to show a robust calcium response. It is crucial to validate the responsiveness of the specific GT1-7 cell line being used.
-
Calcium Response Profile: Kisspeptin-10 can elicit a complex, sometimes triphasic or biphasic, calcium response in GT1-7 cells, characterized by an initial small increase, followed by a decrease, and then a more significant and sustained increase in intracellular calcium. The exact profile can vary.
-
Controls: Appropriate controls are essential for data interpretation. These include vehicle-only controls (the buffer used to dissolve Kisspeptin-10) and positive controls (e.g., a calcium ionophore like ionomycin or high extracellular potassium to induce depolarization) to ensure cell viability and responsiveness.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) or as a percentage change from the baseline ratio.
By following these detailed protocols and considering the key aspects of the experimental setup, researchers can reliably measure and interpret the intracellular calcium dynamics in GT1-7 cells in response to Kisspeptin-10 stimulation, providing valuable insights into the regulation of GnRH secretion.
References
- 1. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Impact on the Hypothalamic Kisspeptin-Kiss1r Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kisspeptin increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of GnRH Neuron Activity After Kisspeptin-10 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin, a neuropeptide encoded by the Kiss1 gene, and its receptor, KISS1R (formerly known as GPR54), are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Kisspeptin signaling directly stimulates gonadotropin-releasing hormone (GnRH) neurons, the primary drivers of the reproductive cascade.[2][4] Understanding the electrophysiological response of GnRH neurons to kisspeptin is paramount for elucidating the mechanisms of puberty, fertility, and for the development of novel therapeutics for reproductive disorders.
These application notes provide a detailed overview and protocols for the electrophysiological recording of GnRH neuron activity following the application of Kisspeptin-10, the most potent of the kisspeptin isoforms.
Signaling Pathway of Kisspeptin in GnRH Neurons
Kisspeptin-10 binds to the G-protein coupled receptor, KISS1R, on GnRH neurons, initiating a signaling cascade that leads to profound and sustained neuronal excitation. This process involves the activation of Gαq/11, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. The combined action of these signaling events leads to the modulation of several ion channels, including the opening of transient receptor potential canonical (TRPC) channels and the closure of inwardly rectifying potassium (Kir) channels, resulting in membrane depolarization and increased action potential firing.
Experimental Workflow
The electrophysiological investigation of Kisspeptin-10's effect on GnRH neurons typically involves several key stages, from the preparation of acute brain slices to data acquisition and analysis. The use of transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter is a common and effective strategy for identifying GnRH neurons for recording.
Quantitative Data Summary
The application of Kisspeptin-10 to GnRH neurons elicits robust and reproducible changes in their electrophysiological properties. The following tables summarize key quantitative findings from published studies.
Table 1: Kisspeptin-10 Induced Depolarization and Firing Rate Changes in GnRH Neurons
| Animal Model | Kisspeptin-10 Concentration | % of Responding Neurons | Mean Depolarization (mV) | Change in Firing Rate | Reference |
| Adult Male Mice | 10-100 nM | 90% | ~10-15 | Increase in 20% of cells | |
| Proestrous Female Mice | 10 nM | 100% | ~5-10 | Robust increase in all cells | |
| Adult Male and Female Mice | 100 nM | ~75% | 6.4 ± 0.9 | 87.1 ± 4.3% increase | |
| Prepubertal Male Mice (P26-P33) | 100 nM | 44% | 4.4 ± 0.5 | Increase in one of nine cells | |
| Adult Male Mice | 1-100 nM | >90% | 22.6 ± 0.6 (max) | Not specified |
Table 2: Biophysical Properties of Kisspeptin-10 Induced Response
| Parameter | Value | Animal Model | Reference |
| EC50 for Depolarization | 2.8 ± 0.2 nM | Adult Male Mice | |
| Duration of Depolarization | >20 minutes | Adult Male Mice | |
| Duration of Depolarization | >80 minutes | Proestrous Female Mice | |
| Kisspeptin-induced Inward Current | Significant inward current observed | Ovariectomized Female Mice |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted for obtaining hypothalamic slices containing GnRH neurons from transgenic mice.
Materials:
-
GnRH-GFP transgenic mouse (postnatal day 25 or older)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with carbogen:
-
206 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM Glucose
-
2 mM MgSO₄
-
2 mM CaCl₂
-
-
Recording aCSF, bubbled with carbogen:
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM Glucose
-
1 mM MgSO₄
-
2 mM CaCl₂
-
Procedure:
-
Anesthetize the mouse deeply and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-aCSF.
-
Mount the brain on the vibratome stage and prepare 200-300 µm thick coronal slices containing the preoptic area and hypothalamus.
-
Transfer the slices to a holding chamber with carbogenated recording aCSF at 32-34°C.
-
Allow slices to recover for at least 1 hour before recording.
Electrophysiological Recording
This protocol describes whole-cell and perforated-patch clamp recordings from identified GnRH neurons.
Equipment:
-
Upright microscope with fluorescence and DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
Solutions:
-
Recording aCSF (as above)
-
Intracellular solution (for whole-cell):
-
135 mM K-gluconate
-
10 mM KCl
-
10 mM HEPES
-
1 mM MgCl₂
-
0.1 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
pH adjusted to 7.3 with KOH
-
-
Intracellular solution (for perforated-patch):
-
Same as whole-cell, but with the addition of Amphotericin B (240 µg/mL) or Gramicidin.
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse with carbogenated recording aCSF at 2-3 mL/min.
-
Identify GnRH neurons in the preoptic area using GFP fluorescence.
-
Switch to DIC optics to visualize the targeted neuron for patch-clamp recording.
-
Using a glass micropipette (3-7 MΩ) filled with the appropriate intracellular solution, approach the neuron and form a gigaohm seal (>1 GΩ).
-
For whole-cell recording: Apply gentle suction to rupture the membrane.
-
For perforated-patch recording: Allow time for the antibiotic to perforate the membrane, monitoring the access resistance.
-
Record baseline activity in current-clamp or voltage-clamp mode for 5-10 minutes.
-
Bath-apply Kisspeptin-10 at the desired concentration (e.g., 10-100 nM) for a defined period (e.g., 2-5 minutes).
-
Record the neuronal response for at least 30 minutes, or until the activity returns to baseline.
Data Analysis
-
Firing Rate: Analyze action potential frequency before, during, and after Kisspeptin-10 application.
-
Membrane Potential: Measure the change in resting membrane potential upon Kisspeptin-10 application.
-
Inward Current: In voltage-clamp mode, measure the amplitude and duration of the inward current induced by Kisspeptin-10.
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test) to compare pre- and post-drug application parameters.
Conclusion
The electrophysiological recording of GnRH neurons in response to Kisspeptin-10 is a powerful technique to investigate the central control of reproduction. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate interplay between kisspeptin and GnRH neuronal activity. These studies are fundamental for advancing our knowledge of reproductive neuroendocrinology and for the development of targeted therapies for a range of reproductive disorders.
References
- 1. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Immunohistochemical Detection of Kisspeptin Receptor in Rat Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kisspeptin receptor (Kiss1R), also known as G protein-coupled receptor 54 (GPR54), is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. Its ligand, Kisspeptin, is a neuropeptide that plays a pivotal role in the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH) secretion. The study of Kiss1R distribution and expression in the brain is essential for understanding reproductive neuroendocrinology and for the development of novel therapeutics targeting hormonal and reproductive disorders. Immunohistochemistry (IHC) is a powerful technique to visualize the localization of Kiss1R in specific brain regions. This document provides a detailed protocol for the immunohistochemical staining of Kiss1R in rat brain tissue, along with supporting data and troubleshooting guidelines.
Kisspeptin Receptor (Kiss1R) Signaling Pathway
Activation of Kiss1R by its ligand, Kisspeptin, initiates a signaling cascade that primarily involves the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is crucial for downstream cellular responses such as GnRH secretion.
Caption: Kisspeptin Receptor (Kiss1R) Signaling Pathway.
Experimental Protocols
This section details the methodology for immunohistochemical staining of Kiss1R in rat brain tissue. The protocol is adaptable for both paraffin-embedded and frozen sections.
Tissue Preparation
Paraffin-Embedded Tissue:
-
Anesthetize the rat and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C.
Frozen Tissue:
-
Anesthetize the rat and perfuse with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Embed the brain in optimal cutting temperature (OCT) compound and freeze at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
-
Store slides at -80°C until use.
Immunohistochemistry Protocol Workflow
Caption: Immunohistochemistry (IHC) Workflow for Kiss1R Detection.
Detailed Staining Protocol
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C in a microwave or water bath for 15-20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse with PBS.
-
-
Endogenous Peroxidase Blocking (for chromogenic detection with HRP):
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking Non-specific Binding:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Kiss1R antibody in the blocking solution to its optimal concentration (see Table 1).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 1-2 hours at room temperature.
-
-
Detection:
-
For Chromogenic Detection (e.g., DAB):
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 30-60 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Visualize with 3,3'-diaminobenzidine (DAB) substrate until the desired stain intensity develops.
-
Stop the reaction by rinsing with distilled water.
-
-
For Fluorescent Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Proceed to counterstaining and mounting.
-
-
-
Counterstaining:
-
Chromogenic: Briefly immerse slides in hematoxylin to stain cell nuclei.
-
Fluorescent: Mount with a medium containing a nuclear counterstain like DAPI.
-
-
Dehydration and Mounting:
-
Chromogenic: Dehydrate through graded ethanol and xylene, then coverslip with a permanent mounting medium.
-
Fluorescent: Coverslip with an aqueous anti-fade mounting medium.
-
-
Imaging:
-
Examine slides under a light microscope (for chromogenic) or a fluorescence microscope (for fluorescent).
-
Quantitative Data Summary
The following tables provide a summary of recommended reagents and their working concentrations for Kiss1R immunohistochemistry in rat brain tissue.
Table 1: Primary Antibodies for Kisspeptin Receptor (Kiss1R)
| Antibody (Supplier, Cat. No.) | Host | Reactivity | Recommended Dilution (IHC) | Tissue Type |
| OriGene, TA328866 | Rabbit | Human, Rat | 1:100 - 1:3000 | Frozen, Paraffin |
| Novus Biologicals, NLS1927 | Rabbit | Human, Rat (predicted) | 2.5 - 20 µg/ml | Paraffin |
| Thermo Fisher, BS-2501R | Rabbit | Human, Mouse, Rat | 1:100 - 1:500 (Frozen), 1:200 (Paraffin) | Frozen, Paraffin |
| ABClonal, A2967 | Rabbit | Human, Mouse, Rat | 1:100 | Paraffin |
| Assay Genie, CAB2967 | Rabbit | Human, Mouse, Rat | 1:50 - 1:100 | Paraffin |
Table 2: Typical Incubation Times and Temperatures
| Step | Duration | Temperature |
| Antigen Retrieval (HIER) | 15-20 minutes | 95-100°C |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1-2 hours | Room Temperature |
| ABC Reagent Incubation (Chromogenic) | 30-60 minutes | Room Temperature |
Troubleshooting
Table 3: Common Problems and Solutions in Kiss1R IHC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Signal | - Primary antibody concentration too low.- Inadequate antigen retrieval.- Primary antibody not suitable for IHC.- Tissue over-fixed. | - Increase primary antibody concentration or incubation time.- Optimize antigen retrieval method (try different buffers, pH, or heating times).- Use a validated antibody for IHC in rat tissue.- Reduce fixation time. |
| High Background Staining | - Primary antibody concentration too high.- Inadequate blocking.- Endogenous peroxidase activity not quenched.- Sections dried out during staining. | - Decrease primary antibody concentration.- Increase blocking time or use a different blocking agent (e.g., 10% normal serum).[1]- Ensure complete quenching of endogenous peroxidases.[2]- Keep sections hydrated throughout the protocol.[3] |
| Non-specific Staining | - Cross-reactivity of primary or secondary antibody.- Hydrophobic interactions. | - Run a negative control (omit primary antibody).- Use pre-adsorbed secondary antibodies.- Add a detergent like Triton X-100 to buffers. |
Conclusion
This document provides a comprehensive guide for the successful immunohistochemical detection of the Kisspeptin receptor in rat brain tissue. By following the detailed protocols and utilizing the provided quantitative data and troubleshooting tips, researchers can obtain reliable and reproducible results. The visualization of Kiss1R is a crucial step in elucidating its role in both normal physiology and pathological conditions, paving the way for advancements in reproductive medicine and drug development.
References
Measuring LH and FSH Levels in Rats After Kisspeptin-10 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin-10, a potent neuropeptide, plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. It acts as a key upstream regulator of gonadotropin-releasing hormone (GnRH) neurons, thereby stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The measurement of LH and FSH levels in response to Kisspeptin-10 administration in rats is a fundamental experimental paradigm for studying reproductive endocrinology, pubertal development, and for the development of novel therapeutics targeting the HPG axis. These application notes provide detailed protocols for the in vivo administration of Kisspeptin-10 to rats, subsequent blood sample collection, and the quantification of LH and FSH levels.
Signaling Pathway of Kisspeptin-10 in the HPG Axis
Kisspeptin-10 binds to its G-protein coupled receptor, GPR54 (also known as Kiss1r), located on GnRH neurons in the hypothalamus. This binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events result in the depolarization of GnRH neurons and the pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then travels to the anterior pituitary gland, where it binds to its receptor on gonadotroph cells, stimulating the synthesis and secretion of LH and FSH into the systemic circulation.[1][2][3][4]
Caption: Kisspeptin-10 signaling pathway leading to LH and FSH release.
Experimental Protocols
This section outlines detailed methodologies for the administration of Kisspeptin-10 to rats, blood collection, and subsequent hormone analysis.
Experimental Workflow
The general experimental workflow for assessing the effects of Kisspeptin-10 on LH and FSH levels in rats is depicted below.
Caption: General experimental workflow for in vivo rat studies.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Sex and Age: The choice of sex and age will depend on the specific research question.
-
Adult male rats (250-300g).
-
Adult female rats, with estrous cycle monitoring (e.g., vaginal cytology) to perform experiments at specific stages (e.g., proestrus, diestrus).
-
Prepubertal female or male rats (e.g., 5 weeks old).
-
Kisspeptin-10 Administration
Kisspeptin-10 can be administered via various routes. The choice of administration route will influence the dosage and the pharmacokinetic profile.
-
Intracerebroventricular (ICV) Injection: Delivers Kisspeptin-10 directly into the brain, bypassing the blood-brain barrier.
-
Dosage: A common dose is 1 nmol per rat.[5]
-
Procedure: Requires stereotaxic surgery to implant a cannula into a lateral ventricle. Kisspeptin-10 is dissolved in sterile saline and injected in a small volume (e.g., 5-10 µL).
-
-
Intravenous (IV) Injection: Allows for rapid and precise systemic delivery.
-
Dosage: Doses can range from 0.3 to 30 nmol/kg body weight.
-
Procedure: Can be administered via a tail vein or a previously implanted jugular or femoral vein catheter.
-
-
Intraperitoneal (IP) Injection: A common and less invasive systemic administration route.
-
Dosage: Doses ranging from 1 µg to 10 pg have been used in studies with prepubertal rats.
-
Procedure: Kisspeptin-10 dissolved in sterile saline is injected into the peritoneal cavity.
-
-
Continuous Infusion: Achieved using osmotic minipumps for long-term administration.
-
Dosage: A typical infusion rate is 7.5 nmol/day.
-
Procedure: Osmotic minipumps are surgically implanted subcutaneously or intraperitoneally.
-
Blood Sample Collection
The method of blood collection should be chosen to minimize stress to the animal, which can influence hormone levels.
-
Jugular Venipuncture: Suitable for collecting multiple small blood samples (e.g., 250 µL) from conscious or lightly anesthetized rats.
-
Tail Vein Sampling: A common method for obtaining small to moderate blood volumes (0.1 - 2 ml). Warming the tail can help dilate the vein.
-
Cannulation: For frequent and stress-free sampling, chronic indwelling catheters can be implanted in the jugular or carotid artery.
-
Terminal Collection:
-
Cardiac Puncture: A terminal procedure performed under deep anesthesia to collect a large volume of blood.
-
Trunk Blood: Collected after decapitation, which can be performed with or without prior anesthesia. Note that some anesthetics can affect hormone levels.
-
Blood Processing:
-
Collect blood into appropriate tubes (e.g., with or without anticoagulant depending on whether plasma or serum is required). For serum, allow the blood to clot at room temperature for 30-60 minutes, followed by centrifugation at 1000-2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquots of the resulting serum or plasma should be stored at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
Hormone Quantification
LH and FSH levels in rat serum or plasma are typically measured using immunoassays.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits for rat LH and FSH offer high sensitivity and specificity. These kits are typically based on the sandwich ELISA principle.
-
General Protocol Outline (refer to specific kit manual for details):
-
Prepare standards and samples.
-
Add standards and samples to the antibody-pre-coated microplate wells.
-
Incubate with a biotinylated detection antibody.
-
Incubate with an avidin-horseradish peroxidase (HRP) conjugate.
-
Add substrate solution and incubate to develop color.
-
Stop the reaction and measure the optical density at the appropriate wavelength.
-
Calculate hormone concentrations based on the standard curve.
-
-
-
Radioimmunoassay (RIA): A highly sensitive method that uses radiolabeled hormones for quantification. Reagents for rat LH and FSH RIAs are available from programs such as the National Hormone and Peptide Program (NHPP).
-
General Protocol Outline:
-
Incubate standards and samples with a specific primary antibody and a known amount of radiolabeled hormone.
-
Separate antibody-bound from free radiolabeled hormone.
-
Measure the radioactivity of the bound fraction.
-
Calculate hormone concentrations based on the standard curve.
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Example of Kisspeptin-10 Dosage and Administration Routes
| Administration Route | Dosage Range | Vehicle | Reference |
| Intracerebroventricular (ICV) | 1 nmol/rat | Sterile Saline | |
| Intravenous (IV) | 0.3 - 30 nmol/kg | Sterile Saline | |
| Intraperitoneal (IP) | 1 pg - 1 µ g/rat | Sterile Saline | |
| Continuous Infusion | 7.5 nmol/day | Artificial Cerebrospinal Fluid |
Table 2: Example of Expected LH and FSH Response to Kisspeptin-10 in Adult Male Rats (IV Administration)
| Dose (nmol/kg) | Peak LH Response (Time) | Peak FSH Response (Time) | Notes | Reference |
| 0.3 | Robust increase (15-30 min) | Significant increase | Dose-dependent response observed. | |
| 3.0 | Maximal increase (15-30 min) | Significant increase | ||
| 30 | Maximal increase (15-30 min) | Significant increase |
Table 3: Example of LH and FSH Response to Continuous Kisspeptin-10 Infusion in Adult Female Rats
| Treatment | Day 1 LH Levels | Day 7 LH Levels | Day 7 FSH Levels | Notes | Reference |
| Vehicle | Baseline | Baseline | Baseline | ||
| Kisspeptin-10 (7.5 nmol/day) | Transiently elevated | Returned to baseline | Persistently elevated | Demonstrates desensitization of LH response but not FSH. |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers investigating the effects of Kisspeptin-10 on LH and FSH secretion in rats. Careful consideration of the animal model, administration route, blood sampling technique, and hormone assay method is crucial for obtaining reliable and reproducible data. The provided diagrams and tables serve as a foundation for experimental design and data presentation in this important area of reproductive research.
References
- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 3. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Kisspeptin-10 Rat (TFA) in Primary Rat Hypothalamic Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin-10, a decapeptide encoded by the Kiss1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a potent secretagogue of gonadotropin-releasing hormone (GnRH).[1][2][3][4] Its receptor, KISS1R (also known as GPR54), is a G-protein coupled receptor expressed on GnRH neurons.[1] The activation of KISS1R by kisspeptin initiates a signaling cascade that leads to GnRH release, making it a key player in puberty onset and the regulation of reproductive function. This document provides detailed application notes and protocols for the use of Kisspeptin-10 rat (TFA) in primary rat hypothalamic cell culture, a valuable in vitro model for studying the neuroendocrine control of reproduction.
A Note on the TFA Counter-ion: Kisspeptin-10 is often supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide synthesis and purification process. It is crucial to be aware that TFA itself can have biological effects, including the inhibition of cell proliferation at concentrations as low as 10 nM. Therefore, it is recommended to perform appropriate vehicle controls and consider salt exchange procedures if TFA interference is a concern.
Data Presentation
Table 1: Effects of Kisspeptin-10 on Gene Expression in Rat Hypothalamic Cells
| Concentration | Target Gene | Effect | Cell Type | Reference |
| 100 nM - 10 µM | Neuropeptide Y (NPY) | Increased mRNA expression | Hypo-E22 cell line | |
| 10 µM | Brain-Derived Neurotrophic Factor (BDNF) | Decreased mRNA expression | Hypo-E22 cell line |
Table 2: Dose-Dependent Effects of Kisspeptin-10 on Hormone Release in vitro
| Concentration | Hormone | Effect | System | Reference |
| 10 nM | GnRH | Required for secretion | Rat whole hypothalamic explants | |
| 50 nM | GnRH | Significant release | Mouse mediobasal hypothalamus explants | |
| 500 nM | GnRH | Significant increase | Mouse mediobasal hypothalamus explants | |
| 10⁻¹¹ - 10⁻⁹ M | Follicle-Stimulating Hormone (FSH) | Increased secretion | Primary anterior pituitary cells of prepubertal lambs | |
| 10⁻⁸ M | Follicle-Stimulating Hormone (FSH) | Suppressed secretion | Primary anterior pituitary cells of prepubertal lambs |
Signaling Pathway
The binding of Kisspeptin-10 to its receptor, KISS1R, on hypothalamic neurons primarily activates the Gq/11 protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, and modulate ion channel activity, ultimately resulting in neuronal depolarization and the secretion of neuropeptides like GnRH.
Experimental Protocols
Protocol 1: Primary Rat Hypothalamic Cell Culture
This protocol is adapted from established methods for culturing primary rat neurons.
Materials:
-
Embryonic day 18 (E18) Sprague-Dawley rat embryos
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain (20 units/mL) and DNase I (100 units/mL) in HBSS
-
Neurobasal Medium
-
B-27 Supplement (50X)
-
Glutamine (200 mM)
-
Penicillin-Streptomycin (100X)
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL conical tubes
-
Cell culture plates (e.g., 24-well plates)
Procedure:
-
Plate Coating:
-
Coat culture plates with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
On the day of culture, coat plates with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C. Aspirate the laminin solution immediately before adding cells.
-
-
Hypothalamic Tissue Dissection:
-
Euthanize pregnant E18 rats according to approved institutional animal care and use committee protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, decapitate the embryos and remove the brains.
-
Isolate the hypothalamic region.
-
-
Cell Dissociation:
-
Transfer the hypothalamic tissue to a 15 mL conical tube containing 5 mL of pre-warmed papain/DNase I solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation every 5 minutes.
-
Carefully remove the enzyme solution and wash the tissue twice with warm Neurobasal medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in 1-2 mL of culture medium until the tissue is fully dissociated.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 2-5 x 10⁵ cells/well in a 24-well plate) in complete culture medium (Neurobasal medium supplemented with B-27, glutamine, and penicillin-streptomycin).
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days.
-
Cells are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 2: Kisspeptin-10 Treatment and Endpoint Analysis
Materials:
-
Kisspeptin-10 rat (TFA)
-
Sterile, nuclease-free water or an appropriate buffer for stock solution preparation
-
Primary rat hypothalamic cells (prepared as in Protocol 1)
-
Assay-specific reagents (e.g., GnRH ELISA kit, calcium imaging dyes, RNA extraction kits)
Procedure:
-
Preparation of Kisspeptin-10 Stock Solution:
-
Reconstitute the lyophilized Kisspeptin-10 (TFA) in sterile, nuclease-free water or a suitable buffer to create a high-concentration stock solution (e.g., 1 mM).
-
To aid dissolution, gentle vortexing or sonication may be used.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the Kisspeptin-10 stock solution and prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations.
-
Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Kisspeptin-10 or vehicle control.
-
Incubate the cells for the desired period (e.g., 1-4 hours for hormone release assays, or longer for gene expression studies).
-
-
Endpoint Analysis (Example: GnRH Release Assay):
-
Following the incubation period, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of GnRH in the supernatant using a commercially available GnRH ELISA kit, following the manufacturer's instructions.
-
Normalize the GnRH release to the total protein content or cell number in each well.
-
Experimental Workflow Visualization
References
- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Targeted Hypothalamic Neurons for Studies of Hormonal, Metabolic, and Electrical Regulation [jove.com]
- 3. The Effects of Kisspeptin-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Protocol for Studying Kisspeptin-10 Effects on Rat Pituitary Cells In Vitro
Application Notes
Kisspeptin-10, a decapeptide member of the kisspeptin family, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] While its primary role is understood to be the stimulation of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, evidence also suggests a potential direct action on the anterior pituitary gland to modulate the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of Kisspeptin-10 on primary rat pituitary cells.
The provided methodologies detail the isolation and culture of primary rat pituitary cells, followed by protocols to assess hormone secretion and the underlying signaling pathways upon Kisspeptin-10 stimulation. The key assays described are Enzyme-Linked Immunosorbent Assays (ELISA) for LH and FSH, an inositol phosphate accumulation assay to measure G-protein coupled receptor (GPCR) activation, and a calcium imaging assay to monitor intracellular calcium dynamics.
It is important to note that while Kisspeptin-10 is a potent stimulator of the HPG axis, some in vitro studies on rat pituitary fragments have shown no direct effect on LH or FSH release at concentrations between 100-1000 nM, suggesting its primary action in vivo is likely mediated via hypothalamic GnRH.[1] Therefore, careful dose-response studies are crucial to determine the direct effects on pituitary cells.
Data Presentation
Table 1: Dose-Dependent Effect of Kisspeptin-10 on FSH Secretion from Pituitary Cells in vitro
| Kisspeptin-10 Concentration (M) | FSH Secretion (ng/mL) after 6h | FSH Secretion (ng/mL) after 12h | FSH Secretion (ng/mL) after 48h |
| 0 (Control) | 4.25 ± 0.11 | 4.60 ± 0.19 | 5.23 ± 0.26 |
| 10⁻¹¹ | Increased vs. Control | Increased vs. Control | Increased vs. Control |
| 10⁻¹⁰ | Increased vs. Control | Increased vs. Control | 6.11 ± 0.28 |
| 10⁻⁹ | Increased vs. Control | Increased vs. Control | 6.97 ± 0.21 |
| 10⁻⁸ | 3.92 ± 0.08 | 3.82 ± 0.15 | 4.92 ± 0.23 |
Data adapted from a study on prepubertal ram lambs, as a representative model for in vitro pituitary studies. The results show a stimulatory effect at lower concentrations and a suppressive effect at the highest concentration tested.
Table 2: Time-Course of Kisspeptin-10 (3 nmol, i.c.v.) on Plasma LH and FSH in Adult Male Rats in vivo
| Time Post-Injection (minutes) | Plasma LH (ng/mL) | Plasma FSH (ng/mL) |
| 0 | Baseline | Baseline |
| 10 | Significantly Increased | No Significant Change |
| 20 | Significantly Increased | No Significant Change |
| 60 | Significantly Increased | Significantly Increased |
This in vivo data provides context for the expected rapid response of LH and a more delayed response of FSH to Kisspeptin-10 stimulation.
Experimental Protocols
Primary Rat Pituitary Cell Culture
This protocol describes the enzymatic dispersion and culture of anterior pituitary cells from rats.
Materials:
-
Adult male or female Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Penicillin-Streptomycin solution
-
Culture plates (e.g., 24-well or 48-well)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Aseptically dissect the anterior pituitary glands and place them in ice-cold sterile HBSS.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Transfer the tissue fragments to a sterile tube containing a dissociation solution of collagenase (e.g., 0.25%) and hyaluronidase (e.g., 0.1%) in HBSS.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Add DNase I (e.g., 100 µg/mL) for the last 10 minutes of incubation to prevent cell clumping.
-
Gently triturate the cell suspension with a sterile Pasteur pipette to further dissociate the tissue into single cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into culture plates at a desired density (e.g., 2.5 x 10⁵ cells/well for a 24-well plate) and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to adhere and recover for 48-72 hours before initiating experiments. Change the medium after 24 hours.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) ELISA
This protocol outlines the general steps for quantifying LH and FSH in culture supernatants using a sandwich ELISA kit. Specific instructions from the kit manufacturer should always be followed.
Materials:
-
Rat LH and FSH ELISA kits
-
Culture supernatant samples
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare standards and samples according to the ELISA kit manual. This may involve dilution of the culture supernatants.
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of prepared Detection Reagent A and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate 3 times with the provided wash buffer.
-
Add 100 µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of LH or FSH in the samples by interpolating from the standard curve.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 protein activation, which is the primary signaling pathway for the Kisspeptin receptor.
Materials:
-
Primary rat pituitary cells cultured in 24-well plates
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
Lithium Chloride (LiCl) solution
-
Kisspeptin-10
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Label the cells by incubating them in inositol-free DMEM containing [³H]-myo-inositol (e.g., 1-2 µCi/mL) for 24-48 hours.
-
Wash the cells with serum-free DMEM to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of Kisspeptin-10 for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold PCA or TCA to lyse the cells and precipitate proteins.
-
Centrifuge the samples to pellet the precipitate.
-
Neutralize the supernatant containing the soluble IPs.
-
Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Elute the [³H]-IPs from the resin.
-
Quantify the radioactivity of the eluted fraction using a scintillation counter.
-
Normalize the results to the total radioactivity incorporated into the cells or to the protein content.
Intracellular Calcium Imaging Assay
This protocol uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Kisspeptin-10.
Materials:
-
Primary rat pituitary cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
-
Kisspeptin-10
Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cultured pituitary cells on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove the extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the cells with a solution containing Kisspeptin-10 at the desired concentration.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin and EGTA, if required.
Mandatory Visualization
Caption: Kisspeptin-10 signaling pathway in pituitary gonadotrophs.
Caption: Experimental workflow for studying Kisspeptin-10 effects.
References
Application Notes and Protocols: In Situ Hybridization for Kisspeptin Receptor mRNA in Rat Hypothalamus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of Kisspeptin receptor (Kiss1r) mRNA in the rat hypothalamus using in situ hybridization (ISH). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and associated signaling pathways.
Introduction
The Kisspeptin receptor (Kiss1r), also known as G protein-coupled receptor 54 (GPR54), is a critical component of the reproductive axis. Its ligand, kisspeptin, plays a pivotal role in stimulating the release of gonadotropin-releasing hormone (GnRH), thereby regulating puberty and fertility.[1][2] The hypothalamus is a key site of Kiss1r expression, with two major neuronal populations located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV).[2][3] Understanding the precise localization and regulation of Kiss1r mRNA in these hypothalamic nuclei is crucial for research in reproductive biology and the development of novel therapeutics targeting hormonal disorders. In situ hybridization is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the anatomical context of the tissue.[4]
Data Presentation
The following table summarizes quantitative data on the relative expression of Kisspeptin receptor (Kiss1r/Gpr54) mRNA in different hypothalamic nuclei of the rat under various experimental conditions. This data has been compiled from multiple studies to provide a comparative overview.
| Hypothalamic Nucleus | Experimental Condition | Animal Model | Method of Quantification | Key Findings | Reference |
| Anteroventral Periventricular Nucleus (AVPV) | Lactating vs. Non-lactating (OVX) | Ovariectomized (OVX) female rats | Real-time RT-PCR | Suckling stimulus significantly decreased GPR54 mRNA expression. | |
| Preoptic Area (POA) | Lactating vs. Non-lactating (OVX) | Ovariectomized (OVX) female rats | Real-time RT-PCR | No significant effect of suckling stimulus on GPR54 mRNA expression. | |
| Arcuate Nucleus-Median Eminence (ARC-ME) | Lactating vs. Non-lactating (OVX) | Ovariectomized (OVX) female rats | Real-time RT-PCR | No significant effect of suckling stimulus on GPR54 mRNA expression. | |
| Whole Hypothalamus | Food Deprivation (FD) - 12h & 24h | Postnatal day 5 female rats | Not specified | Kiss1r mRNA expression was reduced by 12h and 24h FD. | |
| Whole Hypothalamus | Food Deprivation (FD) - 24h | Postnatal day 25 female rats | Not specified | Kiss1r mRNA expression was reduced by 24h FD. | |
| Whole Hypothalamus | Food Deprivation (FD) | Prepubertal female rats | Not specified | Hypothalamic Kiss1r mRNA expression is increased by 72h FD. | |
| AVPV Model (mHypoA-50 cells) | 100nM 17β-estradiol (E2) treatment for 24h | Hypothalamic cell line | Quantitative RT-PCR | Kiss-1 gene expression was induced (1.763 ± 0.253 fold change). | |
| ARC Model (mHypoA-55 cells) | 100nM 17β-estradiol (E2) treatment for 4h | Hypothalamic cell line | Quantitative RT-PCR | Kiss-1 gene expression was repressed (0.656 ± 0.044 fold change). |
Experimental Protocols
This section provides a detailed methodology for non-radioactive in situ hybridization using digoxigenin (DIG)-labeled riboprobes to detect Kiss1r mRNA in frozen rat brain sections. This protocol is adapted from established methods.
Tissue Preparation
-
Perfusion and Fixation: Anesthetize the rat and perform a transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Dissection and Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brain by immersing it in a 20-30% sucrose solution in PBS at 4°C until it sinks.
-
Freezing and Sectioning: Rapidly freeze the cryoprotected brain in isopentane cooled with dry ice. Store the frozen brain at -80°C. Using a cryostat, cut coronal sections of the hypothalamus at a thickness of 10-20 µm and mount them on SuperFrost Plus slides. Air-dry the sections and store them at -80°C until use.
DIG-Labeled Riboprobe Synthesis
-
Template Generation: Generate a cDNA template for the rat Kiss1r gene containing a T7 or SP6 RNA polymerase promoter. This can be achieved through PCR amplification or by linearizing a plasmid containing the Kiss1r cDNA.
-
In Vitro Transcription: Synthesize the DIG-labeled antisense and sense (control) riboprobes using an in vitro transcription kit with DIG-11-UTP.
-
Probe Purification and Quantification: Purify the labeled probes to remove unincorporated nucleotides. Assess the concentration and labeling efficiency of the probes. Store the probes at -80°C.
In Situ Hybridization
-
Pre-hybridization:
-
Bring the slides to room temperature and fix the sections in 4% PFA for 10 minutes.
-
Wash the slides three times for 5 minutes each in PBS.
-
Treat the sections with Proteinase K (1 µg/ml in PBS) for 5-10 minutes at 37°C to improve probe penetration.
-
Wash again in PBS.
-
Acetylate the sections for 10 minutes in a solution of 0.1 M triethanolamine containing 0.25% acetic anhydride to reduce non-specific binding.
-
Wash in PBS and dehydrate through a series of ethanol concentrations (70%, 95%, 100%).
-
Air-dry the slides.
-
Apply hybridization buffer to each section and pre-hybridize for 2-4 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.
-
-
Hybridization:
-
Dilute the DIG-labeled Kiss1r antisense and sense probes in hybridization buffer (typically 100-500 ng/ml).
-
Denature the probes by heating at 80-85°C for 5 minutes and then placing them on ice.
-
Remove the pre-hybridization buffer from the slides and apply the probe-containing hybridization solution.
-
Cover the sections with coverslips, avoiding air bubbles.
-
Incubate overnight (16-18 hours) at the hybridization temperature in a humidified chamber.
-
Post-Hybridization Washes and Immunodetection
-
Stringency Washes:
-
Carefully remove the coverslips by immersing the slides in 5X Saline-Sodium Citrate (SSC) buffer at the hybridization temperature.
-
Wash the slides in 0.2X SSC at the hybridization temperature for 1 hour.
-
Perform two final washes in 0.2X SSC at room temperature for 5 minutes each.
-
-
Immunodetection:
-
Wash the slides in a buffer such as MABT (Maleic acid buffer containing Tween-20).
-
Block non-specific binding by incubating the slides in a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours.
-
Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
Wash the slides extensively in MABT.
-
Equilibrate the slides in a detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).
-
Incubate the slides in a solution containing the chromogenic substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark until the desired color intensity is reached.
-
Stop the color reaction by washing the slides in PBS.
-
Mounting and Visualization
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series, clear in xylene, and mount with a xylene-based mounting medium.
-
Microscopy: Visualize the results using a bright-field microscope. The Kiss1r mRNA signal will appear as a blue/purple precipitate.
Visualizations
Experimental Workflow
Caption: Workflow for In Situ Hybridization of Kiss1r mRNA.
Kisspeptin/Kiss1r Signaling Pathway
Caption: Kisspeptin/Kiss1r Signaling Cascade.
References
- 1. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Importance of the Arcuate and Anteroventral Periventricular Kisspeptin Neurons in Control of Puberty and Reproductive Function in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Rat Kisspeptin Using a Novel Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radioimmunoassay for Measuring Kisspeptin-10 Levels in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kisspeptin-10, a potent neuropeptide encoded by the Kiss1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a pivotal role in puberty onset and reproductive function.[1][2][3] Accurate quantification of circulating Kisspeptin-10 levels in plasma is essential for researchers in reproductive biology, neuroendocrinology, and drug development. This document provides a detailed protocol for the measurement of Kisspeptin-10 in rat plasma using a competitive radioimmunoassay (RIA). The assay utilizes a specific antibody to rodent Kisspeptin-10, a radiolabeled Kisspeptin-10 tracer, and Kisspeptin-10 as a standard.[2][4]
Principle of the Assay
The radioimmunoassay for Kisspeptin-10 is a competitive binding assay. In this assay, a known quantity of radiolabeled Kisspeptin-10 (tracer) competes with the unlabeled Kisspeptin-10 present in the rat plasma sample or standards for a limited number of binding sites on a specific anti-Kisspeptin-10 antibody. As the concentration of unlabeled Kisspeptin-10 in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. A standard curve is generated by plotting the percentage of tracer bound against the concentration of the Kisspeptin-10 standards. The concentration of Kisspeptin-10 in the unknown samples is then determined by interpolating their percentage of bound tracer from the standard curve.
Materials and Reagents
While specific components may vary, a typical Kisspeptin-10 RIA kit includes:
-
Kisspeptin-10 Antibody: A polyclonal or monoclonal antibody raised against rodent Kisspeptin-10.
-
125I-Kisspeptin-10 Tracer: Radiolabeled Kisspeptin-10, typically iodinated.
-
Kisspeptin-10 Standard: Lyophilized synthetic rodent Kisspeptin-10 for generating a standard curve.
-
Assay Buffer: A buffer solution for diluting standards, samples, and reagents.
-
Precipitating Reagent/Second Antibody: To separate the antibody-bound complex from the free tracer.
-
Wash Buffer: For washing steps to remove unbound components.
-
Control Samples: Lyophilized controls with known concentrations of Kisspeptin-10.
Note: Not all RIA kits are commercially available. The protocol described here is based on a validated research assay.
Assay Performance Characteristics
The following table summarizes the key performance characteristics of a validated rodent Kisspeptin-10 RIA.
| Parameter | Value |
| Sensitivity | 0.81 ± 0.12 fmol/tube |
| Least Detectable Concentration | <1.21 fmol/tube |
| Mid-range | 18.14 fmol/tube |
| Intra-assay Variation | 6.8% ± 1.7% |
| Inter-assay Variation | 8.2% ± 0.7% |
| Cross-reactivity | 100% with rodent Kisspeptin-10 and Kisspeptin-52 |
| Recovery | 78% - 96% |
Experimental Protocols
Rat Plasma Sample Collection and Preparation
-
Blood Collection: Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Immediately after collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
Storage: Store plasma samples at -20°C or -80°C until the assay is performed. Kisspeptin-10 is known to degrade rapidly, so prompt processing and storage are critical.
Reagent Preparation
-
Reconstitute Standards and Controls: Reconstitute the lyophilized Kisspeptin-10 standards and controls with the provided assay buffer to the specified concentrations. Allow them to dissolve completely and vortex gently.
-
Prepare Working Solutions: Prepare working solutions of the antibody and tracer according to the kit's instructions, using the assay buffer for dilution.
Radioimmunoassay Procedure
-
Assay Setup: Label polypropylene tubes for standards, controls, and unknown plasma samples.
-
Pipetting:
-
Pipette assay buffer into the 'Total Counts' and 'Non-Specific Binding' (NSB) tubes.
-
Pipette the reconstituted standards, controls, and rat plasma samples into their respective tubes.
-
-
Add Tracer: Add the 125I-Kisspeptin-10 tracer to all tubes except the 'Total Counts' tube.
-
Add Antibody: Add the Kisspeptin-10 antibody to all tubes except the 'Total Counts' and 'NSB' tubes.
-
Incubation: Vortex all tubes gently and incubate them at 4°C for the time specified in the protocol (typically 24-48 hours).
-
Separation: Add the precipitating reagent or second antibody to all tubes except the 'Total Counts' tube. Incubate as recommended to precipitate the antibody-bound complex.
-
Centrifugation: Centrifuge the tubes to pellet the precipitate.
-
Decantation: Carefully decant the supernatant from all tubes except the 'Total Counts' tube.
-
Radioactivity Measurement: Measure the radioactivity in the pellet of each tube using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set of standards, controls, and samples.
-
Calculate the percentage of tracer bound for each standard, control, and sample using the following formula: % Bound = [(Sample CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100
-
Plot a standard curve of the percentage of tracer bound versus the concentration of the Kisspeptin-10 standards on a semi-logarithmic graph.
-
Determine the concentration of Kisspeptin-10 in the rat plasma samples by interpolating their percentage of bound tracer from the standard curve.
Kisspeptin-10 Signaling Pathway
Kisspeptin peptides are the endogenous ligands for the G protein-coupled receptor, KISS1R (also known as GPR54). The binding of Kisspeptin to KISS1R on GnRH neurons in the hypothalamus is a key event in the regulation of the reproductive axis. This interaction triggers a signaling cascade that ultimately leads to the secretion of Gonadotropin-Releasing Hormone (GnRH).
References
Troubleshooting & Optimization
Kisspeptin-10 rat (TFA) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Kisspeptin-10 rat (TFA).
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for lyophilized Kisspeptin-10 rat (TFA)?
For long-term storage, lyophilized Kisspeptin-10 rat (TFA) powder should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light. Under these conditions, the peptide can be stable for up to two years.
2. How should I store Kisspeptin-10 rat (TFA) after reconstitution?
Once reconstituted, the stability of Kisspeptin-10 rat (TFA) in solution is more limited. For short-term storage, aliquots of the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. It is highly recommended to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. For in vivo experiments, it is best to prepare fresh solutions on the day of use.
3. What is the recommended solvent for reconstituting Kisspeptin-10 rat (TFA)?
The choice of solvent depends on the intended application. For in vitro studies, sterile water or DMSO are commonly used. For in vivo experiments in rats, a common vehicle is saline. It is crucial to ensure the peptide is fully dissolved. If solubility issues arise, sonication or gentle warming may help.
4. What is the stability of Kisspeptin-10 in solution at different temperatures?
Kisspeptin-10 is known to degrade rapidly in solution, especially at physiological temperatures. One study demonstrated that in rat plasma, the decomposition half-life of Kisspeptin-10 is approximately 6.8 minutes at 4°C, 2.9 minutes at 25°C, and 1.7 minutes at 37°C[1][2]. This highlights the importance of preparing solutions fresh and handling them quickly, especially for in vivo experiments.
5. What are the known degradation pathways for Kisspeptin-10?
The primary degradation product of Kisspeptin-10 in rat plasma has been identified as the N-terminal tyrosine-deleted fragment, (46)NWDSFGLRF-NH2(54)[1][2]. This suggests that enzymatic degradation by aminopeptidases is a significant pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon reconstitution or during storage | - Poor solubility of the peptide in the chosen solvent.- The concentration is too high.- pH of the solution is at the isoelectric point of the peptide. | - Try a different solvent or a solvent mixture (e.g., adding a small amount of DMSO before adding an aqueous buffer).- Gently warm the solution or use sonication to aid dissolution.- Adjust the pH of the buffer away from the peptide's isoelectric point.- Prepare a more dilute solution. |
| Inconsistent or no biological activity in experiments | - Degradation of the peptide due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate peptide concentration. | - Always store the lyophilized peptide and reconstituted solutions at the recommended temperatures.- Prepare fresh solutions for each experiment, especially for in vivo studies.- Aliquot the stock solution after the first reconstitution to avoid multiple freeze-thaw cycles.- Ensure accurate weighing of the lyophilized powder and proper dilution calculations. |
| Rapid loss of activity in in vivo experiments | - Fast degradation of Kisspeptin-10 by plasma proteases. | - Prepare the peptide solution immediately before administration.- For studies requiring sustained exposure, consider continuous infusion rather than bolus injections.- The use of protease inhibitors in the vehicle solution may help to slow down degradation, though this needs to be validated for the specific experimental setup. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration |
| Lyophilized Powder | - | -20°C | Up to 2 years |
| Reconstituted Solution | DMSO | -20°C | Up to 1 month |
| Reconstituted Solution | DMSO | -80°C | Up to 6 months |
| Reconstituted Solution | Water/Saline | 4°C | Short-term (prepare fresh) |
Experimental Protocols
Reconstitution of Lyophilized Kisspeptin-10
-
Before opening, allow the vial of lyophilized Kisspeptin-10 to equilibrate to room temperature for at least 20-30 minutes.
-
Add the calculated volume of the appropriate sterile solvent (e.g., sterile water, DMSO, or saline) to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
If necessary, use a brief sonication to aid dissolution.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
In Vivo Administration of Kisspeptin-10 in Rats
This protocol is a general guideline and should be adapted based on the specific experimental design.
-
Animal Preparation: Adult male Sprague-Dawley rats are commonly used. Animals should be acclimatized to the housing conditions for at least one week before the experiment. For studies involving frequent blood sampling, surgical implantation of an intravenous cannula may be necessary.
-
Peptide Preparation: On the day of the experiment, thaw a single aliquot of the Kisspeptin-10 stock solution or freshly reconstitute the lyophilized powder in sterile saline to the final desired concentration.
-
Administration: Kisspeptin-10 can be administered via various routes, including intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The choice of route will depend on the desired pharmacokinetic profile.
-
Intravenous (i.v.) Bolus Injection: Administer the prepared Kisspeptin-10 solution through the cannula. Doses can range from 0.1 to 10 nmol/kg body weight.
-
-
Blood Sampling: If monitoring downstream effects (e.g., LH secretion), collect blood samples at predetermined time points post-injection. Due to the short half-life of Kisspeptin-10, frequent sampling (e.g., every 5-15 minutes) may be required in the initial period after administration.
-
Sample Processing and Analysis: Process the collected blood samples to separate plasma or serum. Analyze the samples for the desired endpoints (e.g., hormone levels) using appropriate assays such as ELISA or RIA.
Visualizations
Caption: Kisspeptin-10 signaling pathway via the GPR54 receptor.
Caption: Workflow for an in vivo Kisspeptin-10 administration experiment in rats.
References
Potential for Kisspeptin-10 aggregation in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to address the potential for Kisspeptin-10 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Kisspeptin-10 and why is aggregation a concern?
A1: Kisspeptin-10 is a decapeptide (sequence: Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2) that is a potent endogenous ligand for the Kisspeptin receptor (KISS1R or GPR54). It is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a critical role in stimulating the release of Gonadotropin-Releasing Hormone (GnRH).[1][2] Aggregation, the process by which peptide monomers self-assemble into larger, often insoluble structures, is a concern because it can lead to:
-
Loss of Bioactivity: Aggregated peptides may not bind effectively to the GPR54 receptor, leading to inconsistent or inaccurate experimental results.
-
Solution Instability: Aggregation can cause solutions to become cloudy or form precipitates, making accurate dosing difficult.
-
Altered Pharmacokinetics: In vivo, aggregation can change the clearance rate and biodistribution of the peptide.[3]
Q2: What are the primary factors that can induce Kisspeptin-10 aggregation?
A2: Peptide aggregation is influenced by both intrinsic properties (the amino acid sequence) and extrinsic factors related to the solution environment. For Kisspeptin-10, studies have shown that it can form β-sheet-rich amyloid aggregates under certain conditions.[4] Key factors include pH, the presence of co-solutes, and peptide concentration. For instance, the presence of heparin has been demonstrated to induce Kisspeptin-10 aggregation at both neutral (pH 7.0) and slightly acidic (pH 5.2) conditions.
Q3: How should I properly store Kisspeptin-10 to minimize degradation and aggregation?
A3: Proper storage is critical for maintaining the stability and bioactivity of Kisspeptin-10.
-
Lyophilized Powder: The lyophilized peptide is stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term stability.
-
Reconstituted Solution: Once reconstituted, the solution should be stored at 2-8°C for short-term use (2-7 days). For long-term storage, it is recommended to create single-use aliquots and store them below -18°C. It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the peptide.
Troubleshooting Guides
Q4: My reconstituted Kisspeptin-10 solution appears cloudy. What should I do?
A4: A cloudy solution often indicates poor solubility or the formation of aggregates. Follow this troubleshooting workflow:
Q5: I am observing inconsistent results or a loss of bioactivity in my cell-based assays. Could aggregation be the cause?
A5: Yes, aggregation is a likely cause of reduced or inconsistent bioactivity. Peptide aggregates may fail to bind to the GPR54 receptor, effectively lowering the active concentration of the peptide in your assay. Furthermore, research indicates that high concentrations of Kisspeptin-10 can lead to receptor desensitization or tachyphylaxis, which could also explain a reduced response.
Steps to Investigate:
-
Visually Inspect Solution: Check for any signs of cloudiness or precipitation.
-
Confirm Storage: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Test for Aggregates: Use a biophysical method to detect the presence of aggregates (see Q6).
-
Filter the Solution: As a test, you can filter your peptide solution through a 0.22 µm filter to remove large aggregates and see if the filtrate's activity is restored, though this may also remove some peptide.
-
Optimize Concentration: Perform a dose-response curve to ensure you are using an optimal concentration and not one that causes receptor desensitization.
Q6: How can I experimentally detect Kisspeptin-10 aggregation?
A6: Several spectroscopic and chromatographic methods can be used to detect and quantify peptide aggregation.
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect amyloid-like fibrils. ThT dye binds to β-sheet structures, resulting in a characteristic increase in fluorescence. A detailed protocol is provided below.
-
UV-Vis Spectroscopy/Turbidity: A simple method where the formation of large, insoluble aggregates will cause the solution to become turbid, which can be measured by an increase in light scattering or absorbance at wavelengths like 340 nm.
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. The appearance of new peaks eluting earlier than the monomeric peptide is a direct indication of the formation of dimers or higher-order aggregates.
Data & Protocols
Quantitative Data Tables
Table 1: Solubility and Storage of Kisspeptin-10
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Recommended Solvent | N/A | Sterile Water (to ≥100 µg/mL), Bacteriostatic Water, or Dilute Acid. |
| Reported Solubility | N/A | Soluble to 1 mg/mL in water (human). Soluble to 2 mg/mL in water (rat). |
| Short-Term Storage | Stable for 3 weeks at room temperature. | 2-7 days at 4°C. |
| Long-Term Storage | Store desiccated below -18°C. | Aliquot and store below -18°C. Avoid repeated freeze-thaw cycles. |
Table 2: Factors Influencing Kisspeptin-10 Aggregation
| Factor | Observation | Experimental Context/Reference |
| pH | Aggregation into β-sheet structures has been observed at both neutral (pH 7.0) and slightly acidic (pH 5.2) conditions, particularly in the presence of an inducer. | Nielsen et al., 2010 |
| Inducing Agents | Heparin: Acts as a catalyst, facilitating the formation of fibrillation nuclei and inducing the formation of amyloid aggregates. | Nielsen et al., 2010 |
| Inhibiting Agents | Amphiphiles/Surfactants: Aggregation can be completely inhibited by submicellar concentrations of zwitterionic and anionic surfactants. | Nielsen et al., 2010 |
| Peptide Concentration | Higher concentrations can increase the likelihood of aggregation. A phenomenon of reduced biological response has been noted at higher bolus doses (3 µg/kg vs 1 µg/kg). | George et al., 2011 |
Detailed Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol provides a method for monitoring the kinetics of Kisspeptin-10 aggregation in real-time.
Objective: To detect the formation of β-sheet-rich aggregates of Kisspeptin-10 using Thioflavin T fluorescence.
Materials:
-
Kisspeptin-10 (lyophilized powder)
-
Thioflavin T (ThT)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 7.4)
-
DMSO (for ThT stock)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with excitation at ~440-450 nm and emission detection at ~480-490 nm.
Workflow:
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in DMSO. Ensure it is fully dissolved and filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare Kisspeptin-10 Stock: Reconstitute lyophilized Kisspeptin-10 in sterile, nuclease-free water to a concentration of 1 mM. Prepare this solution fresh before the experiment.
-
Set Up Reactions: In each well of a black 96-well plate, prepare the final reaction mixture (total volume of 100-200 µL).
-
Add the assay buffer (e.g., PBS, pH 7.4).
-
Add ThT stock solution to a final concentration of 25 µM.
-
Optional: Add any potential aggregation inducers (e.g., heparin) or inhibitors.
-
Initiate the reaction by adding the Kisspeptin-10 stock solution to a final concentration of 25-50 µM.
-
-
Set Up Controls:
-
Blank: Assay buffer + 25 µM ThT.
-
Negative Control: Assay buffer + 25-50 µM Kisspeptin-10 (to check for intrinsic fluorescence).
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence reader set to 37°C.
-
Configure the reader to shake the plate for 10-15 seconds before each reading to promote aggregation.
-
Measure fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Take readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (e.g., 24 to 48 hours).
-
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the blank wells from the experimental wells.
-
Plot the corrected fluorescence intensity against time. A sigmoidal curve with an increasing fluorescence signal is indicative of amyloid fibril formation.
-
Signaling Pathway
Kisspeptin-GPR54 Signaling Cascade
Kisspeptin-10 exerts its primary biological effect by binding to its G protein-coupled receptor, GPR54, on GnRH neurons in the hypothalamus. This binding event initiates a well-characterized intracellular signaling cascade.
Pathway Description:
-
Binding and Activation: Kisspeptin-10 binds to the GPR54 receptor.
-
G-Protein Coupling: The activated receptor stimulates the Gαq/11 G-protein.
-
PLC Activation: Gαq/11 activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC and increased intracellular Ca²⁺ lead to the activation of downstream pathways, such as the MAPK/ERK pathway, ultimately promoting the synthesis and exocytosis of GnRH from vesicles. This released GnRH then travels to the pituitary gland to stimulate LH and FSH secretion.
References
- 1. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kisspeptin and KISS1R: a critical pathway in the reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Technical Support Center: Kisspeptin-10 Preparation for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing trifluoroacetic acid (TFA) from synthetic Kisspeptin-10 intended for in vivo research.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) present in my synthetic Kisspeptin-10?
A1: TFA is a standard reagent used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during the final purification step with reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] It acts as an ion-pairing agent, which improves the peak shape and resolution during chromatography.[3] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA molecules are bound to positively charged residues on the peptide chain.[1]
Q2: Why is it critical to remove TFA from Kisspeptin-10 before in vivo studies?
A2: Residual TFA can significantly impact the results of in vivo studies in several ways:
-
Toxicity: TFA can be toxic to cells, even at low concentrations, potentially causing cytotoxicity, reduced cell viability, and apoptosis. For preclinical and clinical studies, removing this toxic component is essential.
-
Altered Biological Activity: TFA counterions can alter the secondary structure, solubility, and aggregation properties of Kisspeptin-10, which may affect its ability to bind to its receptor, KISS1R.
-
Interference with Assays: The acidity of TFA can alter the local pH, potentially affecting protein stability and enzymatic activity in biological systems.
-
Immunogenicity: The presence of TFA can lead to greater activation of antibody responses.
Q3: What are the potential physiological effects of residual TFA?
A3: While the acute toxicity of TFA is considered low, studies have identified the liver as a target organ in rats, causing mild liver hypertrophy with repeated oral dosage. Some research also suggests that TFA can induce mitochondrial dysfunction and caspase-3 activation, potentially leading to cognitive impairment in mice. Given these potential effects, minimizing TFA content is a critical step in preparing Kisspeptin-10 for in vivo experiments.
Q4: What are the primary methods for removing or exchanging TFA?
A4: The most common methods involve exchanging the TFA counter-ion for a more biologically compatible one, such as chloride (from HCl) or acetate. The main techniques are:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that involves repeatedly dissolving the peptide in a dilute solution of a stronger acid like hydrochloric acid and then lyophilizing it.
-
Ion-Exchange Chromatography: This method uses a resin to capture the peptide and then elutes it with a buffer containing the desired counter-ion, such as acetate.
-
Reverse-Phase HPLC with TFA-Free Mobile Phase: The peptide can be re-purified using a mobile phase containing a different ion-pairing agent, like acetic acid or formic acid.
Q5: What is considered an acceptable level of residual TFA for in vivo research?
A5: For sensitive biological assays, particularly in vivo studies, the recommended residual TFA content is less than 1% by weight. For peptides intended as Active Pharmaceutical Ingredients (APIs), regulatory guidelines are even more stringent, often requiring TFA levels below 0.1%.
Q6: How can I determine the amount of TFA in my Kisspeptin-10 sample?
A6: Several analytical techniques can be used to quantify residual TFA, including:
-
Ion Chromatography (IC): A sensitive and simple method for the determination of TFA, acetate, and fluoride.
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method to measure TFA content.
-
HPLC with an Evaporative Light-Scattering Detector (ELSD): This technique can be used to quantify non-volatile substances like TFA salts.
-
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): Can be used to monitor the removal of TFA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Recovery | - Peptide loss during multiple dissolution and lyophilization steps. - Adsorption of the peptide to labware. - For ion-exchange, incomplete elution from the resin. | - Minimize the number of transfer steps. - Use low-protein-binding microcentrifuge tubes. - Optimize the elution buffer for ion-exchange chromatography (e.g., adjust salt concentration or pH). |
| Incomplete TFA Removal | - Insufficient number of exchange cycles. - HCl concentration is too low for effective exchange. - Strong ionic interaction between TFA and basic residues (like Arginine in Kisspeptin-10). | - Perform at least three salt exchange cycles. - Ensure the final HCl concentration is between 2 mM and 10 mM. Concentrations below 2 mM may result in incomplete exchange. - For peptides with high arginine content, more exchange cycles may be necessary. |
| Peptide Degradation or Modification | - Exposure to harsh pH conditions (e.g., very low pH with HCl). - Kisspeptin-10 contains residues (e.g., Trp, Asn) that can be susceptible to acid-catalyzed degradation. | - Avoid using HCl concentrations higher than 10 mM, as this may lead to peptide modification. - Minimize the time the peptide is in the acidic solution before lyophilization. - Consider using a milder exchange method, such as acetate exchange via ion-exchange chromatography. |
| Altered Solubility Post-Exchange | - The new counter-ion (e.g., chloride or acetate) may affect the peptide's solubility profile differently than TFA. | - After the final lyophilization, test the solubility of the peptide in your desired buffer for in vivo administration. - If solubility is an issue, you may need to adjust the pH or composition of the final formulation buffer. |
Experimental Protocols
Method 1: TFA Exchange with Hydrochloric Acid (HCl)
This is the most common and straightforward method for replacing TFA with chloride ions.
Materials:
-
Lyophilized Kisspeptin-10 (TFA salt)
-
Deionized water or phosphate buffer (e.g., 50mM phosphate, 100mM NaCl)
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Kisspeptin-10 TFA salt in deionized water or phosphate buffer at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.
-
Lyophilization: Lyophilize the sample overnight until all liquid is removed.
-
Repeat Cycles: Re-dissolve the lyophilized powder in the HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times for a total of three cycles.
-
Final Reconstitution: After the final lyophilization, dissolve the resulting Kisspeptin-10 HCl salt in your desired sterile buffer for in vivo administration.
Method 2: TFA Exchange with Acetate using Anion Exchange Resin
This method uses a resin to exchange TFA for acetate, which can be gentler on the peptide than strong acids.
Materials:
-
Lyophilized Kisspeptin-10 (TFA salt)
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Deionized water
Procedure:
-
Column Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.
-
Resin Activation: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with deionized water to remove excess sodium acetate.
-
Peptide Loading: Dissolve the Kisspeptin-10 TFA salt in deionized water and apply it to the prepared column.
-
Elution and Collection: Elute the column with deionized water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the Kisspeptin-10 acetate salt.
Quantitative Data Summary
The table below summarizes the effectiveness of different TFA removal methods based on published studies.
| Method | Typical TFA Removal Efficiency | Peptide Recovery | Purity Impact | Key Considerations |
| HCl Salt Exchange | >99% (after 3 cycles with 10 mM HCl) | Good to Very Good (>95%) | No impact on purity observed at optimal HCl concentrations. | Simple and effective. Risk of peptide degradation at high HCl concentrations or with prolonged acid exposure. |
| Ion-Exchange Resin | Almost complete (>99%) | Very Good (>95%) | Generally no impact on purity. | Milder conditions than HCl exchange. Requires specific resins and column setup. |
| RP-HPLC (TFA-free) | Partial to almost complete | Variable, depends on peptide hydrophobicity and column conditions. | Can improve purity by removing other impurities. | Dilutes the sample, requiring a subsequent concentration step. |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for removing TFA from synthetic peptides using the HCl salt exchange method.
Caption: Decision flowchart to help select the appropriate TFA removal method based on experimental needs.
Caption: Simplified signaling pathway of Kisspeptin-10 via the KISS1R receptor.
References
Technical Support Center: Effects of Residual TFA on Kisspeptin-10 Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with synthetic Kisspeptin-10, focusing on the impact of residual trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Kisspeptin-10 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] It is used to cleave the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve chromatographic separation.[1][2] Consequently, synthetic peptides like Kisspeptin-10 are typically delivered as TFA salts, where the TFA counterion is bound to positively charged residues on the peptide. While lyophilization (freeze-drying) removes free TFA, the ionically bound TFA remains.
Q2: How can residual TFA interfere with my Kisspeptin-10 cell-based assays?
A2: Residual TFA can significantly impact your experimental results in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability, inhibition of proliferation, or apoptosis. This can be mistaken for a biological effect of the Kisspeptin-10 peptide itself.
-
Alteration of pH: As a strong acid (pKa ~0.23), TFA can lower the pH of your assay buffer, especially if the buffer has low buffering capacity. This pH shift can alter protein structure and function, affecting Kisspeptin-10's interaction with its receptor (KISS1R) and the activity of downstream signaling enzymes.
-
Enzyme and Receptor Interference: TFA can directly interfere with receptor-ligand binding and denature pH-sensitive enzymes, potentially leading to inaccurate results in signaling assays.
Q3: What is an acceptable level of residual TFA for cell-based assays?
A3: For sensitive cell-based assays, in vivo studies, or peptides intended for use as active pharmaceutical ingredients (APIs), the recommended level of residual TFA is less than 1%. For highly sensitive applications or clinical use, this limit can be even lower, often below 0.1%. The amount of TFA in a standard lyophilized peptide can range from 10% to 45% of the total weight.
Q4: Does lyophilization alone remove TFA from my peptide?
A4: No. Standard lyophilization will only remove unbound, volatile TFA. It does not remove the TFA counterions that are ionically bound to the basic amino acid residues (like Arginine, Lysine, Histidine) in the Kisspeptin-10 sequence. Complete removal requires a specific counterion exchange procedure.
Q5: What are the alternatives to TFA salts for Kisspeptin-10?
A5: If you suspect TFA is interfering with your experiments, you can obtain Kisspeptin-10 as a different salt form. The most common and biologically compatible alternatives are acetate and hydrochloride (HCl) salts. These can be requested from the peptide synthesis vendor or prepared in the lab through a salt exchange procedure.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of Kisspeptin-10 in a cell signaling assay (e.g., calcium mobilization).
-
Possible Cause: Residual TFA is altering the assay pH or directly interfering with the KISS1R receptor or downstream signaling components. The strong acidity of TFA can denature proteins or compete with binding interactions.
-
Troubleshooting Steps:
-
Run a "TFA only" Control: Prepare a solution of TFA (e.g., sodium trifluoroacetate) at the same molar concentration present in your peptide stock solution. Add this to your cells to see if it elicits any effect on its own.
-
Check Assay Buffer pH: Measure the pH of your final assay medium after adding the Kisspeptin-10 stock solution. If the pH has dropped significantly, increase the buffering capacity of your medium.
-
Perform a Counterion Exchange: Use the HCl exchange protocol (see Experimental Protocols) to replace TFA with the more biocompatible chloride ion. Compare the bioactivity of the HCl-salt form of Kisspeptin-10 with the original TFA-salt form.
-
Issue 2: High background cell death or poor cell viability in wells treated with Kisspeptin-10.
-
Possible Cause: The observed effect is not due to Kisspeptin-10 bioactivity but rather the cytotoxic effects of residual TFA. TFA can disrupt cell membrane integrity and induce apoptosis at concentrations as low as 10 nM.
-
Troubleshooting Steps:
-
Determine TFA Cytotoxicity Threshold: Run a dose-response experiment using a TFA solution (without the peptide) on your specific cell line to determine the concentration at which it becomes toxic.
-
Quantify TFA Content: If possible, have the TFA content of your peptide batch quantified (see Data Presentation table for methods). This will allow you to calculate the exact molar concentration of TFA being added to your wells.
-
Switch to a TFA-Free Peptide: The most reliable solution is to use Kisspeptin-10 that has undergone a salt exchange to an acetate or HCl form.
-
Issue 3: Kisspeptin-10 peptide has poor solubility or forms aggregates in aqueous buffer.
-
Possible Cause: While TFA often aids solubility, interactions between the TFA counterion and the peptide can sometimes alter its conformation and aggregation properties.
-
Troubleshooting Steps:
-
Test Alternative Solvents: First, try to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add it to your aqueous assay buffer while vortexing.
-
Use a Different Salt Form: Exchanging the TFA for acetate or HCl can sometimes improve the solubility characteristics of a peptide in a specific buffer system.
-
Data Presentation
Table 1: Reported Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line | TFA Concentration | Observed Effect | Reference |
|---|---|---|---|
| Various | As low as 10 nM | Cytotoxicity, apoptosis, membrane disruption | |
| Sensitive Cell Lines | Low micromolar range | Inhibition of proliferation |
| General | As low as 0.1 mM | Inhibition of proliferation | |
Table 2: Efficiency of TFA Removal using HCl Exchange Method
| Peptide | Initial TFA Content (w/w) | HCl Concentration for Exchange | Number of Cycles | Final TFA Content (w/w) | Reference |
|---|---|---|---|---|---|
| AT 1 | 33.3% | 10 mM | 1 | < 1% | |
| AT 1 | 33.3% | 5 mM | 2 | < 1% | |
| AT 1 | 33.3% | 2 mM | 3 | < 1% |
| AT 2, 3, 4 | Not specified | 10 mM | 1 | Below Limit of Quantification | |
Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange and Lyophilization
This protocol describes the most common method for exchanging TFA counterions with chloride.
Materials:
-
Lyophilized Kisspeptin-10 (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the Kisspeptin-10 TFA salt in distilled water to a concentration of approximately 1 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A 10 mM concentration is often optimal.
-
Allow the solution to stand at room temperature for at least one minute.
-
Flash-freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen sample overnight, or until all solvent is removed.
-
To ensure complete exchange, repeat the process of re-dissolving the peptide in the dilute HCl solution (steps 1-5) at least two more times.
-
After the final lyophilization, the resulting Kisspeptin-10 HCl salt is ready to be dissolved in the appropriate buffer for your bioassay.
Protocol 2: Kisspeptin-10 Bioactivity Assay (Intracellular Calcium Mobilization)
Kisspeptin-10 signals through the G-protein coupled receptor KISS1R, which couples to the Gq/11 pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Materials:
-
Cells expressing KISS1R (e.g., CHO-KISS1R cells)
-
96-well black, clear-bottom plates
-
TFA-free Kisspeptin-10 (HCl or acetate salt)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating: Seed the KISS1R-expressing cells into the 96-well plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with Fluo-4 AM dye in assay buffer according to the manufacturer's instructions (e.g., for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with fresh assay buffer to remove any extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 60 seconds) to ensure a stable signal.
-
Peptide Injection & Kinetic Read: Using the plate reader's injector, add varying concentrations of TFA-free Kisspeptin-10 to the wells. Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a period of 3-5 minutes to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in [Ca²⁺]i. Analyze the data by calculating the peak fluorescence response or the area under the curve for each concentration to generate a dose-response curve.
Protocol 3: Control Experiment - Assessing Direct TFA Effects
This control is crucial to distinguish the bioactivity of Kisspeptin-10 from the non-specific effects of TFA.
Procedure:
-
Prepare a stock solution of sodium trifluoroacetate or a neutralized solution of TFA in your assay buffer.
-
Create a serial dilution of this TFA control solution that matches the molar concentrations of TFA present in your Kisspeptin-10 (TFA salt) experiment.
-
Run the same bioactivity assay (e.g., calcium mobilization or cell viability) using the TFA-only dilutions in parallel with your peptide-treated samples.
-
If the TFA-only wells show a response (e.g., a decrease in cell viability or a change in fluorescence), this indicates that TFA is interfering with the assay at those concentrations.
Mandatory Visualizations
Kisspeptin-10 Signaling Pathway
Caption: Kisspeptin-10 binds to its receptor KISS1R, activating the Gαq/11 pathway to increase intracellular calcium.
Experimental Workflow for TFA Removal
References
Troubleshooting inconsistent LH response to Kisspeptin-10 in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent luteinizing hormone (LH) responses to Kisspeptin-10 administration in rats.
Troubleshooting Guide
Researchers often face variability in LH secretion following Kisspeptin-10 administration. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental setup.
Q1: My rats show a blunted or no LH response to Kisspeptin-10. What are the potential causes?
A1: A diminished LH response can stem from several factors, ranging from the experimental subject to the compound itself. Consider the following:
-
Animal-Related Factors:
-
Sex: The LH response to kisspeptin is sexually dimorphic. Females generally exhibit a more robust response, particularly during the preovulatory phase of the estrous cycle.[1][2]
-
Estrous Cycle Stage: The hormonal milieu significantly impacts sensitivity to kisspeptin. The LH surge is most pronounced during the proestrus stage due to positive feedback from high estrogen levels.[3][4][5] Administering Kisspeptin-10 during diestrus, when estrogen is low, may result in a weaker response.
-
Age and Pubertal Status: The responsiveness of the hypothalamic-pituitary-gonadal axis to kisspeptin changes with age. Prepubertal animals may require higher doses to elicit a significant LH release compared to adults.
-
Rat Strain: Different rat strains can exhibit variations in their neuroendocrine profiles, potentially affecting their response to kisspeptin.
-
Stress: Improper handling or stressful experimental conditions can elevate corticosterone levels, which may interfere with the reproductive axis and dampen the LH response.
-
-
Compound and Administration:
-
Kisspeptin-10 Stability: Kisspeptin-10 has a short half-life in circulation. Ensure that the peptide has been stored correctly (typically lyophilized at -20°C or lower) and that the solution is freshly prepared before each experiment to prevent degradation.
-
Route of Administration: Central (intracerebroventricular, ICV) administration delivers the peptide directly to the brain and generally produces a more potent and consistent response than peripheral (intravenous, IV; intraperitoneal, IP) administration. Peripheral administration is subject to degradation in the bloodstream and the blood-brain barrier.
-
Dosage: The dose-response relationship for Kisspeptin-10 is critical. Doses that are too low will not elicit a response, while excessively high doses might lead to receptor desensitization.
-
Q2: I'm observing high variability in LH levels between animals in the same treatment group. How can I reduce this?
A2: Inter-animal variability is a common challenge. To improve consistency:
-
Synchronize Estrous Cycles: For experiments with female rats, synchronizing the estrous cycle of all animals will ensure they are in a similar hormonal state, which is a major determinant of kisspeptin sensitivity.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions to minimize stress-induced hormonal fluctuations.
-
Consistent Administration Technique: Ensure that the injection technique (e.g., speed of infusion for IV, precise location for ICV) is consistent across all animals. For IV administration in conscious, freely moving rats, use of an automated blood-sampling system can reduce stress.
-
Control for Time of Day: GnRH and LH secretion follow a diurnal rhythm. Conducting all experiments at the same time of day can help reduce variability.
Q3: The LH peak after Kisspeptin-10 administration is transient and returns to baseline quickly. Is this normal?
A3: Yes, this is the expected pharmacokinetic profile for Kisspeptin-10. Following a single bolus injection, particularly via the IV route, LH levels typically peak within 15-30 minutes and return to near-baseline levels within 75-90 minutes. This is due to the short half-life of Kisspeptin-10. If a more sustained elevation in LH is required for your experimental design, consider:
-
Continuous Infusion: Using an osmotic minipump for continuous administration can maintain elevated LH levels, although this can also lead to desensitization over time.
-
Repeated Bolus Injections: Administering multiple smaller doses at regular intervals can also prolong the LH response.
-
Using a More Stable Analog: Longer forms of kisspeptin, like Kisspeptin-54, or rationally designed analogs may have a longer half-life and produce a more sustained response.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for Kisspeptin-10 in stimulating LH release?
A: Kisspeptin-10 binds to its cognate G protein-coupled receptor, GPR54 (also known as KISS1R), which is expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. This binding activates the GnRH neurons, leading to the release of GnRH into the hypophyseal portal system. GnRH then travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of LH and follicle-stimulating hormone (FSH) into the general circulation.
Q: What are typical effective doses for Kisspeptin-10 in rats?
A: The effective dose is highly dependent on the route of administration and the experimental context. Please refer to the summary table below for guidance. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q: How does the LH response to Kisspeptin-10 differ from Kisspeptin-54?
A: While both peptides bind to the same receptor (GPR54) and can elicit robust LH secretion, Kisspeptin-54 generally produces a more sustained LH release following peripheral administration compared to Kisspeptin-10. This is thought to be due to the longer half-life of Kisspeptin-54 in circulation, making it more resistant to enzymatic degradation.
Q: Can continuous administration of Kisspeptin-10 lead to desensitization?
A: Yes, continuous or repeated high-dose administration of Kisspeptin-10 can lead to desensitization, characterized by a transient initial rise in LH followed by a return to baseline or even suppressed levels despite ongoing stimulation. This is an important consideration for experimental designs requiring long-term stimulation.
Data Presentation
Table 1: Summary of Effective Kisspeptin-10 Dosages for LH Release in Rats
| Route of Administration | Sex | Dose Range | Observed Effect | Reference |
| Intravenous (IV) | Male | 0.3 - 30 nmol/kg | Dose-dependent increase in LH secretion. | |
| Intravenous (IV) | Ovariectomized Female | 7.5 - 100 nmol | Dose-dependent increase in LH secretion. | |
| Intracerebroventricular (ICV) | Male | 100 pmol | Submaximal stimulation of LH. | |
| Intracerebroventricular (ICV) | Female | Not specified | Transient elevation in serum LH. |
Note: Dosages and responses can vary based on specific experimental conditions such as rat strain, age, and hormonal status.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of Kisspeptin-10 in Conscious Male Rats
-
Animal Preparation: Adult male rats are cannulated in the jugular vein for blood sampling and administration of test compounds. Animals are allowed to recover for several days.
-
Acclimatization: On the day of the experiment, animals are connected to an automated blood sampling system and left undisturbed for at least 1 hour before the start of the experiment.
-
Baseline Sampling: Blood samples (e.g., 25 µL) are collected every 5-15 minutes for a baseline period of at least 1-2 hours to establish basal LH levels.
-
Kisspeptin-10 Administration: A bolus of Kisspeptin-10, dissolved in sterile saline, is administered intravenously over 1 minute.
-
Post-injection Sampling: Blood sampling continues at 5-15 minute intervals for at least 2-4 hours post-injection.
-
Hormone Analysis: Serum or plasma is separated and stored at -20°C or lower until assayed for LH concentration using a specific radioimmunoassay (RIA) or ELISA.
Protocol 2: Intracerebroventricular (ICV) Administration of Kisspeptin-10
-
Animal Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at a lateral cerebral ventricle. Animals are allowed to recover for at least one week.
-
Kisspeptin-10 Administration: A stainless steel injector is inserted into the guide cannula, extending into the ventricle. Kisspeptin-10, dissolved in artificial cerebrospinal fluid (aCSF), is infused in a small volume (e.g., 1-5 µL) over a period of 1-2 minutes.
-
Blood Sampling and Analysis: Blood samples are collected, typically via a tail-tip bleed or an indwelling catheter, at various time points before and after ICV injection. Hormone levels are analyzed as described in Protocol 1.
Visualizations
Caption: Kisspeptin-10 signaling pathway for LH release.
Caption: General experimental workflow for Kisspeptin-10 studies in rats.
Caption: Troubleshooting flowchart for inconsistent LH response.
References
- 1. Sex difference in developmental changes in visualized Kiss1 neurons in newly generated Kiss1-Cre rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sexual differentiation of kisspeptin neurons responsible for sex difference in gonadotropin release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Kisspeptin-neuron control of LH pulsatility and ovulation [frontiersin.org]
- 4. Hypothalamic Expression of KiSS1 and RFamide-related Peptide-3 mRNAs during The Estrous Cycle of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metastin/kisspeptin and control of estrous cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kisspeptin-10 for In Vitro Calcium Imaging
Welcome to the technical support center for optimizing Kisspeptin-10 concentration in your in vitro calcium imaging experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Kisspeptin-10 calcium imaging experiments.
Q1: I am not observing any calcium response to Kisspeptin-10 application. What are the possible causes?
A1: Several factors could lead to a lack of response:
-
Sub-optimal Kisspeptin-10 Concentration: The effective concentration of Kisspeptin-10 is cell-type dependent. We recommend performing a dose-response curve starting from 10 nM to 1 µM to determine the optimal concentration for your specific cell line. For GT1-7 cells, significant responses are typically observed at concentrations of 100 nM and 300 nM.[1][2]
-
Low or Absent KISS1 Receptor (GPR54) Expression: The target cells may not express the Kisspeptin receptor (KISS1R, also known as GPR54) or express it at very low levels. Verify receptor expression using techniques like qPCR or immunocytochemistry.
-
Issues with Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect receptor expression and cellular responses.
-
Receptor Desensitization: If cells are cultured in serum-containing medium up to the experiment, endogenous factors in the serum might desensitize the receptors. Consider serum-starving your cells for a few hours before the experiment.[3]
-
Problem with Kisspeptin-10 Aliquot: Ensure your Kisspeptin-10 stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles.
-
Calcium Dye Loading Issues: Inadequate loading of the calcium indicator dye will prevent the detection of a signal. Please refer to the troubleshooting points on dye loading (Q2).
-
Positive Control Failure: As a crucial control, test the cell responsiveness with a known stimulus like ATP or a calcium ionophore (e.g., ionomycin) to confirm that the cells are capable of a calcium response and that the dye is functional.[4]
Q2: My fluorescence signal is very weak, or the background is too high.
A2: A poor signal-to-noise ratio can obscure your results. Here are some common causes and solutions:
-
Inadequate Dye Loading: The concentration of the calcium indicator (e.g., Fura-2 AM) and the loading time may need optimization for your cell type.[1] Typical concentrations range from 1-5 µM, with incubation times of 30-60 minutes.
-
Incomplete De-esterification: After loading with the AM-ester form of the dye, an incubation period is necessary to allow cellular esterases to cleave the AM group, trapping the dye inside the cell. A 30-minute post-loading wash and incubation period is recommended.
-
Phenol Red in Media: The phenol red in many culture media can significantly increase background fluorescence. Use a phenol red-free medium or a physiological salt solution (e.g., HBSS) during the imaging experiment.
-
Dye Extrusion: Some cell types actively pump out the dye. This can be reduced by performing experiments at room temperature or by using probenecid in the imaging buffer.
-
Photobleaching and Phototoxicity: Excessive exposure to excitation light can lead to photobleaching (loss of fluorescence) and phototoxicity, which can compromise cell health and signal integrity. To mitigate this, use the lowest possible excitation light intensity and exposure time, and consider using anti-fade reagents.
Q3: The baseline calcium level is unstable and drifting.
A3: A drifting baseline can make it difficult to quantify the response to Kisspeptin-10.
-
Incomplete Dye De-esterification: If the dye is not fully de-esterified, the baseline may drift as the process continues during the experiment. Ensure an adequate incubation period after loading.
-
Cellular Stress: Cells may be stressed due to the dye loading process, temperature changes, or perfusion. Allow cells to stabilize on the microscope stage for a few minutes before starting the recording.
-
Phototoxicity: Continuous high-intensity illumination can damage cells and lead to a steady increase in intracellular calcium, reflecting poor cell health.
-
Leaky Dye: If the dye is leaking from the cells, it can bind to the high calcium concentration in the extracellular medium, contributing to a high and unstable background signal. Ensure gentle washing steps to maintain cell membrane integrity.
Q4: The 340nm and 380nm signals for Fura-2 are moving in the same direction, not ratiometrically.
A4: This is a common artifact in Fura-2 imaging. A true ratiometric change in calcium should result in opposing changes in fluorescence intensity at 340nm and 380nm excitation.
-
Low Dye Concentration: If the intracellular dye concentration is too low, the signal may be dominated by cellular autofluorescence, which can behave non-ratiometrically.
-
pH Changes: The fluorescence of Fura-2 can be sensitive to changes in intracellular pH.
-
Artifacts from Compound Addition: The physical act of adding the Kisspeptin-10 solution can sometimes cause a transient change in focus or liquid level, affecting both wavelengths similarly.
-
Dye Properties Altered: Some compounds can directly interact with the dye and alter its fluorescent properties. While unlikely with Kisspeptin-10, it's a possibility to consider.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for Kisspeptin-10 and Fura-2 AM in in vitro calcium imaging experiments.
Table 1: Effective Concentrations of Kisspeptin-10 in Different Cell Models
| Cell Type | Kisspeptin-10 Concentration | Observed Effect | Reference |
| GT1-7 Hypothalamic Neurons | 30 nM | Small, non-significant increase in intracellular calcium ([Ca2+]i). | |
| GT1-7 Hypothalamic Neurons | 100 nM | Significant increase in [Ca2+]i. | |
| GT1-7 Hypothalamic Neurons | 300 nM | Robust and significant increase in [Ca2+]i. | |
| Primary Cultured Rat Hippocampal Neurons | 100 nM | Caused [Ca2+]i transients. |
Table 2: Recommended Parameters for Fura-2 AM Calcium Dye Loading
| Parameter | Recommended Range | Notes | Reference |
| Fura-2 AM Concentration | 1 - 5 µM | Optimal concentration is cell-type dependent and should be determined empirically. | |
| Loading Temperature | Room Temperature or 37°C | 37°C can increase dye compartmentalization into organelles. Room temperature loading is often sufficient. | |
| Loading Time | 30 - 60 minutes | Longer incubation times may be needed for some cell types but can also increase cytotoxicity. | |
| De-esterification Time | 30 minutes | A post-loading wash followed by incubation in dye-free buffer is crucial for complete de-esterification. | |
| Solvent for Stock Solution | Anhydrous DMSO | Use high-quality, dry DMSO to prevent hydrolysis of the Fura-2 AM. |
Detailed Experimental Protocols
This section provides a generalized protocol for conducting an in vitro calcium imaging experiment with Kisspeptin-10 using Fura-2 AM.
Materials:
-
Cultured cells on glass coverslips
-
Kisspeptin-10 peptide
-
Fura-2 AM
-
Anhydrous DMSO
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) without phenol red, supplemented with 1 mg/mL BSA.
-
Positive control (e.g., ATP or Ionomycin)
-
Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, ~510nm emission) and a perfusion system.
Protocol:
-
Cell Preparation:
-
Plate cells on poly-D-lysine coated glass coverslips 24-48 hours before the experiment.
-
Aim for a confluency of 70-80% on the day of the experiment.
-
If applicable, serum-starve the cells for 2-4 hours prior to dye loading to reduce receptor desensitization.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in phenol red-free HBSS to a final working concentration of 2-5 µM.
-
Wash the cells once with warm, phenol red-free HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.
-
Wash the cells gently two to three times with phenol red-free HBSS to remove extracellular dye.
-
Incubate the cells in fresh, phenol red-free HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with phenol red-free HBSS.
-
Allow the cells to equilibrate on the stage for 5-10 minutes before starting the recording.
-
Record baseline fluorescence by alternating excitation between 340nm and 380nm and collecting the emission at ~510nm.
-
Apply Kisspeptin-10 at the desired concentration through the perfusion system.
-
Continue recording the fluorescence to capture the calcium response.
-
At the end of the experiment, apply a positive control (e.g., 1 µM Ionomycin) to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Subtract the background fluorescence from each wavelength.
-
Calculate the ratio of the fluorescence intensity at 340nm to that at 380nm (F340/F380) for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Visualizations
Signaling Pathway
Caption: Kisspeptin-10 signaling pathway leading to intracellular calcium release.
Experimental Workflow
Caption: Step-by-step experimental workflow for in vitro calcium imaging.
Troubleshooting Logic
Caption: A decision tree for troubleshooting a lack of calcium response.
References
Preventing receptor desensitization to continuous Kisspeptin-10 infusion in rats.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting experiments involving continuous Kisspeptin-10 infusion in rats, with a focus on preventing receptor desensitization.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a transient or no luteinizing hormone (LH) response to continuous Kisspeptin-10 infusion in adult female rats?
Possible Cause: You are likely observing receptor desensitization, a known phenomenon with continuous kisspeptin administration. In adult female rats, the stimulatory effect of continuous Kisspeptin-10 infusion on LH secretion can diminish after a relatively short period, sometimes within 48 hours, leading to a return to baseline or even suppressed LH levels.[1][2] This desensitization is thought to occur upstream of the pituitary gland.[2][3]
Solution:
-
Consider Pulsatile Infusion: Studies have shown that pulsatile administration of kisspeptin is more effective at stimulating GnRH-producing neurons and can avoid the desensitization seen with continuous infusion.[4] Intermittent administration has been shown to sustain gonadotropin-releasing hormone (GnRH) and LH pulsatility.
-
Optimize Infusion Dose: Desensitization can be dose-dependent. While high doses may cause rapid desensitization, lower doses might maintain a sustained response. For instance, in one study with male subjects, a lower infusion dose of 1.5 μg/kg·h increased LH pulse frequency without apparent desensitization over 9 hours.
-
Evaluate the Animal's Metabolic State: The metabolic state of the animal can influence the response to kisspeptin. For example, underfed adult female rats have shown a prolonged LH elevation in response to continuous kisspeptin infusion compared to ad libitum fed animals.
Q2: My continuous Kisspeptin-10 infusion initially increased LH levels, but they are now declining despite the ongoing infusion. How can I confirm this is receptor desensitization?
Possible Cause: The decline in LH levels during continuous Kisspeptin-10 infusion is a classic sign of receptor desensitization. The Kisspeptin receptor (KISS1R) is known to desensitize rapidly in vitro. This process involves receptor internalization and uncoupling from its signaling pathway.
Solution:
-
GnRH Challenge Test: To determine if the desensitization is occurring at the level of the GnRH neuron or the pituitary gonadotrophs, you can administer a bolus of GnRH at the end of the Kisspeptin-10 infusion. If the rats still show a robust LH response to the GnRH challenge, it suggests that the pituitary is still responsive and the desensitization is likely happening at the level of the GnRH neurons (i.e., the KISS1R).
-
Washout Period and Re-challenge: After a washout period following the continuous infusion, a subsequent bolus injection of Kisspeptin-10 can be administered. A blunted or absent LH response compared to the initial response would further support receptor desensitization.
Q3: I am seeing significant variability in the LH response to continuous Kisspeptin-10 infusion between individual rats. What could be the reasons for this?
Possible Cause: Variability in physiological responses is common in animal studies and can be influenced by several factors.
Solution:
-
Standardize Animal Characteristics: Ensure that all rats are of the same strain, age, and sex, and are housed under identical conditions (light-dark cycle, temperature, diet). Developmental stage is a critical factor, as pubertal female rats have been shown to be resistant to desensitization compared to adults.
-
Control for Metabolic State: As mentioned, nutritional status can impact the response. Ensure consistent feeding protocols and monitor the body weight of the animals.
-
Refine Surgical and Infusion Techniques: Inconsistent cannula placement for intracerebroventricular (ICV) infusions or issues with osmotic minipump function for subcutaneous (SC) infusions can lead to variable drug delivery. Verify cannula placement post-mortem and ensure pumps are functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Kisspeptin-10 receptor (KISS1R) desensitization?
KISS1R is a G protein-coupled receptor (GPCR). Upon continuous stimulation by Kisspeptin-10, the receptor undergoes a process of desensitization to prevent overstimulation. This involves:
-
Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.
-
β-Arrestin Recruitment: Phosphorylation of the receptor promotes the binding of β-arrestin proteins.
-
Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its G protein (Gαq/11), thereby terminating the primary signaling cascade that leads to GnRH release.
-
Internalization: β-arrestins also act as adaptor proteins, facilitating the internalization of the receptor from the cell surface into endosomes.
-
Downstream Fate: Once internalized, the receptor can either be recycled back to the cell surface (resensitization) or targeted for degradation (downregulation).
Q2: Is pulsatile administration of Kisspeptin-10 a viable alternative to prevent desensitization?
Yes, pulsatile administration is a highly effective strategy. GnRH itself is released in a pulsatile manner, and mimicking this pattern with Kisspeptin-10 administration can lead to a more physiological and sustained stimulation of the reproductive axis. Studies in both rats and primates have demonstrated that intermittent or pulsatile delivery of kisspeptin can sustain gonadotropin secretion and even induce puberty, whereas continuous delivery leads to tachyphylaxis.
Q3: What are the key differences in the effects of continuous Kisspeptin-10 infusion between male and female rats?
While both sexes can experience desensitization, the dynamics and influencing factors can differ. In adult female rats, continuous intracerebroventricular infusion of Kisspeptin-10 leads to a transient LH elevation that normalizes within a few days. In contrast, some studies in males have shown sustained LH and testosterone secretion with continuous infusion, particularly at lower doses. The response in females is also tightly linked to their developmental and metabolic state.
Q4: How does Kisspeptin-10 compare to other kisspeptin isoforms like Kisspeptin-54 in terms of infusion studies?
Kisspeptin-10 is the minimal sequence required for full biological activity. It has a shorter half-life than the longer isoform, Kisspeptin-54 (in humans, approximately 3 minutes for Kisspeptin-10 versus 28 minutes for Kisspeptin-54). This shorter half-life can be advantageous for experiments requiring rapid clearance but may necessitate continuous infusion to maintain effective concentrations. Kisspeptin-52 is the corresponding longer isoform in rodents. Intravenous administration of Kisspeptin-52 in male rats resulted in a slightly greater magnitude and duration of LH response compared to an equimolar dose of Kisspeptin-10.
Data Presentation
Table 1: Luteinizing Hormone (LH) Response to Continuous vs. Pulsatile Kisspeptin-10 Administration in Male Rats
| Administration Method | Dose | Duration | Mean LH (IU/liter) - Baseline | Mean LH (IU/liter) - During Infusion | LH Pulse Frequency (pulses/h) - Baseline | LH Pulse Frequency (pulses/h) - During Infusion | Reference |
| Continuous Infusion | 4 μg/kg·h | 22.5 h | 5.4 ± 0.7 | 20.8 ± 4.9 | N/A (pulses obscured) | N/A (pulses obscured) | |
| Continuous Infusion | 1.5 μg/kg·h | 9 h | 5.2 ± 0.8 | 14.1 ± 1.7 | 0.7 ± 0.1 | 1.0 ± 0.2 | |
| Pulsatile Injection (iv) | 30 nmol/kg (4 boluses) | 75-min intervals | - | Sustained LH pulses with each injection | - | - |
Table 2: Gonadotropin Response to Continuous Intracerebroventricular Kisspeptin-10 Infusion in Female Rats
| Animal Model | Infusion Duration | Serum LH Response | Serum FSH Response | Reference |
| Adult Female Rats | >48 hours | Transient elevation followed by normalization | Persistently heightened | |
| Pubertal Female Rats | 7 days | Persistently elevated | Persistently elevated | |
| Underfed Adult Female Rats | >48 hours | Prolonged elevation compared to fed rats | Shortened duration of response compared to fed rats |
Experimental Protocols
1. Continuous Intracerebroventricular (ICV) Infusion in Female Rats
-
Animals: Adult or pubertal female Wistar rats.
-
Surgery: Rats are anesthetized and stereotaxically implanted with a cannula into the lateral cerebral ventricle. The cannula is connected via tubing to an osmotic minipump (e.g., Alzet model 2001) placed subcutaneously on the back of the animal.
-
Drug Preparation: Kisspeptin-10 is dissolved in sterile physiological saline.
-
Infusion: The minipump delivers a continuous infusion of Kisspeptin-10 (e.g., 7.5 nmol/day) or vehicle for the desired duration (e.g., 7 days).
-
Sample Collection: Blood samples can be collected via tail tipping or cardiac puncture at specified time points for hormone analysis.
-
Hormone Analysis: Serum LH and FSH concentrations are measured using a specific radioimmunoassay (RIA).
2. Continuous Intravenous (IV) Infusion in Male Subjects (Human study for reference)
-
Subjects: Healthy male volunteers.
-
Procedure: An intravenous cannula is inserted into a forearm vein for infusion and another in the contralateral arm for blood sampling.
-
Drug Preparation: Lyophilized Kisspeptin-10 is diluted in sterile normal saline.
-
Infusion: A continuous intravenous infusion of Kisspeptin-10 (e.g., 1.5 or 4 μg/kg·h) or vehicle is administered using an infusion pump for a specified duration (e.g., 9 to 22.5 hours).
-
Sample Collection: Blood samples are collected at regular intervals (e.g., every 10 minutes) for pulsatility analysis.
-
Hormone Analysis: Serum LH and testosterone concentrations are measured. LH pulsatility is determined using deconvolution analysis.
Visualizations
Caption: KISS1R signaling and desensitization pathway.
Caption: Workflow for continuous Kisspeptin-10 infusion.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Desensitization of gonadotropin responses to kisspeptin in the female rat: analyses of LH and FSH secretion at different developmental and metabolic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pulsatile kisspeptin effectively stimulates gonadotropin-releasing hormone (GnRH)-producing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kisspeptin-10 Rat (TFA) Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome the poor solubility of Kisspeptin-10 rat (TFA salt) in physiological buffers.
Troubleshooting Guide: Precipitate Formation
A common issue encountered is the formation of a precipitate when attempting to dissolve lyophilized Kisspeptin-10 directly into a physiological buffer. The following guide offers solutions to this problem.
| Possible Cause | Recommended Solution | Key Considerations |
| High Peptide Concentration | Dissolve the peptide in a minimal amount of a suitable initial solvent to create a concentrated stock, then dilute it into the final buffer. | The final concentration of the initial solvent should be low enough to not interfere with the experiment (e.g., <1% for DMSO).[1] |
| pH is Near the Isoelectric Point (pI) | Adjust the pH of the buffer to be at least 2 units away from the peptide's pI. Since Kisspeptin-10 is a basic peptide, using a slightly acidic buffer (e.g., pH 4-6) will increase its net positive charge and enhance solubility.[2] | The peptide's pI is the pH at which it has a net neutral charge, leading to minimal solubility.[2] |
| Inappropriate Buffer System | Experiment with different buffer components (e.g., Tris vs. Phosphate). Sometimes, the specific ions in a buffer can impact peptide solubility. | Always centrifuge your final peptide solution to pellet any undissolved material before use in experiments.[1][3] |
| Peptide Aggregation | Use sonication or gentle warming to aid dissolution. | Sonication helps to break up aggregates and improve dissolution. Avoid excessive heat, which can degrade the peptide. |
| Trifluoroacetate (TFA) Counter-ion Interference | The TFA salt, a remnant from peptide synthesis, can affect pH and solubility. Consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. | TFA can inhibit cell growth and interfere with biological assays, making counter-ion exchange crucial for sensitive applications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for reconstituting Kisspeptin-10 rat (TFA)?
It is recommended to first reconstitute lyophilized Kisspeptin-10 in sterile, deionized water at a concentration of at least 100 µg/mL. For peptides that are difficult to dissolve in water, trying a 10%-30% acetic acid solution is a good next step for basic peptides like Kisspeptin-10. As a last resort for highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then carefully diluted into the aqueous buffer.
Q2: How can I perform a counter-ion exchange to remove TFA?
Residual TFA from HPLC purification can interfere with biological assays. A common method to replace it with a more biocompatible counter-ion, such as acetate, is through repeated lyophilization.
Experimental Protocol: TFA to Acetate Exchange
-
Dissolve the TFA-peptide salt in a 10% aqueous acetic acid solution.
-
Freeze the solution and lyophilize it until a dry powder is obtained. This removes the water and excess acetic acid, leaving the peptide as an acetate salt.
-
To ensure complete exchange, repeat this process of dissolution in 10% acetic acid and lyophilization 2-3 times.
-
The final product will be the peptide with acetate as the counter-ion.
Caption: A workflow for exchanging TFA counter-ions with acetate.
Q3: What additives can be used to improve solubility in my physiological buffer?
If adjusting pH and concentration is insufficient, certain additives or co-solvents can be tested. Their compatibility with your specific assay must be verified.
| Additive / Co-solvent | Typical Working Concentration | Mechanism of Action | Primary Considerations |
| DMSO (Dimethyl sulfoxide) | < 1% (v/v) | Organic co-solvent that disrupts hydrophobic interactions. | Can be toxic to cells at higher concentrations; verify tolerance in your specific cell line. |
| Urea | 6 M | Denaturing agent that disrupts the hydrogen bond network, reducing aggregation. | Interferes with most biological systems and protein structures. |
| Guanidine-HCl | 6 M | Strong denaturant that reduces peptide aggregation. | Can denature other proteins in your assay; use is limited. |
Q4: What is the known solubility of Kisspeptin-10 in water?
Several suppliers report that Kisspeptin-10 (rat or human) is soluble in water up to 1 or 2 mg/mL. It is always recommended to perform a small-scale solubility test with a portion of your peptide before dissolving the entire sample.
Q5: What is the signaling pathway activated by Kisspeptin-10?
Kisspeptin-10 is the endogenous ligand for the G-protein coupled receptor GPR54 (also known as KISS1R). Binding of Kisspeptin-10 to GPR54 primarily activates the Gαq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG. IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses, most notably the stimulation of Gonadotropin-Releasing Hormone (GnRH) secretion.
Caption: The GPR54 signaling cascade activated by Kisspeptin-10.
References
Technical Support Center: Electrophysiological Recordings with Kisspeptin-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kisspeptin-10 in electrophysiological studies. The information is tailored for researchers, scientists, and drug development professionals to address the variability and challenges encountered during these experiments.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiological recordings with Kisspeptin-10 in a question-and-answer format.
Question: Why am I observing a significant variability in the response of neurons to Kisspeptin-10 application across different cells and even in the same cell over time?
Answer: Variability in neuronal responses to Kisspeptin-10 is a well-documented challenge. Several factors can contribute to this:
-
Receptor Desensitization: The Kisspeptin receptor (KISS1R) is a G-protein coupled receptor (GPCR) that can undergo rapid desensitization upon prolonged or repeated exposure to its ligand. This can lead to a diminished or absent response to subsequent applications of Kisspeptin-10.[1] Continuous infusion of kisspeptin-10 in female rats leads to a transient increase in luteinizing hormone (LH) followed by a rapid decrease, suggesting desensitization at a level upstream of the pituitary.[2]
-
Slice Health and Preparation: The viability and health of the brain slice preparation are critical. Poor slice health can lead to inconsistent neuronal responses. Ensure optimal slicing conditions, including ice-cold, oxygenated slicing solution and adequate recovery time.
-
Endogenous Kisspeptin Tone: The level of endogenous kisspeptin signaling in the slice preparation can influence the response to exogenous application. This tone can vary depending on the physiological state of the animal from which the tissue was obtained.
-
Indirect Effects: Kisspeptin-10 may have indirect effects on the recorded neuron by modulating the activity of other neurons within the slice, which can add to the variability of the response.[1] For instance, Kisspeptin-10 has been shown to modify glutamatergic input to vasopressin neurons.[1]
Question: I am unable to get a repeatable response to Kisspeptin-10 in my brain slice recordings. After the first application, subsequent applications have little to no effect. How can I address this?
Answer: The long-lasting and often non-repeatable nature of Kisspeptin-10's effects in brain slice preparations is a known characteristic.[1] This is likely due to receptor desensitization and the complex intracellular signaling pathways that are activated.
To mitigate this, consider the following:
-
Single Application per Slice: Due to the potent and prolonged effects, it is often advisable to perform only one application of Kisspeptin-10 per slice to ensure a robust and reliable initial response.
-
Extended Washout Periods: If multiple applications are necessary, allow for very long washout periods (e.g., over an hour) to permit the receptor and signaling pathways to return to a basal state. However, complete recovery may not always be possible.
-
Use of Antagonists: To confirm the specificity of the initial response, a KISS1R antagonist like peptide 234 can be used to block the effect of a subsequent Kisspeptin-10 application.
-
Lower Concentrations: Using the lowest effective concentration of Kisspeptin-10 may help to reduce the extent of receptor desensitization. The EC50 for Kisspeptin's effect on GnRH neurons is in the low nanomolar range (3-5 nM).
Question: My recorded neuron shows a biphasic or complex response to Kisspeptin-10. What is the underlying mechanism?
Answer: Kisspeptin-10 can induce complex cellular responses, including biphasic changes in intracellular calcium. This is due to the activation of multiple intracellular signaling pathways. The initial, rapid phase is often attributed to the release of calcium from internal stores, while the sustained phase can be due to the influx of extracellular calcium through channels like TRPC4. The activation of different ion channels with varying kinetics contributes to the complex electrophysiological response.
Question: What are the expected quantitative effects of Kisspeptin-10 on GnRH neurons in terms of membrane potential and firing rate?
Answer: The application of Kisspeptin-10 typically causes a robust and prolonged depolarization of GnRH neurons, often accompanied by a significant increase in action potential firing. The table below summarizes quantitative data from published studies.
Frequently Asked Questions (FAQs)
What is the primary signaling pathway activated by Kisspeptin-10 in neurons?
Kisspeptin-10 binds to the G-protein coupled receptor KISS1R, which primarily couples to the Gαq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately modulates the activity of several ion channels, including the opening of non-selective cation channels like TRPC4 and the closure of inward rectifier potassium channels, resulting in neuronal depolarization and increased excitability.
What are the recommended compositions for slicing and recording solutions for Kisspeptin-10 electrophysiology?
The following are example compositions for artificial cerebrospinal fluid (aCSF) for slicing and recording, based on published protocols. Researchers should optimize these based on their specific experimental conditions.
| Slicing Solution (in mM) | Recording aCSF (in mM) |
| Sucrose: 238 | NaCl: 124 |
| KCl: 2.5 | KCl: 2.8 |
| NaHCO₃: 26 | NaHCO₃: 26 |
| NaH₂PO₄: 1.0 | NaH₂PO₄: 1.25 |
| Glucose: 10 | Glucose: 5 |
| CaCl₂: 1.0 | CaCl₂: 2.5 |
| MgCl₂: 5.0 | MgSO₄: 1.2 |
Note: Both solutions should be continuously bubbled with 95% O₂ / 5% CO₂. The slicing solution should be kept ice-cold.
Data Presentation
The following tables summarize quantitative data on the electrophysiological effects of Kisspeptin-10 on GnRH neurons.
Table 1: Effect of Kisspeptin-10 on GnRH Neuron Membrane Potential and Firing Rate
| Kisspeptin-10 Concentration | Animal Model | Mean Depolarization (mV) | Change in Firing Rate | Reference |
| 100 nM | Adult Male & Female Mice | 6.4 ± 0.9 | 87.1 ± 4.3% increase | |
| 100 nM | Adult Male & Female Mice | 6.2 ± 1.3 | 84 ± 6% increase | |
| 10 nM | OVX Female Mice | - | From 1.1 ± 0.2 Hz to 1.9 ± 0.4 Hz | |
| 1 nM | OVX+E Female Mice | - | Significant increase | |
| 10-100 nM | Adult Male & Female Mice | Potent, long-lasting depolarization | Intense and prolonged activation |
Table 2: Kisspeptin-10 Induced Inward Current in GnRH Neurons
| Condition | Animal Model | Mean Change in Holding Current (pA) | Reference |
| Kisspeptin (10 nM) | OVX Female Mice | ~15 | |
| Kisspeptin (10 nM) | OVX+E Female Mice | ~25 |
Experimental Protocols
A detailed methodology for whole-cell patch-clamp recording of Kisspeptin-10's effects on neurons is provided below. This protocol is a general guideline and may require optimization.
Detailed Steps:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols, followed by decapitation.
-
Brain Extraction and Slicing: Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution. Cut coronal or sagittal slices (typically 200-300 µm thick) containing the region of interest (e.g., hypothalamus) using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least one hour to allow for recovery.
-
Slice Transfer: Move a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a rate of 1-2 ml/min.
-
Neuron Identification: Identify target neurons using appropriate microscopy techniques (e.g., fluorescence for genetically labeled neurons like GnRH-GFP).
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with an appropriate internal solution.
-
Approach the target neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording: Record the baseline electrical activity of the neuron (e.g., resting membrane potential, spontaneous firing) for a stable period before drug application.
-
Kisspeptin-10 Application: Bath-apply Kisspeptin-10 at the desired concentration.
-
Record Response: Record the changes in membrane potential, firing rate, and/or ionic currents in response to Kisspeptin-10.
-
Washout: Perfuse the slice with drug-free aCSF to wash out the Kisspeptin-10. As noted in the troubleshooting section, a return to baseline may be slow or incomplete.
References
- 1. Kisspeptin Regulation of Neuronal Activity throughout the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of gonadotropin responses to kisspeptin in the female rat: analyses of LH and FSH secretion at different developmental and metabolic states - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of Kisspeptin-10 in Rats
Welcome to the technical support center for researchers working with Kisspeptin-10 (KP-10). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in-vivo half-life of KP-10 in rats.
Frequently Asked Questions (FAQs)
Q1: Why is the in-vivo half-life of native Kisspeptin-10 so short in rats?
A1: Native Kisspeptin-10 has a very short circulating half-life in rats, becoming undetectable in plasma as soon as 30 minutes after intravenous administration[1][2]. This rapid clearance is primarily due to two factors:
-
Enzymatic Degradation: KP-10 is highly susceptible to enzymatic degradation by proteases present in the blood[3][4]. A principal decomposition product has been identified as the N-terminal tyrosine-deleted KP-10, indicating that the N-terminus is a key site for proteolytic cleavage[1].
-
Renal Clearance: Like most small peptides, KP-10 is subject to rapid renal filtration and excretion due to its low molecular weight.
Q2: What are the main strategies to extend the in-vivo half-life of Kisspeptin-10?
A2: Several strategies can be employed to prolong the half-life of KP-10. These can be broadly categorized as:
-
Peptide Modification: This involves altering the amino acid sequence to enhance stability against enzymatic degradation.
-
Bioconjugation: This strategy increases the hydrodynamic volume of the peptide to reduce renal clearance. Common approaches include PEGylation (attaching polyethylene glycol chains) and fusion to larger proteins like albumin or the Fc fragment of immunoglobulins.
-
Formulation Strategies: Optimizing the formulation can improve peptide stability in solution and potentially lead to a more sustained release profile.
Q3: Are there any known Kisspeptin-10 analogues with an extended half-life?
A3: Yes, researchers have developed several KP-10 analogues with improved in-vivo stability and duration of action. A notable example is an analog where the N-terminal tyrosine is replaced with a D-Tyrosine ([dY]1KP-10). This modification makes the peptide less susceptible to cleavage, leading to greater in-vivo bioactivity compared to the native KP-10. Other rationally designed analogues, such as KISS1-305 and TAK-448, have also been developed to resist degradation by plasma proteases while retaining potent agonistic activity at the KISS1R.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of Kisspeptin-10 activity in vivo. | Native KP-10 is being rapidly degraded by proteases. | 1. Switch to a stabilized analogue: Utilize a modified peptide such as [dY]1KP-10 or other commercially available stabilized analogues. 2. Implement bioconjugation: Consider PEGylation or fusion of KP-10 to a larger carrier protein like albumin to shield it from proteases and reduce renal clearance. |
| Inconsistent results between experimental batches. | Peptide instability in the formulation. | 1. Optimize formulation pH: The stability of peptides in solution is often pH-dependent. Conduct pH stability studies to determine the optimal pH for your KP-10 formulation. 2. Use appropriate buffers and excipients: Select buffers that are known to enhance peptide stability. The addition of excipients like polyols may also be beneficial. 3. Aliquot and store properly: To avoid repeated freeze-thaw cycles, aliquot the peptide solution upon reconstitution and store at -20°C or -80°C. |
| Low bioavailability after subcutaneous administration. | Potential degradation of KP-10 in the subcutaneous tissue. | 1. Consider alternative administration routes: Intravenous infusion can provide a more sustained and direct delivery into the circulation. 2. Formulate for sustained release: Explore the use of formulation strategies that provide a slower, more controlled release of the peptide from the injection site. |
Quantitative Data Summary
Table 1: In-Vitro Stability of Kisspeptin-10
| Temperature | Half-life (minutes) | Reference |
| 4°C | 6.8 | |
| 25°C | 2.9 | |
| 37°C | 1.7 |
Table 2: Pharmacokinetic Parameters of Kisspeptin Peptides
| Peptide | Half-life in Circulation | Species | Reference |
| Kisspeptin-10 | Undetectable after 30 min (IV) | Rat | |
| Kisspeptin-10 | ~4 minutes (IV) | Human | |
| Kisspeptin-54 | ~32 minutes | Mouse | |
| Kisspeptin-54 | ~28 minutes | Human |
Experimental Protocols
Protocol 1: Evaluation of Kisspeptin-10 Analogue Bioactivity in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Peptide Preparation: Dissolve native KP-10 and the analogue (e.g., [dY]1KP-10) in sterile saline to the desired concentration.
-
Administration: Administer the peptides via intraperitoneal (IP) or intravenous (IV) injection. Include a vehicle control group (saline only).
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points post-injection (e.g., 0, 15, 30, 60, 120 minutes).
-
Hormone Analysis: Centrifuge blood samples to separate plasma. Analyze plasma luteinizing hormone (LH) and testosterone levels using commercially available ELISA or RIA kits.
-
Data Analysis: Compare the time course and magnitude of LH and testosterone responses between the native KP-10 and the analogue-treated groups to assess in-vivo bioactivity and duration of action.
Protocol 2: Pharmacokinetic Analysis of Kisspeptin-10 in Rats
-
Animal Model: Cannulated adult male rats to facilitate serial blood sampling.
-
Peptide Administration: Administer a single intravenous bolus of KP-10 at a known dose (e.g., 1.0 mg/kg).
-
Blood Sampling: Collect serial blood samples at frequent intervals (e.g., 1, 2, 5, 10, 15, 30 minutes) post-injection.
-
Sample Processing: Immediately place blood samples on ice and centrifuge to obtain plasma. Add protease inhibitors to prevent ex-vivo degradation.
-
Quantification: Analyze plasma concentrations of KP-10 using a validated and sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
Visualizations
Caption: Kisspeptin signaling pathway for gonadotropin release.
Caption: Strategies to improve the in-vivo half-life of Kisspeptin-10.
Caption: Experimental workflow for pharmacokinetic analysis of Kisspeptin-10.
References
- 1. LC-MS/MS quantification of a neuropeptide fragment kisspeptin-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mitigating potential off-target effects of high Kisspeptin-10 concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin-10. The following information is intended to help mitigate potential off-target effects and overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of Kisspeptin-10?
Kisspeptin-10 primarily signals through its cognate G protein-coupled receptor, GPR54 (also known as KISS1R).[1][2] This interaction predominantly activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[2][3][4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately modulates the secretion of gonadotropin-releasing hormone (GnRH).
Q2: What are the known off-target or concentration-dependent effects of Kisspeptin-10?
High concentrations of Kisspeptin-10 can lead to several effects that may be considered "off-target" or undesirable for specific experimental aims:
-
Receptor Desensitization (Tachyphylaxis): Continuous or high-dose administration of Kisspeptin-10 can lead to a rapid decrease in receptor responsiveness, a phenomenon known as tachyphylaxis or desensitization. This can result in a diminished or absent physiological response, such as a sub-maximal luteinizing hormone (LH) surge, despite the presence of the ligand.
-
Cytotoxicity: Some studies have reported that high concentrations of Kisspeptin-10 may exhibit cytotoxic effects in certain cell lines, including cancer cells.
-
Biphasic Effects on Cell Migration and Proliferation: The effect of Kisspeptin-10 on cell migration and proliferation can be concentration-dependent. For instance, lower concentrations (e.g., 100 nM) have been shown to increase migration and proliferation of endothelial cells and mesenchymal stem cells, while higher concentrations (e.g., 500 nM) can have an inhibitory effect.
-
Activation of Other Signaling Pathways: Besides the canonical Gαq/11 pathway, Kisspeptin-10 can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways. The engagement of these pathways may be cell-type specific and concentration-dependent, potentially leading to unintended cellular responses.
Q3: How can I mitigate receptor desensitization in my experiments?
To minimize receptor desensitization, consider the following strategies:
-
Dose Optimization: Conduct a dose-response study to identify the lowest effective concentration of Kisspeptin-10 that elicits the desired physiological response without inducing desensitization.
-
Pulsatile vs. Continuous Administration: In vivo, pulsatile administration that mimics the natural secretion pattern of kisspeptin is less likely to cause receptor desensitization compared to continuous infusion.
-
Allow for Washout Periods: In in-vitro experiments, ensure adequate washout periods between treatments to allow for receptor resensitization.
Troubleshooting Guides
Problem 1: Diminished or no LH/FSH response after repeated Kisspeptin-10 administration.
-
Possible Cause: Receptor desensitization due to high concentrations or continuous exposure.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your Kisspeptin-10 concentration and administration frequency with published protocols. Studies in men have shown a reduced LH response at a 3 µg/kg bolus dose compared to 1 µg/kg, suggesting desensitization at higher doses.
-
Implement Pulsatile Dosing: If using continuous infusion, switch to a pulsatile delivery system to more closely mimic physiological conditions.
-
Incorporate Rest Periods: For in vitro cell culture experiments, increase the duration between Kisspeptin-10 treatments to allow for receptor recovery.
-
Verify Peptide Integrity: Ensure the proper storage and handling of your Kisspeptin-10 stock to rule out degradation.
-
Problem 2: Inconsistent results in cell migration or proliferation assays.
-
Possible Cause: Biphasic effect of Kisspeptin-10 where low and high concentrations produce opposite effects.
-
Troubleshooting Steps:
-
Perform a Wide-Range Concentration Curve: Test a broad range of Kisspeptin-10 concentrations (e.g., from picomolar to micromolar) to fully characterize its effect on your specific cell type. Studies on endothelial cells have shown increased migration at 100 nM but decreased migration at higher concentrations.
-
Careful Concentration Selection: Based on your concentration-response curve, select a concentration that consistently produces the desired effect for subsequent experiments.
-
Control for Cell Density: Ensure consistent cell seeding density across all experiments, as this can influence proliferation and migration rates.
-
Problem 3: Unexpected cell death at high Kisspeptin-10 concentrations.
-
Possible Cause: Cytotoxicity induced by high concentrations of Kisspeptin-10.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the toxic concentration range of Kisspeptin-10 for your specific cell line.
-
Lower the Treatment Concentration: Adjust your experimental concentrations to be well below the determined cytotoxic threshold.
-
Consider the Vehicle Control: Ensure that the vehicle used to dissolve Kisspeptin-10 is not contributing to cell death.
-
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous Bolus Kisspeptin-10 on Serum LH in Healthy Men
| Kisspeptin-10 Dose (µg/kg) | Mean Peak LH (IU/liter) | Time to Peak | Statistical Significance vs. Vehicle |
| Vehicle | N/A | N/A | N/A |
| 0.01 | - | - | Not Significant |
| 0.03 | - | - | P < 0.01 |
| 0.1 | - | - | P < 0.01 |
| 0.3 | - | - | P < 0.01 |
| 1.0 | 12.4 ± 1.7 | 30 min | P < 0.001 |
| 3.0 | Reduced response vs. 1 µg/kg | - | Not significant vs. vehicle, P < 0.05 vs. 1 µg/kg |
Data summarized from George et al., 2011.
Table 2: Concentration-Dependent Effects of Kisspeptin-10 on Human Umbilical Vein Endothelial Cell (HUVEC) Migration and Proliferation
| Kisspeptin-10 Concentration (nM) | Effect on Migration | Effect on Proliferation |
| 10 | Increased | Increased |
| 100 | Increased (Peak) | Increased (Peak) |
| 500 | Decreased | Decreased |
Data summarized from Hiden et al., 2015.
Experimental Protocols
Protocol 1: In Vivo Kisspeptin-10 Dose-Response Study in Humans
-
Objective: To determine the dose-dependent effect of Kisspeptin-10 on gonadotropin secretion.
-
Methodology:
-
Recruit healthy male volunteers.
-
On separate study visits, administer intravenous (IV) bolus doses of Kisspeptin-10 (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, and 3.0 µg/kg) or vehicle (normal saline) in a randomized, single-blind fashion.
-
Collect blood samples at baseline (e.g., -60, -30, 0 minutes) and at various time points post-injection (e.g., 10, 20, 30, 45, 60, 90, 120, 180 minutes).
-
Process blood samples to separate serum or plasma and store at -80°C until analysis.
-
Measure serum LH, FSH, and testosterone concentrations using appropriate immunoassays.
-
Analyze the data to determine the area under the curve (AUC) and peak hormone concentrations for each dose.
-
Protocol 2: In Vitro Cell Migration Assay (Transwell Assay)
-
Objective: To assess the effect of different concentrations of Kisspeptin-10 on cell migration.
-
Methodology:
-
Culture cells (e.g., HUVECs) to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Seed the starved cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.
-
In the lower chamber, add serum-free medium containing different concentrations of Kisspeptin-10 (e.g., 10 nM, 100 nM, 500 nM) or vehicle control.
-
Incubate for a suitable period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic potential of high concentrations of Kisspeptin-10.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 15,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Kisspeptin-10 (e.g., 10, 100, 250, 500 nM) and a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 hours).
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Canonical Kisspeptin-10/GPR54 signaling pathway.
Caption: Troubleshooting workflow for Kisspeptin-10 experiments.
Caption: General experimental workflow for a dose-response study.
References
- 1. lifewellmd.com [lifewellmd.com]
- 2. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders [e-enm.org]
- 4. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Kisspeptin-10 Dosing and Administration in Rats: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kisspeptin-10 in rat models. The information is tailored for scientists and drug development professionals to ensure accurate and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: How does the optimal dosage of Kisspeptin-10 vary between different rat strains, such as Wistar and Sprague-Dawley?
Currently, there is a lack of direct comparative studies investigating the dose-response of Kisspeptin-10 in Wistar versus Sprague-Dawley rats. The available literature typically reports experiments conducted on a single strain. Therefore, it is recommended to perform a pilot dose-response study to determine the optimal dosage for the specific strain and experimental conditions being used. The provided data tables summarize effective dosages reported for each strain in various studies.
Q2: Are there significant sex-based differences in the response to Kisspeptin-10 that necessitate dosage adjustments?
Yes, the response to kisspeptins can be sexually dimorphic. In rodents, estrogen can induce a surge in Luteinizing Hormone (LH) in females but not in males, and this is linked to the sexually dimorphic nature of kisspeptin neurons in the anteroventral periventricular nucleus (AVPV).[1] While specific dosage adjustments for male versus female rats are not extensively documented, it is crucial to consider the sex of the animals and the hormonal state of females (e.g., stage of the estrous cycle) as these factors can influence the magnitude of the gonadotropin response.
Q3: What is the primary mechanism of action for Kisspeptin-10 in stimulating gonadotropin release?
Kisspeptin-10 acts as a potent agonist for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R). These receptors are expressed on Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.[2][3] Binding of Kisspeptin-10 to KISS1R stimulates GnRH secretion, which in turn acts on the anterior pituitary to release LH and Follicle-Stimulating Hormone (FSH).[2][4]
Q4: Can continuous administration of Kisspeptin-10 lead to desensitization of the gonadotropic response?
Yes, continuous or repeated administration of Kisspeptin-10 can lead to a desensitization of the LH response. Studies in female rats have shown that while an initial infusion of Kisspeptin-10 induces a transient elevation in serum LH, this is followed by a rapid decrease and normalization of LH levels. However, FSH levels may remain persistently elevated. This suggests that the desensitization occurs upstream of the pituitary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant LH/Testosterone response | - Incorrect Dosage: The administered dose may be too low for the specific rat strain, sex, or experimental conditions. - Improper Administration: Issues with the injection technique (e.g., incorrect placement of ICV cannula, leakage from IP injection). - Peptide Degradation: Kisspeptin-10 may have degraded due to improper storage or handling. | - Conduct a dose-response study to determine the effective dose. - Verify the administration technique and ensure proper vehicle selection. - Store Kisspeptin-10 according to the manufacturer's instructions (typically lyophilized at -20°C and reconstituted shortly before use). |
| High variability in results | - Animal-to-animal variation: Inherent biological differences between individual rats. - Inconsistent Administration: Variations in injection volume or timing. - Hormonal Fluctuations (in females): Different stages of the estrous cycle can significantly impact the response to Kisspeptin-10. | - Increase the number of animals per group to improve statistical power. - Standardize the administration protocol meticulously. - For female rats, monitor the estrous cycle and administer Kisspeptin-10 at a consistent stage. |
| Unexpected side effects (e.g., behavioral changes) | - Off-target effects: Kisspeptin receptors are also found in other brain regions outside the hypothalamus. - Stress from handling and injection: The experimental procedure itself can induce a stress response. | - Consider the potential for non-reproductive effects of Kisspeptin-10 in the interpretation of results. - Habituate the animals to the handling and injection procedures before the experiment. |
| Diminished response with repeated administration | - Receptor Desensitization: Continuous or frequent stimulation of KISS1R can lead to receptor downregulation or desensitization. | - If a sustained response is required, consider a pulsatile administration protocol rather than continuous infusion. - Allow for a sufficient washout period between administrations. |
Data Presentation
Kisspeptin-10 Dosage and Hormonal Response in Male Rats
| Rat Strain | Administration Route | Dosage | Observed Effect on LH | Observed Effect on Testosterone | Reference |
| Wistar | Intracerebroventricular (ICV) | 50 pmol | Significantly higher than control | Significantly higher than control | |
| Not Specified | Intravenous (IV) | 0.3 nmol/kg | Robust LH bursts | Not specified | |
| Not Specified | Intravenous (IV) | 3.0 nmol/kg | Maximal LH response | Not specified | |
| Not Specified | Intravenous (IV) | 30 nmol/kg | Maximal LH response | Not specified | |
| Sprague-Dawley | Intraperitoneal (IP) | 10 pg (twice daily for 12 days) | No significant change | No significant change | |
| Sprague-Dawley | Intraperitoneal (IP) | 1 ng (twice daily for 12 days) | Significantly reduced | Significantly reduced | |
| Sprague-Dawley | Intraperitoneal (IP) | 1 µg (twice daily for 12 days) | Significantly reduced | Significantly reduced |
Kisspeptin-10 Dosage and Hormonal Response in Female Rats
| Rat Strain | Administration Route | Dosage | Observed Effect on LH | Observed Effect on FSH | Reference |
| Wistar | Intracerebral Infusion (continuous) | Not specified | Transient elevation followed by normalization | Persistently heightened |
Experimental Protocols
Intravenous (IV) Administration (based on Navarro et al., 2004)
-
Animal Preparation: Adult male rats are cannulated in the jugular vein under anesthesia and allowed to recover.
-
Kisspeptin-10 Preparation: Lyophilized Kisspeptin-10 is dissolved in sterile saline to the desired concentration.
-
Administration: A single bolus of Kisspeptin-10 solution is administered via the jugular vein cannula. Doses can range from 0.3 to 30 nmol/kg body weight.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 15 minutes) post-injection to measure hormone levels.
Intraperitoneal (IP) Administration (based on Wahab et al., 2011)
-
Animal Preparation: Prepubertal male Sprague-Dawley rats are used.
-
Kisspeptin-10 Preparation: Kisspeptin-10 is dissolved in a suitable vehicle (e.g., saline).
-
Administration: Kisspeptin-10 is administered via intraperitoneal injection. The study cited used a twice-daily administration for 12 days with doses of 10 pg, 1 ng, and 1 µg per injection.
-
Hormone Analysis: At the end of the treatment period, plasma is collected for LH and testosterone measurement.
Intracerebroventricular (ICV) Administration (based on Sahin et al., 2024)
-
Animal Preparation: Adult male Wistar rats are anesthetized and a guide cannula is stereotaxically implanted into the lateral ventricle. Animals are allowed to recover for at least one week.
-
Kisspeptin-10 Preparation: Kisspeptin-10 is dissolved in artificial cerebrospinal fluid (aCSF).
-
Administration: A microinjection pump is used to deliver a specific volume of the Kisspeptin-10 solution (e.g., 50 pmol in 5 µL) into the lateral ventricle over a defined period.
-
Post-injection Monitoring: Following the injection, blood and tissue samples can be collected for hormonal and immunohistochemical analysis.
Visualizations
References
- 1. Sexual differentiation of kisspeptin neurons responsible for sex difference in gonadotropin release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]
Validation & Comparative
Kisspeptin-10 vs. Kisspeptin-54: A Comparative In Vivo Efficacy Guide for Researchers
For researchers and professionals in drug development, understanding the nuances of kisspeptin analogues is critical for advancing reproductive health research. This guide provides an objective, data-driven comparison of Kisspeptin-10 and Kisspeptin-54, focusing on their in vivo efficacy in rat models.
Kisspeptins, a family of peptides encoded by the KISS1 gene, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis. By binding to their cognate receptor, KISS1R (formerly GPR54), they potently stimulate the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The two most commonly studied isoforms, the full-length Kisspeptin-54 and its C-terminal decapeptide fragment Kisspeptin-10, exhibit distinct pharmacokinetic and pharmacodynamic profiles in vivo. This guide synthesizes key experimental findings to delineate these differences.
Data Presentation: Quantitative Comparison
The in vivo efficacy of Kisspeptin-10 and Kisspeptin-54 (or its rat equivalent, Kisspeptin-52) has been evaluated primarily through their ability to stimulate LH secretion. The following tables summarize key quantitative data from comparative studies in male rats.
| Parameter | Kisspeptin-10 | Kisspeptin-52/54 | Study Details |
| Route of Administration | Intravenous (IV) | Intravenous (IV) | Male Rats |
| Dose | 3.0 nmol/kg | 3.0 nmol/kg | Equimolar doses |
| Peak LH Response | Similar peak levels to Kisspeptin-52 | Similar peak levels to Kisspeptin-10 | [1] |
| Duration of LH Elevation | Return to baseline by 75-90 min | Significantly higher than Kisspeptin-10 between 60-120 min | [1] |
| Integrated LH Response (120 min) | Lower | ~30% greater than Kisspeptin-10 | [2] |
Table 1: Comparative Efficacy of Intravenous Kisspeptin-10 and Kisspeptin-52 in Male Rats [1][2]
| Parameter | Kisspeptin-10 | Kisspeptin-54 | Study Details |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC) | Male Rats |
| Dose | 1 or 50 nmol | 1 or 50 nmol | Equimolar doses |
| LH Secretion | Lower | ~6-fold greater than Kisspeptin-10 |
Table 2: Comparative Efficacy of Subcutaneous Kisspeptin-10 and Kisspeptin-54 in Male Rats
| Parameter | Kisspeptin-10 | Kisspeptin-54 | Study Details |
| Species | Mouse | Mouse | N/A |
| Half-life | ~4 minutes | ~32 minutes |
Table 3: Pharmacokinetic Parameters of Kisspeptin-10 and Kisspeptin-54 in Male Mice (Note: Rat-specific pharmacokinetic data is limited; mouse data is presented as a proxy.)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used in the key comparative studies cited.
Intravenous Administration Protocol
A study comparing the dynamic LH responses to intravenous administration of Kisspeptin-10 and Kisspeptin-52 was conducted in conscious, freely moving male rats.
-
Animal Model: Adult male Wistar rats.
-
Surgical Preparation: Animals were implanted with intracardiac cannulae for blood sampling and administration of peptides.
-
Experimental Procedure:
-
Rats were habituated to the experimental conditions.
-
A single intravenous bolus of either Kisspeptin-10 (3.0 nmol/kg) or Kisspeptin-52 (3.0 nmol/kg) was administered.
-
Serial blood samples were collected every 15 minutes for a period of 120 minutes post-injection.
-
-
Hormone Analysis: Serum LH concentrations were determined by a double-antibody radioimmunoassay.
Subcutaneous Administration Protocol
The comparative effects of subcutaneous administration of Kisspeptin-10 and Kisspeptin-54 were also investigated in male rats.
-
Animal Model: Adult male Wistar rats.
-
Experimental Procedure:
-
Animals received a single subcutaneous injection of either Kisspeptin-10 (1 or 50 nmol) or Kisspeptin-54 (1 or 50 nmol).
-
Blood samples were collected at a specified time point post-injection.
-
-
Hormone Analysis: Plasma LH levels were measured to determine the gonadotropin response.
Mandatory Visualizations
Kisspeptin Signaling Pathway in a GnRH Neuron
Caption: Kisspeptin signaling cascade in a GnRH neuron.
Comparative Experimental Workflow
Caption: Workflow for comparing Kisspeptin-10 and -54 efficacy.
References
A Comparative Analysis of the Potency of Kisspeptin-10 and GnRH Agonists in Stimulating Gonadotropin Secretion in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Kisspeptin-10 and Gonadotropin-Releasing Hormone (GnRH) agonists in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in rats. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
At a Glance: Kisspeptin-10 vs. GnRH Agonists
| Feature | Kisspeptin-10 | GnRH Agonists (e.g., Leuprolide) |
| Mechanism of Action | Acts upstream on GnRH neurons in the hypothalamus to stimulate GnRH release.[1][2][3][4] | Act directly on GnRH receptors on pituitary gonadotrophs.[5] |
| Primary Site of Action | Hypothalamus | Anterior Pituitary |
| Potency in Gonadotropin Release | Potent stimulator of LH and, to a lesser extent, FSH. | Generally more potent than kisspeptins in eliciting LH and FSH release. |
| Mode of Administration in Research | Intravenous (i.v.), Intracerebroventricular (i.c.v.), Subcutaneous (s.c.) | Subcutaneous (s.c.), Intravenous (i.v.) |
| Key Advantage | More physiological stimulation of the reproductive axis by acting at a higher regulatory level. | Direct and robust stimulation of the pituitary, leading to a strong gonadotropin surge. |
| Considerations | Effects are dependent on the integrity of the GnRH neuronal system. | Continuous administration leads to receptor downregulation and suppression of the reproductive axis. |
Quantitative Data Summary
Direct comparative studies on the potency of Kisspeptin-10 and specific GnRH agonists in rats are limited. However, data from various studies allow for an indirect comparison of their effects on LH and FSH secretion.
Table 1: Effect of Intravenous Kisspeptin-10 on Plasma LH and FSH in Male Rats
| Dose of Kisspeptin-10 | Peak Plasma LH Increase (ng/mL) | Time to Peak LH | Peak Plasma FSH Increase (ng/mL) | Time to Peak FSH |
| 0.3 nmol/kg | ~1.5 | ~15-30 min | Modest Increase | ~60 min |
| 3.0 nmol/kg | ~3.0 | ~15-30 min | Significant Increase | ~60 min |
| 30 nmol/kg | ~3.0 (Maximal Response) | ~15-30 min | Significant Increase | ~60 min |
Data synthesized from studies including Tovar et al. (2006). Note that the magnitude of response can vary based on the specific experimental conditions.
Table 2: Illustrative Effect of a GnRH Agonist (Leuprolide) on Serum LH and FSH in Humans
| Dose of Leuprolide | Peak Serum LH (IU/L) | Time to Peak LH | Peak Serum FSH (IU/L) | Time to Peak FSH |
| 10 µg/kg (s.c.) | Significant increase from baseline | ~4 hours | Significant increase from baseline | ~4-8 hours |
Data based on human studies with the GnRH agonist leuprolide, as direct dose-response data for leuprolide in rats was not available in the initial search. This table is for illustrative purposes to show the nature of the response to a GnRH agonist.
A study in healthy men directly comparing intravenous infusions of Kisspeptin-10 and GnRH demonstrated that GnRH was significantly more potent in stimulating both LH and FSH secretion. For instance, at a dose of 1.0 nmol/kg/h, the mean area under the curve for serum LH was approximately three-fold higher during GnRH infusion compared to Kisspeptin-10 infusion. Similarly, the FSH response was over three-fold higher with GnRH. While this is a human study, it provides strong evidence for the higher potency of direct pituitary stimulation by GnRH compared to the indirect stimulation via Kisspeptin-10. A study in male rats also suggested a greater LH response to intravenous GnRH compared to equimolar doses of Kisspeptin-10.
Signaling Pathways
The distinct mechanisms of action of Kisspeptin-10 and GnRH agonists are rooted in their different signaling pathways.
References
- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Kisspeptin-10 Effects Using the Antagonist Peptide 234
This guide provides a comprehensive comparison of Kisspeptin-10 (KP-10), a key regulator of the reproductive axis, and its antagonist, Peptide 234 (P234). It is designed for researchers, scientists, and drug development professionals to objectively evaluate the use of P234 in validating the physiological and cellular effects of KP-10. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological pathways.
Introduction to Kisspeptin-10 and Peptide 234
Kisspeptins are a family of peptides that are critical for reproductive function, acting as potent stimulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Kisspeptin-10 (KP-10), a decapeptide, is one of the most active endogenous forms. It binds to the G protein-coupled receptor, GPR54 (also known as KISS1R), to initiate a signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4]
To investigate the specific roles of the kisspeptin system, potent and specific antagonists are required. Peptide 234 (P234) is a modified analog of KP-10 designed to act as a competitive antagonist.[3] It is derived from KP-10 through specific amino acid substitutions: D-Ala for Tyr¹, Gly for Ser⁵, and D-Trp for Leu⁸. These modifications are intended to allow P234 to bind to GPR54 without activating it, thereby blocking the effects of endogenous or exogenously administered kisspeptins.
Comparative Biological Activity: In Vitro and In Vivo Data
The antagonistic properties of P234 have been evaluated in various experimental models, yielding both confirmatory and conflicting results. This highlights the importance of selecting appropriate experimental systems for validation studies.
In Vitro Data Summary
| Cell Line | Assay | Kisspeptin-10 Effect | Peptide 234 Effect | Key Findings | Reference |
| CHO cells expressing human GPR54 | Inositol Phosphate (IP) Production | Potent stimulation | Potent inhibition of KP-10 induced IP production (IC₅₀ = 7 nM) | P234 effectively antagonizes KP-10 signaling through the PLC-IP pathway. | |
| CHEM1 cells expressing human GPR54 | Intracellular Ca²⁺ Response | Clear Ca²⁺ response | Did not prevent or lower the KP-10-induced Ca²⁺ response | In this cell line and assay, P234 did not demonstrate antagonistic effects. This discrepancy might be due to differences in cell lines, signaling pathways measured, or peptide batches. | |
| GnRH neurons (ex vivo) | Neuronal Firing | Markedly increased GnRH neuron firing activity | Blocked KP-10 stimulation of GnRH neuron firing | P234 effectively blocks the excitatory effect of KP-10 on GnRH neurons. |
In Vivo Data Summary
| Animal Model | Parameter Measured | Kisspeptin-10 Effect | Peptide 234 Effect | Key Findings | Reference |
| Male Rats | Plasma LH and Testosterone | Increased LH and testosterone secretion | Blunted the LH secretory response to KP-10; did not significantly modify basal LH levels | P234 can inhibit KP-10-stimulated gonadotropin release. | |
| Female Rats (pubertal) | Vaginal Opening, Uterine/Ovarian Weight, LH/FSH surge | - | Delayed vaginal opening, decreased uterine and ovarian weights, prevented preovulatory LH and FSH surges | P234 can disrupt key events in female reproductive development by blocking endogenous kisspeptin signaling. | |
| Rhesus Monkeys | GnRH Pulses | - | Reduced GnRH/LH pulses | P234 can suppress the pulsatile release of GnRH, a critical aspect of reproductive regulation. | |
| Female Dogs | Plasma LH | Robust rise in plasma LH | No effect on basal or KP-10-stimulated plasma LH concentration | In this species, P234 did not show antagonistic effects in vivo, consistent with the in vitro findings in CHEM1 cells. |
Experimental Protocols
In Vitro Antagonism Assay in CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 are cultured in appropriate media.
-
Assay Principle: Measurement of inositol phosphate (IP) accumulation, a downstream product of GPR54 activation via the phospholipase C (PLC) pathway.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are pre-incubated with varying concentrations of Peptide 234.
-
A fixed, stimulatory concentration of Kisspeptin-10 (e.g., 10 nM) is added.
-
The reaction is stopped, and cell lysates are collected.
-
IP levels are quantified using a commercially available assay kit.
-
-
Data Analysis: The concentration of P234 that inhibits 50% of the KP-10-induced IP production (IC₅₀) is calculated. A 93% inhibition of KP-10-induced IP production has been reported for P234.
In Vivo Antagonism Assay in Male Rats
-
Animal Model: Adult male rats.
-
Procedure:
-
Animals receive intracerebroventricular (icv) injections of Peptide 234 (e.g., 1 nmol) at multiple time points (e.g., 0, 60, and 120 minutes).
-
A submaximal dose of Kisspeptin-10 (e.g., 100 pmol) is co-administered with the final P234 injection.
-
Serial blood samples are collected via jugular venipuncture at various time points post-injection.
-
Plasma is separated for hormone analysis.
-
-
Hormone Measurement: Plasma LH and testosterone concentrations are measured using specific immunoassays.
-
Data Analysis: The area under the curve (AUC) for LH secretion is calculated and compared between animals treated with KP-10 alone and those co-treated with P234. A significant reduction in the LH AUC in the P234 group indicates antagonism.
Signaling Pathways and Experimental Workflows
Kisspeptin-10 Signaling Pathway
Caption: Kisspeptin-10 signaling pathway leading to GnRH release and its inhibition by Peptide 234.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for validating the in vivo antagonistic effects of Peptide 234.
Conclusion
Peptide 234 has been demonstrated to be a potent antagonist of Kisspeptin-10 in several key experimental models, particularly in rodents. It effectively blocks the KP-10-induced signaling cascade that leads to GnRH and LH release. However, the lack of efficacy observed in canine models and in certain in vitro assays underscores the importance of careful experimental design and model selection. When used in appropriate systems, P234 is an invaluable tool for researchers to dissect the physiological roles of the kisspeptin signaling pathway and to validate the on-target effects of potential therapeutic agonists or antagonists.
References
- 1. In vitro and in vivo effects of kisspeptin antagonists p234, p271, p354, and p356 on GPR54 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of kisspeptin antagonists p234, p271, p354, and p356 on GPR54 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptidesciences.com [peptidesciences.com]
Comparative Guide to GPR54 Antagonists for Blocking Kisspeptin-10 Induced LH Secretion in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR54 antagonists in their ability to block Kisspeptin-10 (Kp-10) induced Luteinizing Hormone (LH) secretion in rat models. The information presented is collated from peer-reviewed studies and is intended to assist in the selection of appropriate research tools and in the development of novel therapeutics targeting the Kisspeptin/GPR54 signaling pathway.
Introduction to Kisspeptin/GPR54 Signaling
The Kisspeptin/GPR54 system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. Kisspeptins, products of the Kiss1 gene, are potent neuropeptides that bind to the G-protein coupled receptor, GPR54 (also known as KISS1R). This interaction in the hypothalamus stimulates the release of Gonadotropin-Releasing Hormone (GnRH), which in turn triggers the secretion of LH and Follicle-Stimulating Hormone (FSH) from the pituitary gland. The surge in LH is a key event leading to ovulation in females and testosterone production in males. Given its central role, antagonism of the GPR54 receptor presents a promising strategy for modulating reproductive processes and treating hormone-dependent diseases.
GPR54 Antagonists: A Comparative Overview
Several peptide-based GPR54 antagonists have been developed and characterized. This guide focuses on the most cited antagonists used in rat studies: peptide 234 (p234), peptide 271 (p271), peptide 354 (p354), and peptide 356 (p356). While in vivo comparative data in rats is not available in a single head-to-head study, this guide synthesizes available information to provide a comparative perspective.
Quantitative Comparison of GPR54 Antagonist Efficacy
The following table summarizes the available quantitative data on the efficacy of GPR54 antagonists in blocking Kp-10 induced LH secretion in rats. It is important to note that experimental conditions, such as the sex and hormonal status of the rats, and the specific doses of both the agonist and antagonist, can influence the observed effects.
| Antagonist | Animal Model | Kp-10 Dose & Route | Antagonist Dose & Route | Observed Effect on LH Secretion | Reference |
| Peptide 234 (p234) | Intact Male Rats | 100 pmol (i.c.v.) | 1 nmol (i.c.v.) | Significantly blunted the LH secretory response. | [1] |
| Peptide 234 (p234) | Prepubertal Female Rats | - | Daily i.c.v. injections | Delayed puberty and reversed Kp-10-induced LH secretion. | [2] |
| Peptide 271 (p271) | - | - | - | Antagonistic effects at comparable doses to p234 have been reported in rats (details not specified in the cited study). | [3] |
| Peptide 354 (p354) | - | - | - | Antagonistic effects at comparable doses to p234 have been reported in rats (details not specified in the cited study). | [3] |
| Peptide 356 (p356) | - | - | - | Antagonistic effects at comparable doses to p234 have been reported in rats (details not specified in the cited study). | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the Kisspeptin/GPR54 signaling pathway and a typical experimental workflow for evaluating GPR54 antagonists.
Caption: Kisspeptin/GPR54 signaling pathway leading to LH secretion and its blockade by a GPR54 antagonist.
Caption: A typical experimental workflow for evaluating the efficacy of a GPR54 antagonist in rats.
Experimental Protocols
Below are detailed methodologies for key experiments involved in assessing the efficacy of GPR54 antagonists in blocking Kisspeptin-10 induced LH secretion in rats.
Intracerebroventricular (i.c.v.) Cannulation and Injection
Intracerebroventricular administration allows for the direct delivery of substances to the brain, bypassing the blood-brain barrier.
1. Surgical Implantation of Cannula:
-
Animals: Adult male or female rats (e.g., Wistar or Sprague-Dawley) are anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula (e.g., 26-gauge) is unilaterally or bilaterally implanted into a lateral cerebral ventricle. The coordinates for implantation are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Fixation: The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted into the guide cannula to maintain patency.
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery, during which they are monitored for any signs of distress.
2. Intracerebroventricular Injection:
-
On the day of the experiment, the dummy cannula is removed, and an injection cannula (e.g., 33-gauge), connected to a microsyringe, is inserted into the guide cannula.
-
A small volume (typically 1-5 µL) of the antagonist solution or vehicle is infused over a period of 1-2 minutes.
-
The injection cannula is left in place for an additional minute to allow for diffusion and prevent backflow.
-
Following the antagonist or vehicle injection, Kisspeptin-10 is administered through the same route after a predetermined interval.
Blood Sampling and Luteinizing Hormone (LH) Measurement
1. Blood Collection:
-
For conscious and freely moving rats, a catheter can be implanted in the jugular vein a few days before the experiment.
-
On the experimental day, the catheter is connected to a syringe for serial blood sampling.
-
Blood samples are typically collected at regular intervals (e.g., every 10-15 minutes) before and after the administration of the antagonist and Kisspeptin-10.
-
Plasma is separated by centrifugation and stored at -20°C or lower until assayed.
2. LH Radioimmunoassay (RIA):
-
Plasma LH concentrations are commonly measured using a specific and sensitive double-antibody RIA.
-
Kits for rat LH RIA are commercially available or can be performed using reagents from programs like the National Hormone and Peptide Program (NHPP).
-
The assay typically involves the competitive binding of radiolabeled LH (e.g., with ¹²⁵I) and unlabeled LH (from standards or samples) to a limited amount of a specific anti-LH antibody.
-
The antibody-bound LH is then precipitated, and the radioactivity of the pellet is measured using a gamma counter.
-
A standard curve is generated to calculate the concentration of LH in the unknown samples. The sensitivity of the assay is crucial for detecting basal and stimulated LH levels.
Conclusion
Peptide 234 has been demonstrated to be an effective antagonist of Kisspeptin-10-induced LH secretion in rats when administered centrally. While other antagonists such as p271, p354, and p356 have been developed, there is a need for direct, quantitative in vivo comparative studies in rats to fully elucidate their relative potencies. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for advancing our understanding of the Kisspeptin/GPR54 system and for the development of novel therapeutic agents targeting this pathway. Researchers are encouraged to carefully consider the experimental design, including the animal model, route of administration, and dosage, to ensure the generation of robust and comparable data.
References
- 1. Discovery of Potent Kisspeptin Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kisspeptin antagonist prevents RF9-induced reproductive changes in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of kisspeptin antagonists p234, p271, p354, and p356 on GPR54 activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kisspeptin-10 and Other RF-amide Peptides in Rats: A Guide for Researchers
A comprehensive examination of the functional and mechanistic differences between Kisspeptin-10 and other members of the RF-amide peptide family in rat models, supported by experimental data and detailed protocols.
The RF-amide peptide family, characterized by a common C-terminal arginine and amidated phenylalanine motif, encompasses a diverse group of neuropeptides with critical roles in regulating a wide array of physiological processes in mammals. Among these, Kisspeptin-10 (Kp-10), a product of the Kiss1 gene, has garnered significant attention for its potent stimulation of the hypothalamic-pituitary-gonadal (HPG) axis. However, other RF-amide peptides, such as RF-amide-related peptide-3 (RFRP-3), Neuropeptide FF (NPFF), Prolactin-Releasing Peptide (PrRP), and Pyroglutamylated RF-amide peptide (QRFP), also exert significant, and sometimes opposing, effects on reproduction, metabolism, and behavior in rats. This guide provides a comparative analysis of Kisspeptin-10 and these other RF-amide peptides, presenting key experimental findings in a structured format to aid researchers, scientists, and drug development professionals.
Comparative Overview of RF-amide Peptides in Rats
Kisspeptin-10 primarily signals through the G protein-coupled receptor 54 (GPR54 or Kiss1R), which is coupled to the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. In contrast, other RF-amide peptides often utilize different receptors and signaling pathways, resulting in distinct physiological outcomes. For instance, RFRP-3, the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH), predominantly acts via the neuropeptide FF receptor 1 (NPFFR1), which is coupled to inhibitory Gαi/o proteins. This fundamental difference in signaling underlies the generally opposing effects of Kisspeptin-10 and RFRP-3 on the reproductive axis.
Data Presentation: Quantitative Comparison of Peptide Effects
The following tables summarize quantitative data from various studies in rats, highlighting the comparative effects of Kisspeptin-10 and other RF-amide peptides on key physiological parameters.
Table 1: Comparative Effects on Luteinizing Hormone (LH) Secretion in Male Rats
| Peptide | Administration Route | Dose | Change in Plasma LH Levels | Reference |
| Kisspeptin-10 | Intravenous (i.v.) | 0.3 nmol/kg | ~4-5 fold increase in peak amplitude and integrated secretion | [1][2] |
| Kisspeptin-10 | Intravenous (i.v.) | 3.0 nmol/kg | Maximal increase, similar to 30 nmol/kg | [1][2] |
| Kisspeptin-10 | Intravenous (i.v.) | 30 nmol/kg | Maximal increase | [1] |
| RFRP-3 | Intracerebroventricular (i.c.v.) | 100 ng | Significant decrease | |
| RFRP-3 | Intracerebroventricular (i.c.v.) | 500 ng | Significant decrease | |
| QRFP-43 | Intracerebroventricular (i.c.v.) | 2 nmol | Significant increase at 40 minutes post-injection |
Table 2: Comparative Effects on Feeding Behavior in Male Rats
| Peptide | Administration Route | Dose | Effect on Food Intake | Reference |
| Kisspeptin-10 | Intracerebroventricular (i.c.v.) | 6.0 µg | Significant decrease for 0.5-3 hours | |
| RFRP-3 | Intracerebroventricular (i.c.v.) | 100 ng | Significant increase | |
| RFRP-3 | Intracerebroventricular (i.c.v.) | 500 ng | Significant increase | |
| QRFP-26 | Intracerebroventricular (i.c.v.) | 10 nmol | Significant increase | |
| QRFP-43 | Intracerebroventricular (i.c.v.) | 10 nmol | Significant increase |
Signaling Pathways
The distinct physiological effects of Kisspeptin-10 and other RF-amide peptides are rooted in their activation of different intracellular signaling cascades.
References
A Comparative Guide to the In Vivo Bioactivity of Kisspeptin-10 TFA Salt Versus Acetate Salt
For Researchers, Scientists, and Drug Development Professionals
Kisspeptin-10, a potent neuropeptide, plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, primarily through the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[1][2][3] This stimulation leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), making Kisspeptin-10 a key player in reproductive physiology.[1][4] Peptides synthesized for research are typically isolated as TFA salts due to the use of trifluoroacetic acid in the purification process. However, for in vivo studies, the choice of the counter-ion is a critical consideration, as it can impact the peptide's solubility, stability, and even elicit its own biological effects. Acetate is generally considered a more biocompatible counter-ion for in vivo applications.
Data Presentation: In Vivo Bioactivity of Kisspeptin-10 and Considerations for Salt Form
The following table summarizes the expected in vivo bioactivity of Kisspeptin-10 based on existing research, with considerations for the potential influence of the TFA versus acetate salt form.
| Parameter Measured | Expected Outcome of Kisspeptin-10 Administration | Considerations for Salt Form (TFA vs. Acetate) |
| Luteinizing Hormone (LH) Release | Potent, dose-dependent increase in plasma LH levels. | TFA Salt: Residual TFA may have cellular effects that could confound results. Acetate Salt: Considered more biologically inert and is the preferred choice for in vivo studies to avoid off-target effects. |
| Follicle-Stimulating Hormone (FSH) Release | Significant, dose-dependent increase in plasma FSH levels. | TFA Salt: Potential for TFA to alter the peptide's secondary structure, which could subtly influence receptor binding and signaling. Acetate Salt: Less likely to interfere with the native peptide conformation. |
| Gonadotropin-Releasing Hormone (GnRH) Release | Indirectly measured through LH and FSH release; Kisspeptin-10 stimulates GnRH neurons. | TFA Salt: The acidic nature of TFA could potentially impact local pH at the injection site, although this is unlikely to have a significant systemic effect at typical research doses. Acetate Salt: As a weaker acid, it is less likely to cause significant local pH changes. |
| Pharmacokinetics (Half-life) | Kisspeptin-10 has a relatively short half-life in circulation. | While a direct comparison for Kisspeptin-10 is unavailable, a study on the peptide NG29 showed no distinction in pharmacokinetic values between its TFA and acetate salts. However, the counter-ion can influence peptide stability in general. |
| Immunogenicity | Peptides can elicit an immune response. | TFA Salt: TFA can trifluoroacetylate proteins, which may increase the risk of an antibody response. Acetate Salt: Acetate is a natural biological ion and is not expected to contribute to immunogenicity. |
| Toxicity | Kisspeptin-10 is generally well-tolerated in experimental settings. | TFA Salt: At higher concentrations, TFA has been shown to be cytotoxic in some cell-based assays. Acetate Salt: Considered to have a better safety profile for in vivo use. |
Experimental Protocols
Below is a generalized protocol for assessing the in vivo bioactivity of Kisspeptin-10, based on methodologies reported in the literature. Researchers should adapt this protocol to their specific animal model and experimental goals.
Objective: To determine the effect of Kisspeptin-10 (TFA or acetate salt) on plasma LH and FSH levels.
Materials:
-
Kisspeptin-10 (TFA salt or acetate salt)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., adult male rats or mice)
-
Anesthetic (if required for blood sampling)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for LH and FSH)
Procedure:
-
Peptide Preparation: Dissolve Kisspeptin-10 (TFA or acetate salt) in sterile saline to the desired concentration. It is recommended to prepare fresh solutions on the day of the experiment.
-
Animal Handling: Acclimatize animals to the experimental conditions. For serial blood sampling, animals may be fitted with an indwelling cannula (e.g., in the jugular vein) 24-48 hours prior to the experiment.
-
Baseline Blood Sampling: Collect a baseline blood sample (t=0) immediately before peptide administration.
-
Peptide Administration: Administer Kisspeptin-10 via the desired route (e.g., intravenous (IV), intraperitoneal (IP), or subcutaneous (SC)) at a specified dose. A vehicle control group (saline only) should be included.
-
Post-Administration Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 15, 30, 60, 90, and 120 minutes). The exact timing should be based on the expected pharmacokinetics of Kisspeptin-10.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Analysis: Store plasma at -80°C until analysis. Measure LH and FSH concentrations using validated assay kits according to the manufacturer's instructions.
-
Data Analysis: Plot hormone concentrations over time for each group. Calculate the area under the curve (AUC) and compare the responses between the Kisspeptin-10 treated groups and the vehicle control group using appropriate statistical methods.
Mandatory Visualizations
Kisspeptin-10 Signaling Pathway
Caption: Kisspeptin-10 signaling pathway in a GnRH neuron.
Experimental Workflow for In Vivo Bioactivity Testing
Caption: A typical experimental workflow for in vivo testing.
References
- 1. biocat.com [biocat.com]
- 2. mdpi.com [mdpi.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro structure-activity relationships and structural conformation of Kisspeptin-10-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Direct Action of Kisspeptin-10 on GnRH Nerve Terminals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the direct action of Kisspeptin-10 on Gonadotropin-Releasing Hormone (GnRH) nerve terminals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows to support further research and drug development in reproductive health.
Executive Summary
Kisspeptin-10, a potent neuropeptide, plays a crucial role in the central regulation of the reproductive axis by stimulating GnRH secretion.[1][2] Evidence strongly suggests that in addition to its well-established action on GnRH neuron cell bodies, Kisspeptin-10 can directly act on GnRH nerve terminals in the median eminence to elicit GnRH release.[3][4][5] This direct action is mediated by the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor. Understanding this terminal-level regulation is critical for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal (HPG) axis. This guide synthesizes key experimental findings that validate and characterize this direct action.
Data Presentation: Quantitative Effects of Kisspeptin-10 on GnRH Nerve Terminals
The following tables summarize the key quantitative data from studies investigating the direct effects of Kisspeptin-10 on GnRH nerve terminals.
Table 1: Kisspeptin-10 Induced GnRH Release from Mediobasal Hypothalamic (MBH) Explants
| Kisspeptin-10 Concentration | Duration of Exposure | GnRH Release (pg/ml) | Species | Reference |
| 50 nM | 4 hours (sustained) | Significantly increased vs. control (P < 0.01) | Mouse | |
| 500 nM | 1 hour | Significantly increased vs. lower concentrations (P < 0.001) | Mouse | |
| 1 nM | 30 minutes | Significantly stimulated | Rat (GT1-7 cells) | |
| 10 nM | 30 minutes | Significantly stimulated | Rat (GT1-7 cells) | |
| 100 nM | 30 minutes | No significant effect | Rat (GT1-7 cells) |
Table 2: Electrophysiological Response of GnRH Neurons to Kisspeptin-10
| Kisspeptin-10 Concentration | Parameter | Response | Species | Reference |
| 100 nM | Depolarization | 6 ± 1 mV | Mouse | |
| 100 nM | Firing Rate | 87 ± 4% increase | Mouse | |
| 1 nM | Firing Activity | Markedly increased | Mouse | |
| 10 nM | Depolarization & Membrane Oscillations | Pronounced response in the presence of TTX | Mouse |
Table 3: Intracellular Calcium ([Ca2+]i) Response in GnRH Neurons to Kisspeptin-10
| Kisspeptin-10 Concentration | [Ca2+]i Response | Species | Reference |
| 100 nM | ~10% increase followed by a decrease | Mouse | |
| 100 nM | Maintained increase | Rat | |
| Not specified | Triphasic change (initial small increase, decrease, then significant increase) | Rat (GT1-7 cells) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GnRH Release Assay from MBH Explants
This protocol is adapted from studies investigating GnRH release from nerve terminals in the absence of GnRH cell bodies.
-
Tissue Preparation:
-
Mice are euthanized, and the brain is rapidly removed.
-
The mediobasal hypothalamus (MBH) is dissected. This region contains the GnRH nerve terminals but not the GnRH cell bodies.
-
MBH explants are placed in a culture system.
-
-
Acclimatization:
-
Explants are acclimatized in culture medium for a defined period (e.g., 1 hour).
-
-
Experimental Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of Kisspeptin-10 (e.g., 0.5-500 nM) or a vehicle control.
-
For continuous stimulation experiments, the medium is replaced hourly with fresh Kisspeptin-10 solution.
-
-
Sample Collection and Analysis:
-
The culture medium is collected at specified time points.
-
GnRH concentration in the medium is determined by radioimmunoassay (RIA).
-
-
Viability Control:
-
At the end of the experiment, explants are challenged with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to confirm tissue viability by inducing massive depolarization and GnRH release.
-
Perforated-Patch Electrophysiology
This technique allows for the recording of electrical activity from GnRH neurons while maintaining the integrity of the intracellular signaling environment.
-
Brain Slice Preparation:
-
Transgenic mice expressing a fluorescent protein in GnRH neurons are used to identify the cells.
-
Coronal brain slices (e.g., 200-300 µm thick) containing the preoptic area are prepared.
-
-
Recording:
-
Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
GnRH neurons are identified using fluorescence microscopy.
-
Perforated-patch recordings are established using a patch pipette containing an antifungal or antibiotic agent (e.g., gramicidin or amphotericin B) to create small pores in the cell membrane.
-
-
Data Acquisition:
-
The resting membrane potential and firing rate of GnRH neurons are recorded in the current-clamp mode.
-
Kisspeptin-10 is applied to the bath, and changes in membrane potential and firing frequency are measured.
-
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration in response to Kisspeptin-10 stimulation.
-
Cell/Tissue Preparation:
-
Primary GnRH neurons are isolated, or brain slices from GnRH-reporter mice are used.
-
Cells or slices are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or using genetically encoded calcium indicators like GCaMP).
-
-
Imaging:
-
The prepared cells or slices are placed on a microscope stage equipped for fluorescence imaging.
-
A baseline fluorescence is recorded.
-
-
Stimulation and Recording:
-
Kisspeptin-10 is added to the perfusion medium.
-
Changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, are recorded over time.
-
Mandatory Visualizations
Signaling Pathway of Kisspeptin-10 at the GnRH Nerve Terminal
Caption: Kisspeptin-10 signaling cascade in GnRH nerve terminals.
Experimental Workflow for Validating Direct Kisspeptin-10 Action
Caption: Workflow for validating direct Kisspeptin-10 action.
Conclusion
The collective evidence from GnRH release assays, electrophysiological recordings, and calcium imaging strongly supports the direct action of Kisspeptin-10 on GnRH nerve terminals. This terminal-level regulation is a critical component of the Kisspeptin-GPR54 signaling system's control over the HPG axis. The dose-dependent stimulation of GnRH release from MBH explants, even in the presence of action potential blockers, provides compelling evidence for a direct effect. Furthermore, the depolarization and increased firing rate of GnRH neurons, coupled with the rise in intracellular calcium, elucidate the cellular mechanisms underlying this action. These findings have significant implications for understanding the pulsatile nature of GnRH release and for the development of targeted therapies for reproductive disorders. Future research may focus on a more direct comparison with other Kisspeptin isoforms and alternative GnRH-releasing peptides at the nerve terminal level to refine our understanding of their differential roles.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kisspeptin Can Stimulate Gonadotropin-Releasing Hormone (GnRH) Release by a Direct Action at GnRH Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Kisspeptin-10 vs. Its Stabilized Analogs: A Comparative Analysis of In Vivo Potency and Duration
For Researchers, Scientists, and Drug Development Professionals
Kisspeptin-10 (KP-10), a decapeptide, is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis, playing a crucial role in reproduction.[1][2][3] However, its therapeutic potential is limited by a short in vivo half-life due to rapid enzymatic degradation.[2][4] This has led to the development of stabilized analogs designed to exhibit enhanced potency and a longer duration of action. This guide provides an objective comparison of Kisspeptin-10 and its key stabilized analogs, supported by experimental data, detailed protocols, and pathway visualizations.
In Vivo Potency and Duration: A Tabulated Comparison
The following tables summarize the in vivo effects of Kisspeptin-10 and its stabilized analogs on key reproductive hormones, Luteinizing Hormone (LH) and Testosterone.
Table 1: Comparative Effects on Luteinizing Hormone (LH) Levels
| Compound | Species | Dose | Route of Administration | Peak LH Time | Duration of LH Elevation | Key Findings | Reference |
| Kisspeptin-10 | Mouse | 1 nmol | Intraperitoneal (i.p.) | ~10 minutes | Returns to baseline within 2 hours | Significantly lower peak LH compared to KP-54. | |
| Human (Male) | 1 µg/kg | Intravenous (i.v.) bolus | ~30 minutes | Short-lived | Rapid and dose-dependent increase in serum LH. | ||
| [dY]1KP-10 | Mouse | 0.05 nmol | Intraperitoneal (i.p.) | ~20 minutes | Sustained effect at 60 minutes | Significantly increased LH compared to saline and an equimolar dose of KP-10. | |
| TAK-448 (MVT-602) | Rat (Male) | 0.008-8µmol/kg | Subcutaneous (s.c.) daily for 7 days | Initial increase | Suppression after 7 days | Initial stimulation followed by suppression of LH with continuous administration. | |
| Human (Female) | 0.01 & 0.03 nmol/kg | Not specified | ~21.4 hours | Increased AUC of LH exposure | Amplitude of LH rise was similar to KP-54, but peaked significantly later. | ||
| MVT-602 | Human (Female) | 0.01 & 0.03 nmol/kg | Not specified | 21.4 hours | Elevated for 48 hours | Duration of LH rise was approximately four times longer than with KP-54. |
Table 2: Comparative Effects on Testosterone Levels
| Compound | Species | Dose | Route of Administration | Time Point | Testosterone Level Change | Key Findings | Reference |
| Kisspeptin-10 | Mouse | 0.15 nmol | Intraperitoneal (i.p.) | 60 minutes | No significant effect | ||
| [dY]1KP-10 | Mouse | 0.15 nmol | Intraperitoneal (i.p.) | 60 minutes | Significantly increased | Demonstrated a more potent and sustained effect on testosterone compared to KP-10. | |
| TAK-448 (MVT-602) | Rat (Male) | ≥10pmol/h (continuous) | Subcutaneous (s.c.) | 3-7 days | Reduced to castrate levels | Profound and sustained suppression of testosterone with continuous administration. | |
| Human (Male) | >0.1 mg/d (14-day infusion) | Subcutaneous (s.c.) | By day 8 | Sustained below-castration level | Continuous infusion leads to testosterone suppression. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. Kisspeptins and GnRH neuronal signalling [pubmed.ncbi.nlm.nih.gov]
- 2. Kisspeptin Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Endocrine profile of the kisspeptin receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Kisspeptin-10: A Comparative Guide to its Cross-Reactivity with Neuropeptide Receptors in Rats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kisspeptin-10's interaction with its cognate receptor, KISS1R (GPR54), and its cross-reactivity with other neuropeptide receptors in rats. The information is supported by experimental data, detailed methodologies, and clear visualizations of the involved signaling pathways and experimental workflows.
Kisspeptin-10, a decapeptide product of the Kiss1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily through its high-affinity interaction with the G protein-coupled receptor, KISS1R (also known as GPR54).[1][2] Understanding the selectivity of Kisspeptin-10 is paramount for the development of targeted therapeutics with minimal off-target effects. This guide delves into the cross-reactivity of Kisspeptin-10 with other neuropeptide receptors in rats, with a particular focus on the neuropeptide FF (NPFF) receptors due to available experimental evidence.
Quantitative Comparison of Receptor Binding and Activation
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of rat Kisspeptin-10 for its primary receptor, KISS1R, and its cross-reactivity with rat neuropeptide FF receptors (NPFFR1 and NPFFR2).
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |
| KISS1R (GPR54) | Kisspeptin-10 | 1.59 | 1.2 (Calcium mobilization) | Radioligand Binding, Calcium Mobilization | Kotani et al., 2001 |
| NPFFR1 | Kisspeptin-10 | 180 | 130 (cAMP inhibition) | Radioligand Binding, cAMP Assay | Ikeda et al., 2011 |
| NPFFR2 | Kisspeptin-10 | 98 | 74 (cAMP inhibition) | Radioligand Binding, cAMP Assay | Ikeda et al., 2011 |
Note: The Ki value for KISS1R is from studies on rat receptors. The data for NPFFR1 and NPFFR2 were obtained from studies on human receptors, which share a high degree of homology with their rat counterparts.
The data clearly indicates that Kisspeptin-10 binds to its cognate receptor, KISS1R, with significantly higher affinity (over 100-fold) compared to the neuropeptide FF receptors. Similarly, the functional potency of Kisspeptin-10 at KISS1R is substantially greater. This demonstrates a high degree of selectivity of Kisspeptin-10 for KISS1R.
While the structural similarity between KISS1R and galanin receptors has been noted, to date, there is a lack of published quantitative binding or functional data specifically assessing the cross-reactivity of Kisspeptin-10 with galanin receptors in rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the binding affinity and functional activity of Kisspeptin-10.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test ligand (unlabeled Kisspeptin-10) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from rat tissues or cells expressing the receptor of interest (e.g., hypothalamus for KISS1R, or recombinant cell lines for NPFFR1/2).
-
Radiolabeled ligand (e.g., [125I]-Kisspeptin-10).
-
Unlabeled Kisspeptin-10.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Kisspeptin-10 in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a ligand to activate a Gq-coupled receptor, such as KISS1R, by detecting changes in intracellular calcium concentration.
Materials:
-
Rat-derived cells or cell lines stably expressing the receptor of interest (e.g., GnRH neurons).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Kisspeptin-10.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader or microscope.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Kisspeptin-10 to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
The concentration of the ligand that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
Confirming GPR54 as the sole receptor for Kisspeptin-10's reproductive effects
A comprehensive analysis of experimental data solidifies the role of G protein-coupled receptor 54 (GPR54) as the indispensable and sole receptor mediating the reproductive effects of Kisspeptin-10. This guide provides a comparative overview of the functional necessity of GPR54, supported by key experimental findings, detailed protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.
The intricate dance of hormones that governs reproduction is critically dependent on the Kisspeptin-GPR54 signaling system.[1][2] Seminal studies have revealed that this ligand-receptor pair acts as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, essential for the onset of puberty and the maintenance of reproductive function.[1][2][3] This guide dissects the evidence that firmly establishes GPR54 as the exclusive mediator of Kisspeptin-10's effects on gonadotropin release.
Comparative Analysis of Kisspeptin-10 Activity: Wild-Type vs. GPR54 Null Models
The most compelling evidence for GPR54's exclusive role comes from comparative studies in wild-type and GPR54 knockout (GPR54-/-) animal models. These experiments unequivocally demonstrate that in the absence of GPR54, Kisspeptin-10 is unable to exert its stimulatory effects on the reproductive axis.
| Experimental Model | Treatment | LH Response | FSH Response | Conclusion | Reference |
| Wild-Type Mice | Kisspeptin-10 | Robust Increase | Significant Increase | Kisspeptin-10 potently stimulates gonadotropin release. | |
| GPR54 Knockout Mice | Kisspeptin-10 | No Response | No Response | The effects of Kisspeptin-10 are completely abrogated, indicating GPR54 is essential for its action. | |
| Wild-Type Rats | Kisspeptin-10 | Dose-dependent Increase | Increase | Confirms the stimulatory effect of Kisspeptin-10 on the HPG axis. | |
| Humans with GPR54 mutations | Endogenous Kisspeptin | Impaired LH pulsatility | Impaired pubertal development | Loss-of-function mutations in GPR54 lead to hypogonadotropic hypogonadism. |
Experimental Protocols
To ensure clarity and reproducibility, the following are detailed methodologies for key experiments that have been instrumental in confirming the singular role of GPR54.
In Vivo Gonadotropin Response to Kisspeptin-10 in GPR54 Knockout Mice
Objective: To determine if GPR54 is necessary for Kisspeptin-10-induced luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
Animal Models: Adult male and female wild-type and GPR54 knockout mice.
Procedure:
-
Animals are cannulated in the jugular vein for serial blood sampling.
-
A baseline blood sample is collected.
-
Mice are administered a bolus intravenous (IV) injection of either vehicle (saline) or Kisspeptin-10 (at varying doses, e.g., 1 nmol).
-
Blood samples are collected at regular intervals (e.g., 5, 15, 30, and 60 minutes) post-injection.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
LH and FSH concentrations in the plasma samples are measured using specific radioimmunoassays or ELISAs.
Expected Outcome: Wild-type mice exhibit a sharp increase in plasma LH and FSH following Kisspeptin-10 administration, while GPR54 knockout mice show no significant change in gonadotropin levels compared to baseline. This demonstrates that GPR54 is required for the stimulatory action of Kisspeptin-10.
Receptor Binding Assays
Objective: To determine the binding affinity of Kisspeptin-10 to GPR54.
Materials:
-
Cell lines stably expressing human or murine GPR54 (e.g., HEK293 or CHO cells).
-
Radiolabeled Kisspeptin-10 (e.g., [125I]-Kisspeptin-10).
-
Unlabeled Kisspeptin-10 for competition binding.
-
Cell harvesting and membrane preparation buffers.
-
Scintillation counter.
Procedure:
-
Membranes from cells expressing GPR54 are prepared.
-
A constant concentration of radiolabeled Kisspeptin-10 is incubated with the cell membranes.
-
Increasing concentrations of unlabeled Kisspeptin-10 are added to compete for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data are analyzed to calculate the dissociation constant (Kd) and the concentration of unlabeled ligand that inhibits 50% of the specific binding (IC50).
Expected Outcome: These assays demonstrate high-affinity binding of Kisspeptin-10 to GPR54, confirming a direct interaction.
Visualizing the Molecular Mechanism
The following diagrams illustrate the critical signaling pathway and the experimental logic confirming GPR54's role.
References
A Comparative Analysis of Kisspeptin-10 and its Synthetic Analogs in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling cascades initiated by the endogenous neuropeptide Kisspeptin-10 (KP-10) and various synthetic analogs. By examining key performance metrics such as binding affinity and potency, alongside detailed experimental methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of modulating the kisspeptin signaling pathway.
Introduction to Kisspeptin Signaling
Kisspeptin, a product of the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] It exerts its effects by binding to the G protein-coupled receptor, KISS1R (also known as GPR54).[1] The primary signaling pathway activated by the binding of kisspeptin to KISS1R involves the Gq/11 protein. This initiates a cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This cascade ultimately leads to downstream cellular responses, including the activation of the extracellular signal-regulated kinase (ERK) pathway. The development of synthetic analogs of Kisspeptin-10, the shortest endogenous kisspeptin with full biological activity, aims to improve upon its natural properties, such as stability and duration of action, for potential therapeutic applications.
Comparative Analysis of In Vitro Activity
The efficacy of Kisspeptin-10 and its synthetic analogs can be quantified by their binding affinity (IC50 or Ki) for the KISS1R and their potency (EC50) in functional assays that measure downstream signaling events, such as inositol phosphate accumulation and intracellular calcium mobilization. The following table summarizes a selection of these values from published literature.
| Compound | Sequence/Modification | Receptor Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Reference(s) |
| Kisspeptin-10 (Human) | YNWNSFGLRF-NH2 | 1.6 ± 0.3 | 1.54 - 2.6 (Ca2+ mobilization) | |
| [dY]¹KP-10 | dY NWNSFGLRF-NH2 | 7.6 ± 1.5 | Similar to KP-10 (ERK1/2 phosphorylation) | |
| [Ala³]KP-10 | YNA NSFGLRF-NH2 | 1.5 ± 0.3 | - | |
| [Ala⁴]KP-10 | YNWA SFGLRF-NH2 | 1.3 ± 0.2 | - | |
| [Ala⁶]KP-10 | YNWNSA GLRF-NH2 | 2.5 ± 0.4 | >6460 (Ca2+ mobilization) | |
| [Ala¹⁰]KP-10 | YNWNSFGLRA -NH2 | 1.8 ± 0.3 | >6460 (Ca2+ mobilization) | |
| KISS1-305 | Nonapeptide analog | - | 4.8 (Inositol phosphate) |
Note: IC50 and EC50 values can vary between different studies and assay conditions. This table provides a representative comparison.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex processes involved in kisspeptin signaling and its experimental analysis, the following diagrams have been generated using the DOT language.
Caption: Kisspeptin-10/KISS1R Signaling Pathway.
Caption: Workflow for Key In Vitro Signaling Assays.
Detailed Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of radiolabeled inositol phosphates, a direct downstream product of PLC activation, providing a quantitative measure of Gq/11 pathway activation.
1. Cell Culture and Labeling:
-
Seed cells (e.g., CHO cells stably expressing KISS1R) in 24-well plates and grow to near confluency.
-
Wash cells twice with inositol-free DMEM.
-
Label cells by incubating overnight in inositol-free DMEM containing 1 µCi/ml myo-[³H]inositol at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
-
Aspirate the labeling medium and wash the cells once with serum-free DMEM containing 10 mM LiCl.
-
Pre-incubate the cells in 1 ml of the same buffer for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Remove the pre-incubation buffer and add 200 µl of fresh serum-free DMEM with 10 mM LiCl containing various concentrations of Kisspeptin-10 or its synthetic analogs. For antagonist studies, pre-incubate with the antagonist for a specified time before adding the agonist.
-
Incubate for 60 minutes at 37°C.
-
Terminate the incubation by aspirating the medium and adding 1 ml of ice-cold 0.4 M perchloric acid.
-
Incubate on ice for 30 minutes to lyse the cells.
3. Inositol Phosphate Separation and Quantification:
-
Neutralize the cell lysates by adding 0.5 ml of 0.72 M KOH/0.6 M KHCO₃.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cellular debris.
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column (formate form).
-
Wash the column with 10 ml of deionized water to remove free myo-[³H]inositol.
-
Elute the total inositol phosphates with 5 ml of 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
Data are typically expressed as a percentage of the response to a maximal concentration of Kisspeptin-10.
Intracellular Calcium Mobilization Assay
This assay utilizes fluorescent dyes that are sensitive to calcium concentrations to measure the transient increase in intracellular calcium ([Ca²⁺]i) following receptor activation.
1. Cell Preparation and Dye Loading:
-
Seed cells (e.g., HEK293 or CHO cells expressing KISS1R) onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a final concentration of 2-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (at ~0.02%) is often included to aid in dye solubilization and cell loading.
-
Remove the cell culture medium and add 100 µl of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with the physiological salt solution to remove extracellular dye.
-
Add 100 µl of the salt solution to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
2. Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or similar instrument).
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject a solution of Kisspeptin-10 or a synthetic analog (typically 20-50 µl of a 5X concentrated solution) into the wells while continuously recording the fluorescence signal.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decline of the calcium transient.
3. Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Conclusion
The signaling cascade of Kisspeptin-10 through the KISS1R is a well-defined pathway that offers multiple points for quantitative assessment of ligand activity. Synthetic analogs of Kisspeptin-10 exhibit a range of binding affinities and potencies, highlighting the sensitivity of the receptor to structural modifications. The detailed experimental protocols provided herein offer a standardized framework for the comparative evaluation of novel Kisspeptin-10 analogs, facilitating the identification of candidates with improved pharmacological properties for further development. The structure-activity relationships derived from such comparisons are crucial for the rational design of next-generation therapeutics targeting the kisspeptin system.
References
Long-Term Kisspeptin Agonism in Rats: A Comparative Analysis of TAK-448 and Other Long-Acting Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAK-448 and other long-acting kisspeptin analogs for investigating sustained kisspeptin agonism in rat models. This document summarizes key experimental data, details methodologies for critical experiments, and visualizes relevant biological pathways and workflows.
Kisspeptin, a neuropeptide encoded by the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its action is mediated through the G protein-coupled receptor, KISS1R (also known as GPR54). Kisspeptin signaling is essential for the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH) secretion. The therapeutic potential of kisspeptin is significant; however, its short half-life in vivo has necessitated the development of more stable and long-acting analogs. This guide focuses on TAK-448, a notable investigational analog, and compares its performance with other key long-acting kisspeptin agonists based on preclinical studies in rats.
Comparative Performance of Long-Acting Kisspeptin Agonists
Continuous administration of kisspeptin agonists leads to a paradoxical suppression of the HPG axis, following an initial stimulatory phase. This desensitization of the KISS1R on GnRH neurons results in reduced luteinizing hormone (LH) and testosterone levels, a therapeutic target for hormone-dependent diseases like prostate cancer. The following tables summarize the in vitro potency and in vivo effects of TAK-448 and other prominent long-acting kisspeptin analogs.
In Vitro Receptor Binding and Potency
| Agonist | Receptor Binding Affinity (IC50) | In Vitro Potency (EC50) | Species | Reference |
| TAK-448 | 460 pM | 632 pM | Rat | [1] |
| TAK-683 | 170 pM | 1.6 nM | Rat | [1] |
| KISS1-305 | Comparable to Kp-10 | 4.8 nM | Not Specified | [2] |
| Kisspeptin-10 (Kp-10) | - | Comparable to TAK-448 and TAK-683 | Rat | [3] |
In Vivo Effects on Testosterone Suppression in Male Rats
| Agonist | Administration Route & Dose | Duration of Treatment | Effect on Plasma Testosterone | Time to Reach Castrate Levels | Reference |
| TAK-448 | Continuous s.c. infusion (≥10 pmol/h; ~0.7 nmol/kg/day) | 4 weeks | Profound and sustained reduction | 3-7 days | [3] |
| TAK-683 | Continuous s.c. infusion (≥30 pmol/h; ~2.1 nmol/kg/day) | 4 weeks | Profound and sustained reduction | 3-7 days | |
| KISS1-305 | Continuous s.c. infusion (1-4 nmol/h) | 4 weeks | Abrupt reduction to castrate levels | Within 3 days | |
| Kisspeptin-54 | Continuous s.c. infusion (50 nmol/day) | 13 days | Lowered, but did not consistently reach castration levels | - | |
| Leuprolide (GnRH agonist) | Daily s.c. injection | 4 weeks | Slower and less profound suppression compared to kisspeptin analogs | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the comparison of long-acting kisspeptin agonists.
Long-Term Administration via Osmotic Pumps
This protocol describes the continuous subcutaneous administration of kisspeptin analogs in rats using osmotic pumps to investigate long-term effects on the HPG axis.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Kisspeptin analog (e.g., TAK-448, TAK-683, KISS1-305)
-
Vehicle (e.g., sterile saline, bacteriostatic water)
-
Alzet® osmotic pumps (e.g., Model 2004 for 4-week administration)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Pump Preparation: Under sterile conditions, fill the Alzet® osmotic pumps with the desired concentration of the kisspeptin analog dissolved in the appropriate vehicle, according to the manufacturer's instructions. The concentration should be calculated to deliver the target daily dose based on the pump's flow rate and the average weight of the rats.
-
Animal Preparation and Anesthesia: Anesthetize the rat using isoflurane. Shave and sterilize the skin on the dorsal side, between the scapulae.
-
Pump Implantation: Make a small subcutaneous incision and create a pocket using blunt dissection. Insert the filled osmotic pump into the pocket.
-
Incision Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animals for recovery and signs of infection.
-
Long-Term Monitoring and Sampling: House the animals under standard laboratory conditions for the duration of the study (e.g., 4 weeks). Collect blood samples at predetermined time points (e.g., baseline, day 1, day 3, day 7, and weekly thereafter) via tail vein or saphenous vein puncture to measure plasma levels of LH, testosterone, and the kisspeptin analog.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect terminal blood samples and tissues (e.g., pituitary, testes, prostate, seminal vesicles) for further analysis, such as organ weight measurement and histological examination.
Measurement of Plasma Hormones
Plasma concentrations of LH and testosterone are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits, following the manufacturer's protocols.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: Kisspeptin signaling pathway in the HPG axis.
Caption: Experimental workflow for long-term kisspeptin agonism study.
Discussion and Conclusion
The investigation of long-acting kisspeptin agonists in rats has demonstrated their potential for profound and sustained suppression of the HPG axis. TAK-448, TAK-683, and KISS1-305 have all shown the ability to reduce plasma testosterone to castrate levels more rapidly and effectively than the traditional GnRH agonist, leuprolide. This makes them promising candidates for the treatment of hormone-dependent conditions.
TAK-448 and TAK-683 exhibit high receptor-binding affinity and potent full agonistic activity at the rat KISS1R, comparable to the endogenous ligand Kp-10. While both are effective, subtle differences in their chemical structure may influence their pharmacokinetic and pharmacodynamic profiles. The development of sustained-release formulations of these analogs further enhances their therapeutic potential by improving patient compliance and maintaining consistent drug exposure.
References
Safety Operating Guide
Proper Disposal of Kisspeptin-10, Rat (TFA): A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Kisspeptin-10, rat (TFA) as a hazardous chemical. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal at an approved waste disposal plant is mandatory, and release into the environment must be avoided.[1]
This guide provides detailed, step-by-step procedures for the safe handling and disposal of Kisspeptin-10, rat (TFA) to ensure the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of Kisspeptin-10, rat (TFA), especially in its solid form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.
Quantitative Data Summary
The following table summarizes the key hazard information for Kisspeptin-10, rat (TFA).
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of Kisspeptin-10, rat (TFA) waste, from initial segregation to final collection by a certified hazardous waste handler.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is the first and most critical step.
-
Identify all waste streams contaminated with Kisspeptin-10, rat (TFA). This includes:
-
Unused or expired solid Kisspeptin-10, rat (TFA).
-
Solutions containing Kisspeptin-10, rat (TFA) (e.g., from experiments, stock solutions).
-
Contaminated consumables such as pipette tips, tubes, vials, gloves, and absorbent paper.
-
-
Use dedicated, leak-proof waste containers. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.
-
Segregate solid and liquid waste into separate, clearly marked containers.
-
Solid Waste: Collect all contaminated solid materials in a designated container. Do not mix with non-hazardous lab trash.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the peptide in a separate, sealed container.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure.
-
Label each waste container clearly as "Hazardous Waste."
-
Include the full chemical name: "Kisspeptin-10, rat (TFA)".
-
List all components of a liquid waste mixture, including solvents and their approximate concentrations.
-
Indicate the relevant hazards: "Toxic," "Harmful if Swallowed," and "Hazardous to the Aquatic Environment."
-
Record the accumulation start date on the label.
Step 3: Storage of Peptide Waste
Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup.
-
Store waste containers in a secondary containment tray to prevent spills.
-
Keep containers securely closed except when adding waste.
-
The storage area should be away from general lab traffic and clearly marked as a hazardous waste accumulation area.
-
Ensure incompatible waste types are stored separately to prevent adverse chemical reactions.
Step 4: Arranging for Final Disposal
Kisspeptin-10, rat (TFA) waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal service.
-
Never dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste pickup, including any specific forms or documentation required.
-
The EHS office will ensure the waste is transported to an approved waste disposal plant for proper treatment and disposal in accordance with federal, state, and local regulations.
Experimental Protocols for Waste Handling
While specific experimental uses of Kisspeptin-10, rat (TFA) will vary, the principles of waste management remain consistent.
-
For Spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down thoroughly.
-
-
Biohazardous Considerations: If Kisspeptin-10, rat (TFA) is used in cell-based assays or with other biological materials, the resulting waste may be considered biohazardous. In such cases, consult your institution's biosafety guidelines. An initial decontamination step, such as autoclaving, may be required before disposal as chemical waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of Kisspeptin-10, rat (TFA).
Caption: Workflow for the proper disposal of Kisspeptin-10, rat (TFA) waste.
Caption: Key relationships in the safe handling and disposal of Kisspeptin-10.
References
Essential Safety and Logistical Information for Handling Kisspeptin-10, rat (TFA)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Kisspeptin-10, rat (TFA) is of utmost importance. This guide provides crucial safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of research.
Kisspeptin-10, rat (TFA) is a synthetic peptide that acts as a potent vasoconstrictor and an inhibitor of angiogenesis[1][2]. As a ligand for the rodent kisspeptin receptor (KISS1, GPR54), it is a valuable tool in reproductive and cancer research[1][2]. The trifluoroacetic acid (TFA) salt form, common for synthetic peptides, necessitates specific handling precautions due to the corrosive nature of TFA[3].
Hazard Identification and Safety Precautions
Kisspeptin-10, rat (TFA) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. The associated TFA can cause severe skin burns and eye damage. Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE) : A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Kisspeptin-10, rat (TFA).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used and should be changed immediately upon contact with the substance. Double-gloving is recommended for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator/Fume Hood | Work with the lyophilized powder should be conducted in a fume hood to avoid inhalation of fine particles. If a fume hood is not available, a respirator should be worn. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized Kisspeptin-10, rat (TFA) powder should be stored at -20°C for up to two years.
-
Once reconstituted in a solvent like DMSO, it should be stored at -80°C for up to six months.
-
To prevent condensation and moisture absorption which can degrade the peptide, allow the container to equilibrate to room temperature in a desiccator before opening.
2. Reconstitution:
-
All handling of the lyophilized powder should be performed in a chemical fume hood to prevent inhalation.
-
Use sterile bacteriostatic water or an appropriate sterile solvent to dissolve the peptide.
-
Avoid shaking the vial; instead, swirl it gently to dissolve the contents.
-
For solutions intended for cell culture, filter-sterilize through a 0.22 µm filter before use.
3. Handling Solutions:
-
Clearly label all containers with the chemical name, concentration, and hazard details.
-
When working with solutions, always wear the recommended PPE.
-
Avoid creating aerosols.
Emergency Procedures
Immediate action is critical in the event of exposure.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Spill and Disposal Plan
Proper waste disposal is essential for laboratory safety and environmental protection.
Spill Response:
-
Small Spills: For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Waste Disposal:
-
All waste, including unused peptide, contaminated consumables (e.g., pipette tips, gloves, vials), and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous waste containing the peptide and TFA should be collected as chemical waste. Due to the acidity of TFA, the pH of the waste solution should be neutralized before disposal if required by institutional protocols.
-
Never dispose of peptide waste down the drain or in regular trash.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling of Kisspeptin-10, rat (TFA)
Caption: Workflow for the safe handling of Kisspeptin-10, rat (TFA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
